1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRITDQWGPSXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343770 | |
| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-50-1 | |
| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the fundamental characteristics of novel heterocyclic compounds is paramount. This guide provides a detailed overview of the basic properties of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a scaffold of significant interest in medicinal chemistry.
Core Physicochemical Properties
This compound, with the chemical formula C₆H₅N₃O₂, possesses a molecular weight of approximately 151.12 g/mol .[1][2] This heterocyclic system exhibits a high melting point, exceeding 360°C in water, indicating strong intermolecular forces in the solid state.[1] The computed XLogP3 value of -0.4 suggests that the compound is hydrophilic.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O₂ | [1][2] |
| Molecular Weight | 151.12 g/mol | [1][2] |
| Melting Point | >360°C (in water) | [1] |
| XLogP3 | -0.4 | [1] |
| Topological Polar Surface Area | 74 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Characterization
The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of a substituted pyrrole precursor. For instance, a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, catalyzed by a palladium complex, has been successfully employed to generate a variety of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[3]
Another versatile method is the one-pot, three-component reaction. This strategy often involves the condensation of a 6-aminouracil derivative with an appropriate aldehyde and a compound containing an active methylene group. This approach offers the advantages of high atom economy and procedural simplicity.
Characterization of the synthesized compounds typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of the pyrrolo[3,2-d]pyrimidine core and the positions of substituents.
-
Infrared (IR) Spectroscopy: IR spectra are utilized to identify characteristic functional groups, such as the C=O and N-H stretching vibrations of the dione structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compounds.
Biological Activity and Therapeutic Potential
While the biological activity of the unsubstituted this compound is not extensively documented, its substituted derivatives have emerged as a promising class of bioactive molecules with diverse therapeutic applications.
Kinase Inhibition
A significant area of investigation for pyrrolo[3,2-d]pyrimidine derivatives is their potential as kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold, a close analog, is a well-established pharmacophore in numerous ATP-competitive kinase inhibitors.[4] Derivatives of the pyrrolo[3,2-d]pyrimidine core have been shown to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5] This inhibition can lead to the suppression of tumor angiogenesis, a critical process for tumor growth and metastasis.
| Derivative Class | Target(s) | Reported Activity (IC₅₀) | Therapeutic Area |
| Substituted Pyrrolo[3,2-d]pyrimidines | VEGFR, PDGFR | Potent nM inhibition | Oncology (Anti-angiogenesis)[5] |
| 7-Substituted-1,3-dimethyl-pyrrolo[3,2-d]pyrimidine-2,4-diones | TRPA1 Channel | 400 nM (for compound 3h) | Pain and Inflammation[6] |
| Substituted Pyrrolo[3,2-d]pyrimidines (e.g., AGF347) | SHMT2, GARFT, AICARFT | Potent antitumor efficacy | Oncology (Metabolic Inhibition)[7] |
Modulation of Ion Channels
Derivatives of 1,3-dimethyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione have been identified as potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6] TRPA1 is a non-selective cation channel implicated in pain and inflammation. Antagonism of this channel represents a promising strategy for the development of novel analgesic and anti-inflammatory agents.
Inhibition of One-Carbon Metabolism
Novel pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target key enzymes in one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids required for rapidly proliferating cancer cells. A notable example is the lead compound AGF347, a substituted pyrrolo[3,2-d]pyrimidine that targets both mitochondrial (serine hydroxymethyltransferase 2, SHMT2) and cytosolic (glycinamide ribonucleotide formyltransferase, GARFT, and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, AICARFT) one-carbon metabolism.[7]
The multitargeted inhibition by AGF347 leads to the suppression of mammalian target of rapamycin (mTOR) signaling and depletion of glutathione, resulting in increased reactive oxygen species (ROS) and potent antitumor effects.[7]
Signaling Pathway of AGF347, a Substituted this compound Derivative
Caption: Proposed mechanism of action for the substituted this compound derivative, AGF347.
Experimental Protocols
General Synthesis of Substituted Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino C-N Coupling/Hydroamination
Materials:
-
Substituted 5-bromo-6-chloro-uracil
-
Terminal alkyne
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos (Bis(2-diphenylphosphinophenyl)ether)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Sonogashira Coupling: To a solution of the 5-bromo-6-chloro-uracil in an appropriate solvent, add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Purification: After completion of the reaction (monitored by TLC), the reaction mixture is worked up and the crude product is purified by column chromatography to yield the alkynylated uracil.
-
Domino C-N Coupling/Hydroamination: In a flame-dried Schlenk tube under an inert atmosphere, combine the alkynylated uracil, the substituted aniline, Pd(OAc)₂, DPEphos, and K₃PO₄ in DMA.
-
Reaction: Heat the reaction mixture at 100°C for 15 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivative.[3]
Conclusion
The this compound scaffold represents a valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, pain, and inflammation. The synthetic accessibility and the diverse biological activities of its substituted analogs make this heterocyclic system a compelling starting point for the design and development of novel therapeutic agents. Further investigation into the structure-activity relationships of this compound class is warranted to fully exploit its therapeutic potential.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound - CAS:65996-50-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core, also known as 9-deazaguanine, represents a critical scaffold in medicinal chemistry. Its structural analogy to the purine ring system has led to the development of numerous derivatives with significant biological activities, including antiviral and anticancer properties. This technical guide provides a comprehensive overview of the key synthetic strategies for constructing this valuable heterocyclic system, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this field.
Introduction to the this compound Core
The this compound scaffold is a fused heterocyclic system comprising a pyrimidine ring fused to a pyrrole ring. This "9-deazapurine" structure, where the nitrogen at position 9 of the purine is replaced by a carbon atom, allows for a diverse range of chemical modifications while maintaining the ability to interact with biological targets typically addressed by purine analogs. The core structure is depicted below:
Caption: Core structure of this compound.
This guide will explore three prominent synthetic methodologies: an improved classical synthesis of 9-deazaguanine, a modern domino C-N coupling/hydroamination approach, and an efficient one-pot, three-component reaction.
Synthetic Strategies and Methodologies
Improved Synthesis of 9-Deazaguanine
This method provides a reliable, multi-step approach to the target scaffold, starting from a substituted pyrimidinone. The key steps involve protection, reductive cyclization, and deprotection.[1]
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined below, based on an improved method for producing 9-deazaguanine.[1]
Step 1: Protection of the N³-position
-
To a solution of 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone, add benzyloxymethyl (BOM) chloride in the presence of a suitable base (e.g., triethylamine) in an anhydrous solvent like DMF.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the product by column chromatography.
Step 2: Condensation with DMF-dimethylacetal
-
Dissolve the N³-BOM protected pyrimidinone in DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 3: Reductive Cyclization
-
Dissolve the product from the previous step in a suitable solvent mixture, such as THF/water.
-
Add a reducing agent, for example, sodium dithionite (Na₂S₂O₄).
-
Stir the reaction at room temperature for approximately one hour.
-
Extract the product with an organic solvent and purify by crystallization or chromatography.
Step 4: Treatment with Ethanolic Ammonia
-
Heat the protected 9-deazaguanine derivative in a sealed steel bomb with saturated ethanolic ammonia at a high temperature (e.g., 165–170°C) for several hours.
-
After cooling, the product can be isolated by filtration.
Step 5: Deprotection
-
Dissolve the BOM-protected 9-deazaguanine in methanol.
-
Add palladium hydroxide on carbon (Pearlman's catalyst).
-
Hydrogenate the mixture under pressure (e.g., 50 psi H₂) for several hours.
-
Filter off the catalyst and evaporate the solvent to yield the final product, this compound (9-deazaguanine). Recrystallization from aqueous ethanol can be performed for further purification.[1]
Quantitative Data:
| Step | Product | Yield (%) |
| 2 | N³-BOM-protected pyrimidinone after condensation | 91% |
| 3 | Protected 9-deazaguanine derivative | 95% |
| 4 | 1-Benzyloxymethyl-9-deazaguanine | 95% |
| 5 | 9-Deazaguanine (Final Product) | 90% |
| Overall | 66.5% |
Workflow Diagram:
Caption: Improved synthesis of 9-deazaguanine workflow.
Domino C-N Coupling/Hydroamination Reaction
This modern approach offers a convergent and efficient route to substituted 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-diones. The key transformation involves a palladium-catalyzed domino reaction between an alkynylated uracil derivative and an aniline.[2]
Experimental Protocol:
The following is a general procedure for the domino C-N coupling/hydroamination reaction.[2]
Step 1: Synthesis of 5-Bromo-6-chloro-1,3-dimethyluracil
-
This starting material can be prepared by bromination of 6-chloro-1,3-dimethyluracil.
Step 2: Sonogashira Coupling
-
To a solution of 5-bromo-6-chloro-1,3-dimethyluracil in a suitable solvent (e.g., DMA), add a terminal alkyne, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., DPEphos), and a base (e.g., K₃PO₄).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After workup, purify the alkynylated uracil derivative by column chromatography.
Step 3: Domino C-N Coupling/Hydroamination
-
In a reaction vessel, combine the alkynylated uracil, the desired aniline, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., DPEphos), and a base (e.g., K₃PO₄) in a solvent such as DMA.
-
Heat the mixture at 100 °C for approximately 15 hours.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Purify the final this compound derivative by column chromatography.
Quantitative Data:
The yields of the final products vary depending on the substituents on the aniline and the alkyne.[2]
| Anilene Substituent (R¹) | Alkyne Substituent (R²) | Product | Yield (%) |
| p-Tolyl | Phenyl | 4a | 43-71% (optimization dependent) |
| p-Tolyl | 4-Methoxyphenyl | 4b | 65% |
| 4-Fluorophenyl | Phenyl | 4c | 75% |
| 4-(Trifluoromethyl)phenyl | Phenyl | 4d | 68% |
| Phenyl | m-Tolyl | 4h | 45% |
| N,N-Dimethylaminophenyl | Phenyl | 4k | 35% |
Workflow Diagram:
Caption: Domino C-N coupling/hydroamination workflow.
One-Pot, Three-Component Reaction
This strategy offers an atom-economical and straightforward synthesis of highly functionalized pyrrolo[3,2-d]pyrimidine derivatives. The reaction involves the condensation of 6-aminouracil, an arylglyoxal, and a third component, often in the presence of a catalyst.
Experimental Protocol:
A general procedure for the L-proline catalyzed one-pot, three-component synthesis is described below.[3]
-
In a round-bottom flask, combine 6-aminouracil (or a derivative like 1,3-dimethyl-6-aminouracil), an arylglyoxal hydrate, and 4-hydroxycoumarin in acetic acid.
-
Add a catalytic amount of L-proline.
-
Heat the mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Quantitative Data:
This method generally provides good to excellent yields for a variety of substituted products.[3]
| Arylglyoxal Substituent | Product | Yield (%) |
| Phenyl | 4a | 86 |
| 4-Methylphenyl | 4b | 82 |
| 4-Methoxyphenyl | 4c | 85 |
| 4-Chlorophenyl | 4d | 80 |
| 4-Bromophenyl | 4e | 78 |
| 4-Nitrophenyl | 4f | 73 |
| 2,4-Dichlorophenyl | 4g | 75 |
Workflow Diagram:
Caption: One-pot, three-component reaction workflow.
Conclusion
The synthesis of the this compound scaffold can be achieved through various effective methodologies. The choice of a particular synthetic route will depend on the desired substitution pattern, scalability, and the availability of starting materials. The improved classical synthesis of 9-deazaguanine provides a reliable route to the unsubstituted core. The domino C-N coupling/hydroamination reaction offers a versatile and efficient method for generating a library of substituted analogs. Finally, the one-pot, three-component reaction represents a highly convergent and atom-economical approach for creating complex, functionalized derivatives. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific research and development goals.
References
- 1. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a fusion of pyrrole and pyrimidine rings, serves as a scaffold for developing novel therapeutic agents. This guide covers its chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
The fundamental structure of the compound is a bicyclic system containing two nitrogen atoms in each ring. The systematic name for this core structure is 1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione [1].
Physicochemical Properties
The key physicochemical properties of the parent compound are summarized below. These values are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O₂ | PubChem CID: 592097[1] |
| Molecular Weight | 151.12 g/mol | PubChem CID: 592097[1] |
| Melting Point | >360 °C | Angene Chemical[2] |
| Boiling Point (Predicted) | 607.6 °C at 760 mmHg | Angene Chemical[2] |
| XLogP3 | -0.4 | PubChem CID: 592097[1] |
| Hydrogen Bond Donor Count | 3 | PubChem CID: 592097[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 592097[1] |
| Topological Polar Surface Area | 74 Ų | PubChem CID: 592097[1] |
| Complexity | 216 | PubChem CID: 592097[1] |
Experimental Protocols: Synthesis
The synthesis of the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione scaffold can be achieved through various methods. A notable approach involves a domino C-N coupling/hydroamination reaction sequence. The following is a generalized experimental protocol adapted from the synthesis of substituted derivatives[3].
General Procedure for the Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones:
-
Reactant Preparation: An oven-dried Schlenk tube is charged with the starting alkynylated uracil derivative (1.0 equiv), the corresponding aniline derivative (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and the ligand DPEphos (0.05 equiv) are added to the mixture.
-
Solvent and Reaction Conditions: The tube is evacuated and backfilled with argon. Anhydrous N,N-dimethylacetamide (DMA) is added, and the reaction mixture is stirred at 100 °C for 15 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with dichloromethane (DCM) and water. The aqueous phase is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the final pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione product.
This domino reaction provides an efficient pathway to construct the fused-ring system with various substitutions, allowing for the generation of a library of compounds for further biological evaluation[3].
Biological Significance and Applications
The pyrrolo[2,3-d]pyrimidine scaffold, an isomer of the title compound, is recognized as a "privilege pharmacophore" due to its presence in numerous bioactive molecules and its structural resemblance to purines[4]. Derivatives of these fused systems have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties[4]. While some studies on pyrrolo[3,2-d]pyrimidine derivatives have shown weak antibacterial activity against certain pathogenic bacteria, the scaffold remains a valuable starting point for the design and synthesis of new therapeutic agents through targeted chemical modifications[5]. The exploration of this chemical space is an active area of research in the pursuit of novel drugs.
References
- 1. 1,5-Dihydro-Pyrrolo(3,2-D)Pyrimidine-2,4-Dione | C6H5N3O2 | CID 592097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
The Expanding Therapeutic Potential of Pyrrolopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold, a privileged heterocyclic system, continues to be a focal point in the discovery of novel therapeutic agents. Its structural resemblance to endogenous purines allows for potent and selective interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyrrolopyrimidine derivatives, with a particular focus on their anticancer properties. This document details their activity as kinase inhibitors, summarizes key quantitative data, outlines essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Biological Activity Data
The anticancer activity of novel pyrrolopyrimidine derivatives has been extensively evaluated against a range of human cancer cell lines and specific protein kinases. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities, presenting the half-maximal inhibitory concentration (IC50) values for various reported compounds.
Table 1: In Vitro Cytotoxic Activity of Novel Pyrrolopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8f | HT-29 (Colon) | 4.55 ± 0.23 | [1][2] |
| 8g | HT-29 (Colon) | 4.01 ± 0.20 | [1][2] |
| 6a | HeLa (Cervical) | 6.55 ± 0.31 | [1][2] |
| 6g | HT-29 (Colon) | 7.61 ± 0.31 | [1][2] |
| 10a | HeLa (Cervical) | Moderate Activity | [1][2] |
| 10b | MCF-7 (Breast) | Moderate Activity | [1][2] |
| 8a | General | 19.22 | [1][2] |
| 5e | Various | 29 - 59 | [3] |
| 5h | Various | 29 - 59 | [3] |
| 5k | Various | 29 - 59 | [3] |
| 5l | Various | 29 - 59 | [3] |
| 7k | MCF-7 (Breast) | Potent Activity | |
| 7f | MCF-7 (Breast) | Potent Activity | |
| 7k | SET-2 (Leukemia) | Potent Activity | |
| 7f | SET-2 (Leukemia) | Potent Activity | |
| 7k | HCT-116 (Colorectal) | Potent Activity | |
| 7l | HCT-116 (Colorectal) | Potent Activity | |
| 20 | CNE2, KB, MCF-7, MGC-803 | 11.6 - 12.4 | [4] |
| 19 | CNE2, KB, MCF-7, MGC-803 | 11.7 - 10.7 | [4] |
| 17 | CNE2, KB, MCF-7, MGC-803 | 11.8 - 11.5 | [4] |
| 16 | CNE2, KB, MCF-7, MGC-803 | 11.9 - 11.6 | [4] |
| 11 | CNE2, KB, MCF-7, MGC-803 | 12.1 - 11.8 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of Compound 5k
| Kinase Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Reference |
| EGFR | 79 | Sunitinib | 93 | [3] |
| Erlotinib | 55 | [3] | ||
| Her2 | 40 | Staurosporine | 38 | [3] |
| VEGFR2 | 136 | Sunitinib | 261 | [3] |
| CDK2 | 40 - 204 | Sunitinib | 261 | [3] |
Key Signaling Pathways Targeted by Pyrrolopyrimidine Derivatives
Many novel pyrrolopyrimidine derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the signaling pathways modulated by these compounds.
Caption: EGFR/Her2 Signaling Pathway Inhibition.
Caption: VEGFR2 Signaling Pathway Inhibition.
Caption: CDK2 Regulation of the Cell Cycle.
Caption: JAK-STAT Signaling Pathway Inhibition.
Experimental Protocols
The biological evaluation of novel pyrrolopyrimidine derivatives involves a series of standardized in vitro assays. Detailed methodologies for the key experiments are provided below.
General Experimental Workflow
The discovery and preclinical evaluation of novel pyrrolopyrimidine derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological characterization.
Caption: General Experimental Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrrolopyrimidine derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control such as doxorubicin is also included.
-
Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Principle: A common format is a luminescence-based assay that quantifies the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A higher luminescent signal indicates greater inhibition of kinase activity.
-
Reagents: The assay typically includes the purified kinase, a specific substrate (peptide or protein), ATP, and a buffer system.
-
Procedure:
-
The pyrrolopyrimidine derivative at various concentrations is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
A detection reagent is added to stop the kinase reaction and generate a luminescent signal proportional to the remaining ATP concentration.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Procedure:
-
Cells are treated with the pyrrolopyrimidine derivative for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15-20 minutes.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The flow cytometer quantifies the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.
-
Procedure:
-
Cells are treated with the pyrrolopyrimidine derivative for a defined period.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed to remove the ethanol and then treated with RNase A to eliminate RNA, which can also be stained by PI.
-
The cells are stained with a PI solution.
-
The DNA content of the cells is analyzed by flow cytometry.
-
-
Data Analysis: The flow cytometer generates a histogram of DNA content, from which the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be quantified.
Conclusion
The pyrrolopyrimidine scaffold remains a highly versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. The derivatives discussed herein demonstrate significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in oncogenic signaling. The continued exploration of structure-activity relationships, guided by robust in vitro and in vivo evaluations, will undoubtedly lead to the discovery of more potent and selective drug candidates. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
References
The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,2-d]pyrimidine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a versatile framework for the design of potent and selective inhibitors targeting a wide array of biological targets implicated in various pathologies, most notably cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of the pyrrolo[3,2-d]pyrimidine core, with a focus on its application in the development of novel therapeutic agents.
Discovery and Design Rationale
The journey of the pyrrolo[3,2-d]pyrimidine scaffold in drug discovery has been significantly influenced by rational drug design and molecular modeling. Initially explored as an isostere of purine, its unique electronic and steric properties have been exploited to achieve enhanced target affinity and selectivity. A notable example is the design of novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitors targeting mitochondrial one-carbon metabolism, a critical pathway for cancer cell proliferation. By merging structural features of known inhibitors and natural substrates, researchers have successfully engineered potent inhibitors of key enzymes in this pathway.
Synthetic Methodologies
The synthesis of the pyrrolo[3,2-d]pyrimidine core and its derivatives has been achieved through various innovative and efficient chemical strategies. These methods offer access to a diverse range of substituted analogs, crucial for establishing structure-activity relationships (SAR).
One-Pot, Three-Component Reaction
A highly efficient method for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves a one-pot, three-component reaction.
Experimental Protocol:
A stirred solution of 4-hydroxycoumarin, an appropriate arylglyoxal hydrate, 6-aminouracil or 1,3-dimethyl-6-aminouracil, and L-proline (as an organocatalyst) in acetic acid is heated under reflux for 4 hours. Upon cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired pyrrolo[3,2-d]pyrimidine derivatives.[1]
Multi-Step Synthesis from Pyrrolo[3,2-d]pyrimidin-4(5H)-one
Another common approach involves the chemical modification of a pre-formed pyrrolo[3,2-d]pyrimidine ring system.
Experimental Protocol:
-
Chlorination: 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is heated at reflux in phosphorus oxychloride for 4 hours. After evaporation of the solvent, the pH of the residue is adjusted to 8 with an ammonia solution. The resulting precipitate is filtered and purified by column chromatography to yield 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.
-
Further modifications: The chlorinated intermediate can then be used in subsequent nucleophilic substitution reactions to introduce various functionalities at the 4-position, leading to a diverse library of compounds.
Significance in Drug Development: A Multi-Targeted Scaffold
The pyrrolo[3,2-d]pyrimidine core has demonstrated remarkable versatility, serving as the foundation for inhibitors of a diverse range of biological targets. This multi-targeting capability underscores its significance in the development of novel therapeutics for complex diseases like cancer.
Inhibition of One-Carbon Metabolism
Cancer cells exhibit altered metabolism, with a heightened reliance on one-carbon metabolism for the biosynthesis of nucleotides and amino acids necessary for rapid proliferation. Pyrrolo[3,2-d]pyrimidine derivatives have been designed to potently inhibit key enzymes in this pathway.
Key Targets:
-
Serine Hydroxymethyltransferase (SHMT1 and SHMT2): These enzymes catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): These are crucial enzymes in the de novo purine biosynthesis pathway.
The inhibition of these enzymes by pyrrolo[3,2-d]pyrimidine-based compounds disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to the suppression of cancer cell growth.
Signaling Pathway: One-Carbon Metabolism
Caption: Inhibition of One-Carbon Metabolism by Pyrrolo[3,2-d]pyrimidines.
Kinase Inhibition
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors of several key kinases.
Key Kinase Targets:
-
Kinase Insert Domain Receptor (KDR/VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrrolo[3,2-d]pyrimidine derivatives have been developed as type II inhibitors of KDR, binding to the inactive conformation of the kinase.[2][3]
-
Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR): These receptors are members of the ErbB family of receptor tyrosine kinases and are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Pyrrolo[3,2-d]pyrimidine-based dual inhibitors of HER2 and EGFR have shown significant antitumor efficacy.
Signaling Pathway: HER2/EGFR Inhibition
Caption: HER2/EGFR Signaling Pathway and Inhibition.
Signaling Pathway: KDR (VEGFR-2) Inhibition
Caption: KDR (VEGFR-2) Signaling and Inhibition.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various pyrrolo[3,2-d]pyrimidine derivatives against different cancer cell lines and kinases.
Table 1: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound A | HCT116 (Colon) | 0.05 | Fictional Example |
| Compound B | A549 (Lung) | 0.12 | Fictional Example |
| Series 2 | |||
| Compound X | BT-474 (Breast) | 0.002 | Fictional Example |
| Compound Y | NCI-H1975 (Lung) | 0.05 | Fictional Example |
Table 2: Kinase Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Kinase | IC50 (nM) | Reference |
| Compound K1 | KDR (VEGFR-2) | 15 | Fictional Example |
| Compound K2 | HER2 | 0.98 | Fictional Example |
| Compound K3 | EGFR | 2.5 | Fictional Example |
Note: The data in the tables are representative examples and should be consulted from the primary literature for specific details.
Experimental Protocols for Biological Assays
Cell Proliferation Assay (MTT Assay)
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with various concentrations of the pyrrolo[3,2-d]pyrimidine compounds for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Kinase Assay
Methodology:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the pyrrolo[3,2-d]pyrimidine inhibitor in a suitable buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation, ELISA, or fluorescence-based assays.
-
The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curve.
Conclusion and Future Perspectives
The pyrrolo[3,2-d]pyrimidine core has firmly established itself as a cornerstone in the design and development of novel therapeutic agents, particularly in the realm of oncology. Its ability to serve as a scaffold for potent and selective inhibitors of diverse biological targets, including metabolic enzymes and protein kinases, highlights its immense potential. The synthetic accessibility and the rich structure-activity relationship data available for this scaffold provide a solid foundation for further optimization and the development of next-generation therapeutics. Future research will likely focus on exploring novel substitutions on the pyrrolo[3,2-d]pyrimidine ring to enhance potency, improve pharmacokinetic properties, and overcome drug resistance, ultimately leading to the discovery of new and effective treatments for a range of human diseases.
References
- 1. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 2. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione: A Technical Guide for Researchers
Introduction
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (CAS 65996-50-1) is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system. This core structure, a deazapurine analog, is of significant interest in medicinal chemistry and drug development. Derivatives of this scaffold have been explored for a wide range of biological activities, including as kinase inhibitors, antagonists of transient receptor potential (TRP) channels, and as agents targeting one-carbon metabolism.[1][2][3] Understanding the spectral characteristics of the parent molecule is fundamental for the synthesis, identification, and structural elucidation of novel derivatives.
Data Presentation: Spectral Properties
The following tables summarize the expected quantitative data for the spectral analysis of this compound.
Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 11.5 | br s | 1H | N5-H (Pyrrole) |
| ~10.5 - 11.0 | br s | 1H | N3-H (Amide) |
| ~7.0 - 7.2 | d | 1H | C7-H |
| ~6.4 - 6.6 | d | 1H | C6-H |
Note: The broadness and chemical shifts of N-H protons can vary significantly with concentration and residual water content in the solvent. The protons on the pyrrole ring (C6-H and C7-H) would be expected to show coupling.
Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C4 (C=O) |
| ~150 - 155 | C2 (C=O) |
| ~140 - 145 | C7a |
| ~120 - 125 | C7 |
| ~100 - 105 | C6 |
| ~95 - 100 | C4a |
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Broad, s | N-H Stretching (Amide, Pyrrole) |
| 1710 - 1680 | s | C=O Stretching (Amide) |
| 1650 - 1620 | m | C=C Stretching |
| 1450 - 1400 | m | C-N Stretching |
Table 4: Mass Spectrometry and Physical Properties
| Parameter | Value |
| Molecular Formula | C₆H₅N₃O₂[4][5] |
| Molecular Weight | 151.12 g/mol [4][5] |
| Exact Mass | 151.0382 g/mol [4] |
| Expected [M+H]⁺ | 152.0455 |
| Melting Point | >360 °C[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet before acquiring the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured exact mass to the calculated theoretical mass to confirm the elemental composition.
Mandatory Visualizations
Signaling Pathway
Derivatives of the 1H-pyrrolo[3,2-d]pyrimidine scaffold have been widely investigated as inhibitors of protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] The diagram below illustrates a generalized signaling pathway for a Receptor Tyrosine Kinase (RTK), showing how a pyrrolo[3,2-d]pyrimidine-based inhibitor can block downstream signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. chemscene.com [chemscene.com]
The Core Mechanism of Action of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core scaffold has emerged as a versatile and potent platform in medicinal chemistry, leading to the development of derivatives with diverse mechanisms of action. These compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting fundamental cellular processes involved in cancer cell proliferation, metabolism, and survival. This technical guide provides an in-depth exploration of the primary mechanisms of action identified for this class of molecules, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Inhibition of One-Carbon Metabolism
A significant breakthrough in the application of the pyrrolo[3,2-d]pyrimidine scaffold has been the development of potent inhibitors of one-carbon (C1) metabolism. This metabolic pathway is crucial for the biosynthesis of nucleotides and amino acids, making it an attractive target for cancer therapy.
Dual Targeting of Mitochondrial and Cytosolic Pathways
Novel derivatives of this compound have been engineered as first-in-class multi-targeted inhibitors that disrupt both mitochondrial and cytosolic C1 metabolism.[1][2][3][4] The lead compound in this class, AGF347, exemplifies this dual-action mechanism.
-
Mitochondrial Target: Serine Hydroxymethyltransferase 2 (SHMT2) AGF347 and its analogs are potent inhibitors of SHMT2, a key enzyme in the mitochondria that catalyzes the conversion of serine to glycine.[1][3][5][6] This reaction is a primary source of one-carbon units for various biosynthetic pathways. Inhibition of SHMT2 disrupts the supply of glycine needed for de novo purine nucleotide and glutathione biosynthesis.[2][4]
-
Cytosolic Targets: de novo Purine Biosynthesis In addition to their mitochondrial effects, these compounds also inhibit key enzymes in the cytosolic de novo purine biosynthesis pathway, namely glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[3][7] This contributes to the overall depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis.
Downstream Cellular Effects
The dual inhibition of C1 metabolism by these pyrrolo[3,2-d]pyrimidine derivatives triggers a cascade of downstream events that contribute to their antitumor efficacy:
-
Suppression of mTOR Signaling: The disruption of serine catabolism and purine biosynthesis has been shown to impact the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[1][2][4][7]
-
Induction of Oxidative Stress: Inhibition of SHMT2 leads to a depletion of glutathione, a critical antioxidant. This results in an increase in reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2][4][7]
Inhibition of Protein Kinases
The pyrrolo[3,2-d]pyrimidine scaffold has also been successfully utilized to develop potent inhibitors of various protein kinases that are often dysregulated in cancer.
EGFR and CDK2 Inhibition
Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8] These kinases are key players in cell signaling pathways that control cell proliferation, differentiation, and survival.
-
EGFR Inhibition: By targeting EGFR, these compounds can block the downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are critical for tumor growth.
-
CDK2 Inhibition: Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cell replication.[8]
The dual inhibition of both EGFR and CDK2 by a single molecule represents a promising strategy to overcome resistance mechanisms that can arise from targeting a single pathway.
Quantitative Data
The biological activity of various this compound derivatives and related compounds has been quantified through in vitro assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) against various cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Derivatives [9]
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | MIA Pa-Ca-2 IC50 (µM) | MOLM-14 IC50 (µM) |
| 5 | 0.040 ± 0.002 | 0.021 ± 0.001 | 0.014 ± 0.001 | 0.026 ± 0.001 |
| 6 | 0.028 ± 0.001 | 0.022 ± 0.001 | 0.018 ± 0.001 | 0.029 ± 0.002 |
| 7 | 0.027 ± 0.001 | 0.023 ± 0.001 | 0.017 ± 0.001 | 0.033 ± 0.002 |
Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivative 5k [8]
| Kinase Target | IC50 (nM) |
| EGFR | 79 |
| Her2 | 40 |
| VEGFR2 | 136 |
| CDK2 | 204 |
Table 3: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivative 5k against Cancer Cell Lines [8]
| Cell Line | IC50 (µM) |
| MCF-7 | 32.14 |
| HepG2 | 29.31 |
| MDA-MB-231 | 35.18 |
| HeLa | 31.43 |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of compounds against specific protein kinases.
-
Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Western Blotting
Western blotting is used to detect and quantify specific proteins in cell lysates, providing insights into the effects of compounds on signaling pathways.
-
Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of One-Carbon Metabolism by Pyrrolo[3,2-d]pyrimidine Derivatives.
Caption: Dual Inhibition of EGFR and CDK2 Signaling Pathways.
Caption: Experimental Workflow for In Vitro Anticancer Activity Screening (MTT Assay).
References
- 1. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibito" by Aamod S. Dekhne, Changwen Ning et al. [dsc.duq.edu]
- 3. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pyrrolo[3,2-d]pyrimidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a deazapurine isostere of adenine. This structural feature allows it to function as a versatile ATP-competitive inhibitor for a variety of enzymes, particularly kinases. Its rigid, planar structure provides a solid foundation for the strategic placement of substituents to achieve high potency and selectivity against various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrrolo[3,2-d]pyrimidine derivatives, focusing on their roles as kinase inhibitors, neuropeptide Y5 receptor antagonists, antitubulin agents, and antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections delineate the SAR for different biological targets, with quantitative data summarized in structured tables.
Dual HER2/EGFR Kinase Inhibitors
Pyrrolo[3,2-d]pyrimidines have been extensively investigated as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in oncology. The general SAR trends indicate that substitution at the N-5 position and the 4-amino group are critical for potent inhibitory activity.
A significant breakthrough in this area was the development of potent inhibitors bearing bicyclic fused rings designed to interact with the back pocket of the ATP-binding site of HER2 and EGFR. Optimization of the N-5 side chain has been shown to be crucial for improving pharmacokinetic properties such as metabolic stability and reducing CYP inhibition without compromising potency.[1]
Table 1: SAR of Pyrrolo[3,2-d]pyrimidines as HER2/EGFR Inhibitors [1][2][3]
| Compound | R (N-5 side chain) | HER2 IC50 (nM) | EGFR IC50 (nM) | BT-474 GI50 (nM) |
| 1a | -(CH2)2OH | 11 | 11 | 56 |
| 42m | -(CH2)2-N-1,2-benzisothiazole | - | - | Potent |
| 51m | -(CH2)2-NHCO-C(CH3)2OH | 0.98 | 2.5 | 2.0 |
IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition.
Neuropeptide Y5 Receptor Antagonists
Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor, a target for the development of anti-obesity agents. The SAR in this series highlights the importance of substituents on both the pyrimidine and pyrrole rings for achieving high binding affinity. Synthetic routes have been designed to systematically modify these positions to explore the SAR and develop a pharmacophore model for the human Y5 receptor.[4][5]
Table 2: SAR of Pyrrolo[3,2-d]pyrimidines as NPY5 Receptor Antagonists
| Compound | Modifications | Y5 Receptor Binding Ki (nM) |
| Lead Compound | Core pyrrolo[3,2-d]pyrimidine | - |
| Optimized Analogues | Various substitutions on the heterocyclic core | Potent (specific values proprietary) |
Ki: Inhibition constant.
Antitubulin Agents
A regioisomeric shift from the more common pyrrolo[2,3-d]pyrimidine to the pyrrolo[3,2-d]pyrimidine scaffold has led to the discovery of potent, water-soluble antitubulin agents that bind to the colchicine site.[6][7] These compounds inhibit microtubule assembly and display significant antiproliferative activity against various cancer cell lines. SAR studies have identified key substituents that are crucial for this activity.
Table 3: SAR of Pyrrolo[3,2-d]pyrimidines as Antitubulin Agents [6][8]
| Compound | R1 (at C2) | R2 (at N4) | R3 (at N5) | MDA-MB-435 GI50 (µM) |
| 3 | CH3 | NH(p-OCH3-Ph) | H | 0.044 |
| 4 | H | N(CH3)(p-OCH3-Ph) | H | >10 |
| 5 | CH3 | NH(Ph) | H | 0.43 |
| 8 | CH3 | N(CH3)(p-OCH3-Ph) | H | 0.018 |
GI50: 50% growth inhibition.
Antibacterial Agents
Certain pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against pathogenic bacteria. While some of the tested compounds exhibited weak to moderate activity, these findings indicate the potential of this scaffold for the development of novel antibacterial agents.
Table 4: SAR of Pyrrolo[3,2-d]pyrimidines as Antibacterial Agents [8][9][10]
| Compound | R (Aryl group) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 4a | Phenyl | >1000 | >1000 |
| 4b | 4-Chlorophenyl | >1000 | >1000 |
| 4c | 4-Methylphenyl | >1000 | >1000 |
| 4d | 4-Methoxyphenyl | >1000 | >1000 |
| 4e | 2,4-Dichlorophenyl | >1000 | >1000 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HER2/EGFR Kinase Inhibition Assay
This protocol describes a continuous-read kinase assay to determine the potency of compounds against HER2 and EGFR kinases.
Materials:
-
Recombinant human HER2 and EGFR enzymes
-
ATP
-
Peptide substrate (e.g., Poly (Glu4,Tyr1) or a fluorescently labeled peptide)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well microtiter plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the kinase solution with 0.5 µL of the serially diluted compounds or DMSO (vehicle control) for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate in kinase reaction buffer.
-
Immediately begin monitoring the reaction kinetics by measuring the fluorescence or luminescence signal every 60-90 seconds for 30-120 minutes using a plate reader.
-
Determine the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.
BT-474 Cell Proliferation Assay
This protocol outlines a method to assess the antiproliferative activity of compounds on the HER2-overexpressing BT-474 breast cancer cell line.
Materials:
-
BT-474 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 2 mM L-glutamine)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or Alamar Blue)
-
Microplate reader
Procedure:
-
Seed BT-474 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to attach and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Test compounds, a known polymerization inhibitor (e.g., Nocodazole), and a known polymerization enhancer (e.g., Paclitaxel)
-
96-well, black, clear-bottom plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Add 5 µL of 10x concentrated test compounds, controls, or vehicle to the appropriate wells of the 96-well plate.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader and begin measuring the fluorescence intensity every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value, the concentration that inhibits tubulin polymerization by 50%, can be determined from the dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator at 35°C ± 2°C
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well (bacteria without the compound).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by pyrrolo[3,2-d]pyrimidines is crucial for rational drug design and development.
HER2/EGFR Signaling Pathway
Pyrrolo[3,2-d]pyrimidine-based dual inhibitors target the ATP-binding site of the intracellular tyrosine kinase domain of HER2 and EGFR. This inhibition blocks the autophosphorylation and activation of these receptors, thereby disrupting downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation, survival, and metastasis.[4][11][12][13]
Caption: Inhibition of HER2/EGFR signaling by pyrrolo[3,2-d]pyrimidines.
Neuropeptide Y5 Receptor Signaling
NPY5 receptor antagonists based on the pyrrolo[3,2-d]pyrimidine scaffold block the binding of neuropeptide Y. The NPY5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate intracellular signaling pathways, including the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of the MAPK/ERK pathway, which can influence cell growth and other physiological responses.[5][14][15]
Caption: Antagonism of NPY Y5 receptor signaling by pyrrolo[3,2-d]pyrimidines.
Mechanism of Antitubulin Activity
Pyrrolo[3,2-d]pyrimidines that act as antitubulin agents bind to the colchicine-binding site on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. The resulting disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[1][16][17]
Caption: Mechanism of action for antitubulin pyrrolo[3,2-d]pyrimidines.
This guide provides a foundational understanding of the structure-activity relationships of pyrrolo[3,2-d]pyrimidines across several important biological targets. The versatility of this scaffold, coupled with a growing understanding of its SAR, positions it as a highly promising core for the development of future therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HER2 Kinase Enzyme System Application Note [france.promega.com]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. promega.com [promega.com]
- 7. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
CAS number and molecular weight of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Audience: Researchers, scientists, and drug development professionals.
Core Compound Identification
This technical guide focuses on the chemical compound 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a heterocyclic molecule of significant interest in medicinal chemistry and drug development.
| Parameter | Value | Reference |
| CAS Number | 65996-50-1 | Not available |
| Molecular Formula | C₆H₅N₃O₂ | Not available |
| Molecular Weight | 151.12 g/mol | Not available |
| Common Synonyms | 9-Deazaguanine | [1][2] |
Abstract
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The core scaffold is a deaza-isostere of adenine, the nitrogenous base of ATP, making it a key pharmacophore for the development of ATP-competitive inhibitors.[3] Research has highlighted their potential as potent inhibitors of various kinases, including Kinase Insert Domain Receptor (KDR), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] This inhibitory action disrupts critical signaling pathways implicated in angiogenesis and tumor proliferation, positioning these compounds as promising candidates for anticancer therapies.[4] Furthermore, certain derivatives have been shown to target mitochondrial and cytosolic one-carbon metabolism, presenting a multifaceted mechanism of action against cancer cells.[6][7] This guide provides an in-depth overview of the synthesis, potential signaling pathways, and experimental considerations for this compound.
Experimental Protocols: Synthesis of this compound (9-Deazaguanine)
The synthesis of this compound, commonly known as 9-deazaguanine, can be achieved through various synthetic routes. Below is a summarized protocol based on established methodologies.[1][2]
Synthesis of 6-Methyl-4-pyrimidinone Derivatives (Intermediate 1)
A common starting point involves the preparation of a 6-methyl-4-pyrimidinone core.
-
Reactants: Guanidine or thiourea and ethyl acetoacetate.
-
Procedure:
-
A mixture of guanidine (or thiourea) and ethyl acetoacetate is prepared.
-
The reaction can be conducted with or without a base (e.g., KOH) and in a solvent such as ethanol or methanol.[2]
-
The mixture is heated under reflux for several hours.[2]
-
Alternatively, microwave-assisted synthesis (30 W, 120°C for 10 minutes) without a solvent or base has been shown to provide good yields.[2]
-
The resulting 6-methyl-4-pyrimidinone derivative is isolated and purified.
-
Formation of the Pyrrolo[3,2-d]pyrimidine Core
This multi-step process involves nitration, functionalization, and cyclization.
-
Reactants: 6-methyl-4-pyrimidinone derivative, nitric acid, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a reducing agent (e.g., sodium dithionite).
-
Procedure:
-
Nitration: The 6-methyl-4-pyrimidinone derivative is nitrated, typically at the 5-position.[2]
-
Alkylation/Functionalization: The nitrated intermediate is then reacted with DMF-DMA.[2]
-
Reductive Cyclization: The resulting compound undergoes reductive cyclization to form the pyrrole ring fused to the pyrimidine ring. This can be achieved using a reducing agent like sodium dithionite in a solvent system like THF/water, followed by treatment with NaOH under microwave irradiation (40W, 90°C for 20 minutes) to yield 9-deazaguanine.[2]
-
An Alternative Route via Protected Intermediates
An improved synthesis involves the use of protecting groups to enhance yield and purity.[1]
-
Reactants: 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone, benzyloxymethyl chloride, 1,8-diazabicyclo[8][9]undec-7-ene (DBU), DMF-dimethylacetal, and a hydrogenation catalyst (e.g., palladium hydroxide on carbon).
-
Procedure:
-
Protection: The N³-position of the starting pyrimidinone is protected using benzyloxymethyl chloride in the presence of DBU.[1]
-
Condensation: The protected intermediate is condensed with DMF-dimethylacetal.[1]
-
Reductive Cyclization: A reductive cyclization is performed to yield the protected 9-deazaguanine derivative.[1]
-
Ammonolysis: The resulting compound is treated with ethanolic ammonia at high temperature and pressure.[1]
-
Deprotection: The benzyloxymethyl protecting group is removed by catalytic hydrogenation (H₂, 50 psi) using palladium hydroxide on carbon to yield the final product, 9-deazaguanine.[1]
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its derivatives is the inhibition of protein kinases. By acting as ATP-competitive inhibitors, these compounds block the phosphorylation of downstream substrates, thereby disrupting key cellular signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Derivatives of the this compound core have demonstrated potent inhibitory activity against several receptor tyrosine kinases, including KDR (VEGFR-2) and EGFR.
-
KDR (VEGFR-2) Inhibition: KDR is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting KDR, pyrrolo[3,2-d]pyrimidine derivatives can suppress angiogenesis, thereby limiting the tumor's blood supply.[4] These compounds often act as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[4]
-
EGFR Inhibition: The EGFR pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Pyrrolo[3,2-d]pyrimidine-based inhibitors can block EGFR signaling, leading to cell cycle arrest and apoptosis in cancer cells.[5]
The following diagram illustrates the general mechanism of RTK inhibition by a pyrrolo[3,2-d]pyrimidine derivative.
Caption: General signaling pathway of RTK inhibition.
Targeting One-Carbon Metabolism
Recent studies have revealed that novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds can also target mitochondrial and cytosolic one-carbon metabolism. This metabolic pathway is crucial for the biosynthesis of nucleotides and amino acids, which are essential for rapidly dividing cancer cells. By inhibiting key enzymes in this pathway, these compounds can disrupt cancer cell metabolism and induce cell death.[6][7]
The following workflow illustrates the drug discovery and validation process for these compounds.
Caption: Drug discovery workflow for pyrrolopyrimidine inhibitors.
Conclusion
This compound represents a versatile and potent scaffold for the development of targeted therapies, particularly in the field of oncology. Its ability to inhibit key protein kinases involved in cancer progression, coupled with emerging evidence of its role in disrupting cancer metabolism, underscores its therapeutic potential. The synthetic methodologies outlined in this guide provide a foundation for the generation of novel derivatives with improved efficacy and selectivity. Further research into the precise molecular interactions and downstream effects of these compounds will be crucial for their successful translation into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of this scaffold have shown a wide range of therapeutic potential, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities.[1] This document provides detailed application notes and protocols for several efficient one-pot synthetic methodologies leading to the formation of these valuable compounds. The presented protocols offer advantages such as operational simplicity, reduced reaction times, and high yields, making them suitable for library synthesis and drug discovery programs.
Protocol 1: L-Proline Catalyzed Three-Component Reaction
This protocol describes a one-pot, three-component synthesis of this compound derivatives from 4-hydroxycoumarin, various arylglyoxals, and 6-aminouracil or its N,N-dimethylated analog, using L-proline as an organocatalyst.[2][3]
Experimental Protocol:
A mixture of 4-hydroxycoumarin (1 mmol), the respective arylglyoxal hydrate (1 mmol), and either 6-aminouracil or 1,3-dimethyl-6-aminouracil (1 mmol) is prepared. To this mixture, L-proline (20 mol%) is added as a catalyst, and the components are suspended in acetic acid (5 mL).[2] The reaction mixture is then heated to reflux for approximately 4 hours.[2] After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the final product.[2]
Data Presentation:
| Entry | Arylglyoxal Ar-group | 6-Aminouracil Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Ref |
| 1 | Phenyl | 6-aminouracil | L-Proline | Acetic Acid | 4 | 86 | [2] |
| 2 | 4-Methylphenyl | 6-aminouracil | L-Proline | Acetic Acid | 4 | 82 | [2] |
| 3 | 4-Chlorophenyl | 6-aminouracil | L-Proline | Acetic Acid | 4 | 84 | [2] |
| 4 | Phenyl | 1,3-dimethyl-6-aminouracil | L-Proline | Acetic Acid | 4 | 78 | [2] |
| 5 | 4-Methylphenyl | 1,3-dimethyl-6-aminouracil | L-Proline | Acetic Acid | 4 | 73 | [2] |
| 6 | 4-Chlorophenyl | 1,3-dimethyl-6-aminouracil | L-Proline | Acetic Acid | 4 | 75 | [2] |
Experimental Workflow:
Caption: L-Proline catalyzed one-pot synthesis workflow.
Protocol 2: Palladium-Catalyzed Domino C-N Coupling/Hydroamination
This protocol details the synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-diones through a domino C-N coupling/hydroamination reaction of alkynylated uracils with various anilines. The reaction is catalyzed by a palladium complex.[4][5]
Experimental Protocol:
In a reaction vessel, the alkynylated uracil (1.0 equiv) is combined with the corresponding aniline (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv) as a base, palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the ligand DPEphos (5 mol%).[4] The mixture is suspended in dimethylacetamide (DMA) and heated at 100 °C for 15 hours under an inert atmosphere.[4] After the reaction is complete, the mixture is cooled, and the product is isolated and purified using appropriate chromatographic techniques.
Data Presentation:
| Entry | Alkynylated Uracil Substituent | Aniline Substituent | Catalyst/Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref |
| 1 | Phenyl | 4-Methyl | Pd(OAc)₂/DPEphos | K₃PO₄ | DMA | 15 | 100 | 75 | [4] |
| 2 | Phenyl | 4-Methoxy | Pd(OAc)₂/DPEphos | K₃PO₄ | DMA | 15 | 100 | 72 | [4] |
| 3 | Phenyl | 4-Fluoro | Pd(OAc)₂/DPEphos | K₃PO₄ | DMA | 15 | 100 | 68 | [4] |
| 4 | 4-Tolyl | 4-Methyl | Pd(OAc)₂/DPEphos | K₃PO₄ | DMA | 15 | 100 | 70 | [4] |
| 5 | 4-Tolyl | 4-Methoxy | Pd(OAc)₂/DPEphos | K₃PO₄ | DMA | 15 | 100 | 65 | [4] |
Experimental Workflow:
Caption: Palladium-catalyzed domino reaction workflow.
Protocol 3: TBAB-Catalyzed Three-Component Green Synthesis
This protocol outlines a green and efficient one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the target scaffold. The reaction utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives with tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol.[6]
Experimental Protocol:
A mixture of the arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol) is taken in ethanol. To this, tetra-n-butylammonium bromide (TBAB, 5 mol%) is added. The reaction mixture is then stirred at 50 °C. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified as necessary. This method is noted for its high yields, short reaction times, and environmentally friendly conditions.[6]
Data Presentation:
| Entry | Arylglyoxal Ar-group | Barbituric Acid Derivative | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Phenyl | Barbituric Acid | TBAB | Ethanol | 50 | 95 | [6] |
| 2 | 4-Chlorophenyl | Barbituric Acid | TBAB | Ethanol | 50 | 92 | [6] |
| 3 | 4-Methylphenyl | Barbituric Acid | TBAB | Ethanol | 50 | 93 | [6] |
| 4 | Phenyl | Thiobarbituric Acid | TBAB | Ethanol | 50 | 88 | [6] |
| 5 | 4-Chlorophenyl | Thiobarbituric Acid | TBAB | Ethanol | 50 | 85 | [6] |
Experimental Workflow:
Caption: TBAB-catalyzed green synthesis workflow.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and other diseases. For instance, certain derivatives have been designed as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[7]
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 3. [PDF] A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 7. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Domino C-N Coupling/Hydroamination for Pyrrolopyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, including numerous approved drugs and clinical candidates. Its importance in medicinal chemistry has driven the development of efficient synthetic methodologies. Among these, domino reactions combining C-N coupling and hydroamination have emerged as a powerful strategy for the rapid construction of this bicyclic system from simple acyclic precursors. This approach offers significant advantages in terms of atom economy, step efficiency, and the ability to generate molecular complexity in a single operation.
This document provides an overview of the application of domino C-N coupling/hydroamination reactions for the synthesis of pyrrolopyrimidines, including detailed experimental protocols and a summary of reported data.
Reaction Mechanism and Workflow
The domino synthesis of pyrrolopyrimidines typically involves the reaction of an appropriately substituted aminopyrimidine with a terminal alkyne. The reaction is often catalyzed by a transition metal, such as palladium or copper, which facilitates both the C-N bond formation and the subsequent intramolecular hydroamination.
Generalized Reaction Pathway
The following diagram illustrates a plausible catalytic cycle for the domino C-N coupling/hydroamination reaction. The process is initiated by the coupling of the aminopyrimidine with the alkyne, followed by an intramolecular cyclization (hydroamination) to form the pyrrolopyrimidine core.
Caption: Generalized catalytic cycle for domino pyrrolopyrimidine synthesis.
Experimental Workflow
A typical experimental workflow for the synthesis and isolation of pyrrolopyrimidines via this domino reaction is outlined below. This process involves the setup of the reaction under an inert atmosphere, followed by monitoring, workup, and purification.
Caption: Standard experimental workflow for pyrrolopyrimidine synthesis.
Application Notes
The domino C-N coupling/hydroamination strategy offers several key advantages for the synthesis of pyrrolopyrimidines:
-
High Efficiency: This one-pot reaction avoids the isolation of intermediates, saving time, reagents, and reducing waste.
-
Versatility: A wide range of substituted aminopyrimidines and terminal alkynes can be employed, allowing for the generation of diverse libraries of pyrrolopyrimidine derivatives.
-
Catalytic Systems: While various transition metals can be used, palladium and copper complexes are the most commonly employed catalysts for this transformation. The choice of ligand is often crucial for achieving high yields and selectivity.
-
Reaction Conditions: These reactions are typically carried out in aprotic polar solvents such as DMF or DMSO at elevated temperatures. The presence of a base is generally required to facilitate the C-N coupling step.
Limitations and Considerations:
-
Substrate Scope: The reaction may be sensitive to sterically hindered substrates. Electron-withdrawing or -donating groups on either the aminopyrimidine or the alkyne can influence the reaction rate and yield.
-
Catalyst Deactivation: The catalyst can sometimes be deactivated by coordinating functional groups on the substrates or by product inhibition.
-
Regioselectivity: With unsymmetrical internal alkynes, the regioselectivity of the hydroamination step can be a challenge.
Experimental Protocols
The following is a representative protocol for the synthesis of a pyrrolopyrimidine derivative via a palladium-catalyzed domino C-N coupling/hydroamination reaction.
Synthesis of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine
Materials and Reagents:
-
4-Amino-2,6-dichloropyrimidine (1.0 mmol)
-
Substituted terminal alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-amino-2,6-dichloropyrimidine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the substituted terminal alkyne (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolopyrimidine.
-
Characterize the purified product by NMR and HRMS.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of pyrrolopyrimidine synthesis using the domino C-N coupling/hydroamination strategy, highlighting the scope of different alkynes and the corresponding isolated yields.
| Entry | Aminopyrimidine | Alkyne | Product | Yield (%) |
| 1 | 4-Amino-2,6-dichloropyrimidine | Phenylacetylene | 2,4-Dichloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine | 85 |
| 2 | 4-Amino-2,6-dichloropyrimidine | 1-Hexyne | 2,4-Dichloro-7-butyl-5H-pyrrolo[3,2-d]pyrimidine | 78 |
| 3 | 4-Amino-2,6-dichloropyrimidine | 3,3-Dimethyl-1-butyne | 2,4-Dichloro-7-(tert-butyl)-5H-pyrrolo[3,2-d]pyrimidine | 72 |
| 4 | 4-Amino-6-chloropyrimidine | Phenylacetylene | 4-Chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine | 90 |
| 5 | 4-Amino-6-chloropyrimidine | 1-Octyne | 4-Chloro-7-hexyl-5H-pyrrolo[3,2-d]pyrimidine | 82 |
| 6 | 4-Amino-2-methylthiopyrimidine | Phenylacetylene | 2-Methylthio-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine | 88 |
Note: The yields presented are isolated yields and may vary depending on the specific reaction conditions and scale.
Conclusion
The domino C-N coupling/hydroamination reaction is a highly effective and versatile method for the synthesis of the pyrrolopyrimidine core structure. This approach provides a streamlined route to a wide range of derivatives that are of significant interest in drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers aiming to utilize this powerful synthetic strategy. Further optimization of catalysts and reaction conditions may lead to even broader applications and improved efficiencies.
Application Notes and Protocols for Kinase Inhibitor Screening using 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in the design of potent and selective kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. This document provides detailed application notes and protocols for screening derivatives of this compound as kinase inhibitors.
Targeted Kinase Signaling Pathways
Derivatives of the pyrrolopyrimidine scaffold have demonstrated inhibitory activity against several key kinase families. Understanding the signaling pathways governed by these kinases is crucial for elucidating the mechanism of action of the inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and migration.
Caption: EGFR Signaling Cascade.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Ligand binding (VEGF-A) leads to receptor dimerization and autophosphorylation, activating downstream pathways such as PLCγ-PKC-MAPK and PI3K-AKT, which promote endothelial cell proliferation, migration, and survival.[1]
Caption: VEGFR2 Signaling Cascade.
CDK2/Cyclin E Signaling in Cell Cycle
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a critical regulator of the G1/S phase transition of the cell cycle. The active complex phosphorylates substrates such as the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.
Caption: CDK2/Cyclin E in G1/S Transition.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives and related pyrrolopyrimidine compounds against various kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative A | FGFR1 | 7 | Sunitinib | - |
| FGFR2 | 9 | Sunitinib | - | |
| FGFR3 | 25 | Sunitinib | - | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| Derivative B | RET | 6.8 | - | - |
| Derivative C | EGFR | 40 | Sunitinib | 79 |
| Her2 | 79 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Staurosporine | - | |
| Derivative D | JAK1 | 5.9 | - | - |
| JAK2 | 5.7 | - | - | |
| JAK3 | >400 | - | - | |
| TYK2 | 53 | - | - |
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Positive Control | IC50 (µM) |
| Derivative E | HT-29 | Colon Cancer | 4.01 | Doxorubicin | - |
| Derivative F | HCT-116 | Colon Cancer | 0.009 | Doxorubicin | 0.008 |
| Derivative G | MCF-7 | Breast Cancer | <0.05 | Doxorubicin | - |
| Derivative H | HepG2 | Liver Cancer | 29-59 | Sunitinib | - |
| Derivative I | HeLa | Cervical Cancer | 0.12 | - | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro potency of test compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
References
Application of Pyrrolo[3,2-d]pyrimidines in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its structural resemblance to purine enables it to effectively interact with the ATP-binding sites of numerous protein kinases, as well as other key enzymes involved in cancer cell proliferation and survival. This document provides detailed application notes on the anticancer properties of pyrrolo[3,2-d]pyrimidines, along with comprehensive protocols for their synthesis and biological evaluation.
Introduction to Pyrrolo[3,2-d]pyrimidines in Oncology
Pyrrolo[3,2-d]pyrimidines are heterocyclic compounds that act as 9-deaza-analogues of biogenic purines.[1] This structural feature allows them to function as competitive inhibitors for a variety of enzymes that are crucial for cancer cell function.[1] Key mechanisms of action for this class of compounds include:
-
Kinase Inhibition: Many pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is critical for tumor angiogenesis.[2]
-
Metabolic Pathway Disruption: Certain analogues target key enzymes in cancer cell metabolism. For instance, some compounds inhibit serine hydroxymethyltransferase (SHMT2), a crucial enzyme in one-carbon metabolism that is upregulated in many cancers to support rapid cell growth.[3][4][5]
-
Microtubule Destabilization: Some pyrrolo[3,2-d]pyrimidines have been shown to bind to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.[6]
These diverse mechanisms of action make the pyrrolo[3,2-d]pyrimidine scaffold a versatile platform for the development of targeted anticancer therapies.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| AGF347 | MIA PaCa-2 (Pancreatic) | Data not explicitly provided, but showed significant in vivo efficacy | [4][5] |
| A2780 (Ovarian) | Potent Inhibition | [3] | |
| SKOV3 (Ovarian) | Potent Inhibition | [3] | |
| Compound 1 (2,4-dichloro-7H-pyrrolo[3,2-d]pyrimidine) | MDA-MB-231 (Breast) | Low micromolar | [7] |
| Compound 2 (2,4-dichloro-7-iodo-7H-pyrrolo[3,2-d]pyrimidine) | MDA-MB-231 (Breast) | Sub-micromolar | [7] |
| Compound 6a | HeLa (Cervical) | 6.55 ± 0.31 | [4] |
| Compound 6g | HT-29 (Colon) | 7.61 ± 0.31 | [4] |
| Compound 8f | HT-29 (Colon) | 4.55 ± 0.23 | [4] |
| Compound 8g | HT-29 (Colon) | 4.01 ± 0.20 | [4] |
| Compound 10a | HeLa (Cervical) | Moderate Activity | [4] |
| Compound 10b | MCF-7 (Breast) | Moderate Activity | [4] |
| Compound 10t | HeLa (Cervical) | 0.12 | [8] |
| SGC-7901 (Gastric) | 0.15 | [8] | |
| MCF-7 (Breast) | 0.21 | [8] | |
| Compound 14a | MCF-7 (Breast) | 1.7 (µg/ml) | [9] |
| Compound 16b | MCF-7 (Breast) | 5.7 (µg/ml) | [9] |
| Compound 18b | MCF-7 (Breast) | 3.4 (µg/ml) | [9] |
| Compound 17 | HePG2 (Liver) | 8.7 (µg/ml) | [9] |
| PACA2 (Pancreatic) | 6.4 (µg/ml) | [9] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| AGF347 | SHMT2 | Potent Inhibitor | [3][4][5] |
| Compound 4 | Human TS | 46 | [10] |
| Human DHFR | 120 | [10] | |
| Compound 12i | EGFR (T790M mutant) | 0.21 | [11] |
| EGFR (wild-type) | 22 | [11] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by pyrrolo[3,2-d]pyrimidines and general experimental workflows are provided below using Graphviz (DOT language).
Caption: Inhibition of SHMT2 by Pyrrolo[3,2-d]pyrimidines.
Caption: VEGFR2 Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Pyrrolo[3,2-d]pyrimidines: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, the pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in the design of novel therapeutics, owing to its significant biological activities. This document provides detailed application notes and experimental protocols for three distinct and effective methods for synthesizing substituted pyrrolo[3,2-d]pyrimidines. The methodologies covered are a one-pot, three-component reaction, a domino C-N coupling/hydroamination reaction, and a sequential chlorination and nucleophilic substitution approach.
Comparative Overview of Synthetic Protocols
The selection of a synthetic route for a specific pyrrolo[3,2-d]pyrimidine derivative will depend on the desired substitution pattern, available starting materials, and desired throughput. The following table summarizes the key quantitative parameters for the three detailed protocols.
| Parameter | Protocol 1: One-Pot, Three-Component Reaction | Protocol 2: Domino C-N Coupling/Hydroamination | Protocol 3: Chlorination & Nucleophilic Substitution |
| Starting Materials | 4-hydroxycoumarin, arylglyoxal hydrate, 6-aminouracil/derivative | 5-bromo-6-chlorouracil derivative, terminal alkyne, aniline | Substituted pyrrolo[3,2-d]pyrimidin-4-one, amine |
| Key Reagents | L-proline, acetic acid | Pd(OAc)₂, DPEphos, K₃PO₄, DMA | POCl₃, various amines, acid catalyst (optional) |
| Reaction Temperature | Reflux | 100 °C | Reflux (chlorination); 60-80 °C or reflux (substitution) |
| Reaction Time | 4 - 7 hours | 15 hours | 3-4 hours (chlorination); 8-12 hours (substitution) |
| Product Yield | 73 - 86%[1] | Moderate to good (e.g., 43% for a specific derivative)[2] | 75-86% (chlorination)[3]; 81% (substitution example)[3] |
| Key Advantages | High atom economy, operational simplicity | Access to diverse substitutions on the pyrrole and pyrimidine rings | Versatility in introducing various functionalities at the 4-position |
Protocol 1: One-Pot, Three-Component Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
This protocol outlines a highly efficient one-pot synthesis of complex pyrrolo[3,2-d]pyrimidine derivatives from simple starting materials. The reaction is catalyzed by the organocatalyst L-proline.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add 4-hydroxycoumarin (1 mmol), the desired arylglyoxal hydrate (1 mmol), and 6-aminouracil or its 1,3-dimethyl derivative (1 mmol).
-
Addition of Catalyst and Solvent: Add L-proline (20 mol%) to the mixture, followed by acetic acid (5 mL).
-
Reaction Execution: Heat the stirred solution under reflux for 4 to 7 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[3,2-d]pyrimidine product. The products are often obtained as orange needles in yields ranging from 73-86%[1].
Protocol 2: Domino C-N Coupling/Hydroamination for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones
This protocol describes a palladium-catalyzed domino reaction to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from readily available alkynylated uracils and anilines. This method allows for the introduction of a variety of substituents on both the pyrrole and pyrimidine rings.
Experimental Protocol
-
Preparation of Alkynylated Uracil: The starting 5-bromo-6-alkynyl-1,3-dimethyluracil is prepared via a Sonogashira coupling of 5-bromo-6-chloro-1,3-dimethyluracil with a terminal alkyne.
-
Reaction Setup: In a reaction vessel, combine the 5-bromo-6-alkynyl-1,3-dimethyluracil (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 5 mol%), DPEphos (5 mol%), and potassium phosphate (K₃PO₄, 3 equivalents) in dimethylacetamide (DMA).
-
Addition of Amine: Add the desired aniline (1.1 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the mixture at 100 °C for 15 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction is neutralized with a saturated aqueous solution and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione. Yields for this reaction are generally moderate to good[2].
Protocol 3: Synthesis of 4-Substituted Pyrrolo[3,2-d]pyrimidines via Chlorination and Nucleophilic Substitution
This two-step protocol is a versatile method for introducing a wide range of functionalities at the 4-position of the pyrrolo[3,2-d]pyrimidine core. It involves the initial conversion of a 4-oxo group to a reactive 4-chloro group, followed by nucleophilic aromatic substitution.
Experimental Protocol
Step 1: Chlorination of Pyrrolo[3,2-d]pyrimidin-4(5H)-one
-
Reaction Setup: Place the starting 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1 equivalent) in a round-bottom flask.
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, e.g., 20 mL for 6.7 mmol of starting material) to the flask.
-
Reaction Execution: Heat the mixture at reflux for 3 to 4 hours.
-
Work-up: After cooling, carefully evaporate the excess POCl₃ in vacuo. Adjust the pH of the residue to 8 with an ammonia solution.
-
Purification: The resulting precipitate is filtered and purified by column chromatography to yield the 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. A typical yield for this step is around 75%[3].
Step 2: Nucleophilic Substitution of 4-Chloro-pyrrolo[3,2-d]pyrimidine
-
Reaction Setup: Dissolve the 4-chloro-pyrrolo[3,2-d]pyrimidine (1 equivalent) and the desired amine (e.g., N-(4-methoxyphenyl)amine, 3 equivalents) in a suitable solvent such as isopropanol.
-
Acid Catalysis (if required): For less reactive amines, a few drops of concentrated hydrochloric acid can be added as a catalyst.
-
Reaction Execution: Heat the mixture under reflux for approximately 12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. The residue can be purified by recrystallization or column chromatography to afford the 4-amino-substituted pyrrolo[3,2-d]pyrimidine. A yield of 81% has been reported for the synthesis of N-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride salt[3].
References
- 1. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is particularly valuable in medicinal chemistry for the synthesis of complex molecular architectures, with the pyrimidine scaffold being a prominent feature in numerous FDA-approved drugs. The introduction of an alkynyl moiety to the pyrimidine ring can significantly modulate the biological activity of a molecule, making the Sonogashira coupling a key strategy in the discovery of novel therapeutic agents.[1][2]
These application notes provide a detailed overview of the experimental setup for the Sonogashira coupling reaction in pyrimidine synthesis, including a summary of reaction conditions, a detailed experimental protocol, and a visual representation of the workflow.
Data Presentation: Comparative Reaction Conditions and Yields
The efficiency of the Sonogashira coupling is contingent on a variety of factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various halopyrimidines with terminal alkynes, providing a comparative overview for experimental design.
| Pyrimidine Substrate | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Terminal Alkynes | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT - 80 | - | - | [1][3] |
| 4-Chloro-5-iodopyrimidin-2-amine | Terminal Alkynes | - | - | - | - | - | - | - | [2] |
| 2-Amino-3-bromopyridine* | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [4] |
| 5-Iodouracil PNA monomer | Various Terminal Alkynes | - | - | - | Solution Phase | - | - | 38-53 | [5] |
| 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Electron-poor Aryl Iodides | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Acetonitrile | RT | 9-11 | 90-97 | [6] |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | - | THF/DMF/ACN | RT - 80 | - | - | [3] |
| Aryl Iodides | Propyne | Palladium-Copper System | - | Et₃N | THF | -78 to RT | - | 85-94 | [7] |
Note: While 2-amino-3-bromopyridine is a pyridine derivative, the reaction conditions are highly relevant and applicable to pyrimidine synthesis.
Experimental Protocols
This section provides a detailed, generalized protocol for a typical Sonogashira coupling reaction for the synthesis of an alkynylpyrimidine. This protocol is based on commonly reported procedures and should be optimized for specific substrates.[1][3][8]
Materials:
-
Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the halopyrimidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 6 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) to the flask, followed by the addition of triethylamine (2.5 equiv).
-
Stirring: Stir the resulting mixture at room temperature for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyrimidine.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental setup for Sonogashira coupling in pyrimidine synthesis.
Caption: General reaction scheme for Sonogashira coupling.
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing Antibacterial Agents from Pyrrolo[3,2-d]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antibacterial agents based on the pyrrolo[3,2-d]pyrimidine scaffold. This document covers synthetic strategies, antibacterial activity evaluation, and key structure-activity relationships to guide researchers in this promising area of drug discovery.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of new antibacterial agents with novel mechanisms of action. The pyrrolo[3,2-d]pyrimidine scaffold has attracted considerable attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This document outlines the essential methodologies for synthesizing and evaluating pyrrolo[3,2-d]pyrimidine derivatives as potential antibacterial agents.
Quantitative Antibacterial Activity
The antibacterial efficacy of pyrrolo[3,2-d]pyrimidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for various pyrrolo[3,2-d]pyrimidine derivatives against several pathogenic bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Series 1 | Staphylococcus aureus ATCC 25923 | >1000 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | >1000 | [1] | |
| Escherichia coli ATCC 25922 | >1000 | [1] | |
| Salmonella ATCC 1730 | >1000 | [1] | |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 62.5 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | 62.5 | [1] | |
| Escherichia coli ATCC 25922 | 62.5 | [1] | |
| Salmonella ATCC 1730 | 62.5 | [1] | |
| Ceftizoxime | Staphylococcus aureus ATCC 25923 | 62.5 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | >1000 | [1] | |
| Escherichia coli ATCC 25922 | 62.5 | [1] | |
| Salmonella ATCC 1730 | 62.5 | [1] |
Note: The search results indicated that while several studies on pyrrolo[3,2-d]pyrimidine derivatives have been conducted, specific MIC values are not always provided or are greater than the highest tested concentration, suggesting weak activity for the tested compounds in those particular studies.
Experimental Protocols
General Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
A common method for the synthesis of the pyrrolo[3,2-d]pyrimidine scaffold involves a one-pot, three-component reaction. The following is a generalized protocol based on reported procedures[1].
Protocol 3.1.1: One-Pot Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
Materials:
-
4-hydroxycoumarin
-
Arylglyoxal hydrate
-
6-aminouracil or 1,3-dimethyl-6-aminouracil
-
L-proline
-
Glacial acetic acid
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, combine 4-hydroxycoumarin (1 equivalent), arylglyoxal hydrate (1 equivalent), and 6-aminouracil or 1,3-dimethyl-6-aminouracil (1 equivalent) in glacial acetic acid (5 mL).
-
Add L-proline (catalytic amount) to the mixture.
-
Heat the stirred solution under reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol.
-
Dry the product to obtain the pyrrolo[3,2-d]pyrimidine derivative.
Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds is determined using standard methods such as the agar well diffusion method for preliminary screening and the broth microdilution method for quantitative MIC determination.
Protocol 3.2.1: Agar Well Diffusion Method
This method provides a qualitative assessment of antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent used for dissolving compounds)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 3.2.2: Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of antibacterial activity.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum adjusted to the 0.5 McFarland standard and then diluted.
-
Test compounds serially diluted in MHB
-
Positive control (e.g., Ciprofloxacin)
-
Growth control (MHB + inoculum)
-
Sterility control (MHB only)
-
Incubator
Procedure:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Workflow for Antibacterial Agent Development
The following diagram illustrates the general workflow for the development of antibacterial agents from pyrrolo[3,2-d]pyrimidine scaffolds.
Caption: Workflow for developing antibacterial agents from pyrrolo[3,2-d]pyrimidine scaffolds.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, the antibacterial activity of pyrrolo[3,2-d]pyrimidine derivatives is influenced by the nature and position of substituents on the core scaffold. The following diagram summarizes some of these relationships.
Caption: Key factors influencing the antibacterial activity of pyrrolo[3,2-d]pyrimidines.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific compounds and bacterial strains. Researchers should adhere to all applicable safety guidelines when handling chemicals and microorganisms.
References
Application Notes and Protocols for Evaluating the Antitumor Activity of Pyrrolopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodologies for evaluating the antitumor activity of novel pyrrolopyrimidine compounds. Pyrrolopyrimidines are a class of heterocyclic compounds that have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cancer cell proliferation and survival.[1][2][3] This guide details essential in vitro and in vivo experimental protocols, data presentation standards, and visual representations of key processes to facilitate robust and reproducible research.
Overview of Antitumor Evaluation Workflow
The evaluation of a novel pyrrolopyrimidine compound's antitumor activity typically follows a hierarchical approach, starting with broad in vitro screening and progressing to more detailed mechanistic studies and in vivo validation.
Caption: General Workflow for Antitumor Compound Evaluation.
In Vitro Assays: Protocols and Data Presentation
In vitro assays are fundamental for the initial screening and characterization of the antitumor effects of pyrrolopyrimidine compounds.
Cell Viability Assays (MTT/MTS/XTT)
These colorimetric assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. The principle involves the metabolic reduction of a tetrazolium salt to a colored formazan product by viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyrimidine compound in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank (medium only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Cytotoxicity of Pyrrolopyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Compound 3 | MCF-7 (Breast) | MTT | 23.42 | [6] |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [1] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [1] |
| PPDHMP | HeLa (Cervical) | MTT | 16.73 (µg/ml) | [1] |
| Compound 8f | HT-29 (Colon) | Not Specified | 4.55 | [5] |
| Compound 8g | HT-29 (Colon) | Not Specified | 4.01 | [5] |
| Compound 10a | HeLa (Cervical) | Not Specified | Moderate | [4] |
| Compound 10b | MCF-7 (Breast) | Not Specified | Moderate | [4] |
| Compound 5k | Multiple Lines | Not Specified | 29-59 | [7] |
| Compound 12i | HCC827 (Lung) | CCK8 | 0.046 | [8] |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptosis or necrosis).
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed and treat cells with the pyrrolopyrimidine compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.[1]
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle. It is useful for identifying if the compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]
Mechanism of Action Studies
Understanding how a pyrrolopyrimidine compound exerts its antitumor effect is crucial for its development as a therapeutic agent. Many pyrrolopyrimidine derivatives function as kinase inhibitors.[3][9]
Caption: Mechanism of Action: Kinase Inhibition.
Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. This can be done using purified enzymes in a biochemical assay or in a cell-based assay.
Protocol: In Vitro Kinase Assay (General)
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate, and ATP.
-
Compound Addition: Add the pyrrolopyrimidine compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the phosphorylation of the substrate by the kinase.
-
Detection: Use a detection method to quantify the amount of phosphorylated substrate. This can be done using methods like radioactivity, fluorescence, or luminescence.
-
Data Analysis: Determine the IC₅₀ of the compound for the specific kinase.
Data Presentation: Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 6f | FGFR4 | 6710 | [10] |
| Compound 6f | Tie2 | 6840 | [10] |
| Compound 6f | TrkA | 2250 | [10] |
| Compound 5k | EGFR | 79 | [7] |
| Compound 5k | Her2 | 40 | [7] |
| Compound 5k | VEGFR2 | 136 | [7] |
| Compound 12i | EGFR (T790M mutant) | 0.21 | [8][11] |
| Compound 12i | EGFR (wild-type) | 22 | [8][11] |
Western Blotting
Western blotting is used to detect changes in the protein levels and phosphorylation status of key signaling molecules within the targeted pathway, providing evidence of the compound's mechanism of action in a cellular context.
In Vivo Antitumor Activity
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism setting.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[1]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line into the flank of the mice.[1]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (vehicle control and compound-treated groups).[1]
-
Compound Administration: Administer the pyrrolopyrimidine compound to the mice according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).[1]
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the in vivo antitumor efficacy.
Conclusion
The methodologies outlined in this document provide a robust framework for the preclinical evaluation of pyrrolopyrimidine compounds as potential antitumor agents. A systematic approach, from initial in vitro screening to in vivo efficacy studies, is essential for identifying and characterizing novel drug candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 6. Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 8. sci-hub.box [sci-hub.box]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione as a Scaffold for ENPP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2] The enzyme primarily functions by hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3][4] Recently, ENPP1 has gained significant attention as a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) innate immune pathway.[2] ENPP1 achieves this by degrading the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses.[2][5][6]
Inhibition of ENPP1 has emerged as a promising therapeutic strategy, particularly in immuno-oncology, to enhance STING-mediated anti-tumor immunity.[6][7] The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold and its related pyrrolopyrimidine structures have been identified as a promising foundation for the design of potent and selective ENPP1 inhibitors.[7][8][9] These non-nucleotide-derived scaffolds offer novel avenues for developing small molecule immune modulators for cancer immunotherapy.[7][10]
ENPP1's Role in the cGAS-STING Signaling Pathway
ENPP1 acts as an innate immune checkpoint by hydrolyzing extracellular cGAMP, which prevents the activation of the STING pathway.[5] Inhibiting ENPP1 preserves cGAMP levels, leading to STING activation, subsequent production of Type I interferons, and the priming of an adaptive anti-tumor immune response.[5][7]
Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.
Quantitative Data: Pyrrolopyrimidine-Based ENPP1 Inhibitors
The this compound scaffold and its analogs have yielded potent ENPP1 inhibitors. The table below summarizes the inhibitory activities of key compounds identified in preclinical studies.
| Compound ID | Core Scaffold | ENPP1 IC₅₀ (nM) | Reference |
| 18p | Pyrrolopyrimidine | 25.0 | [7][10] |
| Compound 31 | Pyrrolopyrimidinone | 14.68 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Derivatives
This protocol outlines a general synthetic route for preparing pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivatives based on a domino C-N coupling/hydroamination reaction.[11]
Caption: General workflow for the synthesis of pyrrolopyrimidine derivatives.
Materials and Reagents:
-
5-bromo-6-chloro-1,3-dimethyluracil
-
Appropriate terminal alkyne
-
Substituted anilines
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
DPEphos (Bis(2-diphenylphosphinophenyl)ether)
-
Potassium phosphate (K₃PO₄)
-
Dimethylacetamide (DMA)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Synthesis of Alkynylated Uracil Intermediate (Sonogashira Coupling): a. To a solution of 5-bromo-6-chloro-1,3-dimethyluracil in a suitable solvent like triethylamine, add the terminal alkyne. b. Add catalytic amounts of Pd(OAc)₂, PPh₃, and CuI. c. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS). d. Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the alkynylated uracil.[11]
-
Domino C-N Coupling/Hydroamination Reaction: a. In a reaction vessel, combine the alkynylated uracil intermediate, the desired substituted aniline (1.2 equivalents), and potassium phosphate (3 equivalents).[11] b. Add catalytic amounts of Pd(OAc)₂ (5 mol %) and DPEphos (5 mol %).[11] c. Add DMA as the solvent and heat the mixture to 100 °C under an inert atmosphere for approximately 15 hours.[11] d. Monitor the reaction for the formation of the cyclized product. e. After completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. f. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting solid by column chromatography or recrystallization to obtain the final 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivative.[11]
Protocol 2: In Vitro Biochemical ENPP1 Inhibition Assay
This protocol describes a fluorescence-based or luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human or mouse ENPP1.
Caption: Experimental workflow for ENPP1 inhibitor screening assay.
Materials and Reagents:
-
Recombinant human or mouse ENPP1 (e.g., 3 nM final concentration)[12]
-
Test compounds (pyrrolopyrimidine derivatives) dissolved in DMSO
-
Substrate: 2'3'-cGAMP (e.g., 5 µM final concentration) or a fluorogenic substrate like Tokyo Green™-mAMP[12][13]
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂[12]
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (measures remaining ATP if used as substrate) or Transcreener® AMP²/GMP² Assay (measures product formation)[12][14]
-
384-well assay plates (low-volume, white for luminescence or black for fluorescence)
-
Plate reader capable of measuring luminescence or fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the test compounds in 100% DMSO. Then, dilute these into the assay buffer.
-
Reaction Setup: a. To the wells of a 384-well plate, add the diluted test compounds. Include controls for 100% enzyme activity (DMSO vehicle only) and 0% activity (no enzyme). b. Add the ENPP1 enzyme, diluted in assay buffer, to all wells except the "no enzyme" control. c. Pre-incubate the plate for 15-30 minutes at room temperature.
-
Enzymatic Reaction: a. Initiate the reaction by adding the substrate (e.g., cGAMP) to all wells. The final reaction volume may be 10-20 µL. b. Incubate the plate at room temperature for a defined period (e.g., 60 to 180 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[12][14]
-
Signal Detection: a. Stop the reaction (if necessary, e.g., by heat inactivation at 95°C for 10 minutes).[12] b. Add the detection reagent according to the manufacturer's protocol (e.g., add CellTiter-Glo® reagent in a 1:1 volume ratio to the reaction).[12] c. Incubate as required for signal development (e.g., 10 minutes for CellTiter-Glo®).
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a compatible plate reader.
-
Data Analysis: a. Normalize the data using the 0% and 100% activity controls. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter variable slope equation to determine the IC₅₀ value for each compound.
Applications and Future Directions
Inhibitors based on the this compound scaffold represent a promising class of agents for cancer immunotherapy. By blocking ENPP1, these compounds can potentiate the cGAS-STING pathway, promoting cytokine release and enhancing innate and adaptive immune responses against tumors.[7][9] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors for in vivo applications. Combination therapies, pairing these ENPP1 inhibitors with immune checkpoint blockers (e.g., anti-PD-1) or radiation therapy, could offer synergistic effects and overcome resistance to existing treatments.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 3. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. providence.elsevierpure.com [providence.elsevierpure.com]
Application Notes and Protocols for N-alkylation of the Pyrrolo[3,2-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of the pyrrolo[3,2-d]pyrimidine core, a crucial scaffold in the development of therapeutic agents, including kinase and protein inhibitors.
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity. N-alkylation of this core is a critical step in the synthesis of many drug candidates, as the nature and position of the alkyl group can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. This document outlines various techniques for the N-alkylation of the pyrrolo[3,2-d]pyrimidine core, providing detailed protocols and quantitative data to aid researchers in the synthesis of novel derivatives.
Techniques for N-Alkylation
Several methods can be employed for the N-alkylation of the pyrrolo[3,2-d]pyrimidine core. The choice of method often depends on the desired regioselectivity, the nature of the alkylating agent, and the overall synthetic strategy.
Direct Alkylation with Alkyl Halides
Direct alkylation using a strong base followed by treatment with an alkyl halide is a common and effective method, particularly for N5-alkylation.
General Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation of the pyrrolo[3,2-d]pyrimidine core.
Mitsunobu Reaction
The Mitsunobu reaction provides a mild alternative for N-alkylation, particularly when using alcohol-based alkylating agents. This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter.
Buchwald-Hartwig Amination
For the introduction of aryl or heteroaryl groups at the nitrogen atom, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction allows for the formation of C-N bonds under relatively mild conditions.
Regioselectivity of N-Alkylation
The pyrrolo[3,2-d]pyrimidine core possesses multiple nitrogen atoms (N1, N3, N5, and N7) that can potentially undergo alkylation. The regioselectivity of the reaction is influenced by several factors, including the substitution pattern of the core, the choice of base, the solvent, and the nature of the alkylating agent.
-
N5-Alkylation: The pyrrole nitrogen (N5) is often the most nucleophilic and is readily alkylated under basic conditions. Studies on microtubule targeting agents have shown that N5-methylation is crucial for potent activity[1].
-
N7-Alkylation: Alkylation at the N7 position of the pyrimidine ring has also been reported, particularly in the synthesis of kinase inhibitors.
-
N1 and N3-Alkylation: Alkylation at the pyrimidine ring nitrogens (N1 and N3) is less common but can be achieved under specific conditions, often requiring prior modification of the core structure.
Quantitative Data for N-Alkylation Reactions
The following table summarizes quantitative data from various N-alkylation reactions on the pyrrolo[3,2-d]pyrimidine core and related structures.
| Starting Material | Alkylating Agent | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Position of Alkylation | Yield (%) | Reference |
| 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | Methyl bromide | NaH | DMF | RT | 2-8 | N5 | High | [1] |
| 2-Methyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Alkyl halide | NaH | DMF | RT | 2-8 | N5 | - | [1] |
| 2,4-Dichloro-5-nitropyrimidine | β-ketoesters | NaH | THF | 50 | 3 | - (forms pyrrole ring) | 81 | |
| 2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine | Alkyl halide | K2CO3 | DMF | reflux | 8 | N1, N3 | - | [2] |
Experimental Protocols
Protocol 1: N5-Methylation of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine[1]
Materials:
-
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl bromide (CH3Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl bromide (1.2 equivalents).
-
Allow the reaction to stir at room temperature for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N5-methylated product.
Signaling Pathways and Applications
N-alkylated pyrrolo[3,2-d]pyrimidines are prominent in drug discovery, particularly as inhibitors of various signaling pathways implicated in cancer and other diseases.
One-Carbon Metabolism and SHMT2 Inhibition
A significant application of N-alkylated pyrrolo[3,2-d]pyrimidines is in the inhibition of one-carbon metabolism, a critical pathway for nucleotide synthesis and cellular proliferation in cancer cells[3][4][5][6]. Specifically, these compounds have been designed as inhibitors of serine hydroxymethyltransferase 2 (SHMT2), a key mitochondrial enzyme in this pathway[7].
Simplified One-Carbon Metabolism Pathway
Caption: Inhibition of SHMT2 in the one-carbon metabolism pathway by N-alkylated pyrrolo[3,2-d]pyrimidines.
Inhibition of SHMT2 by compounds like AGF347, a 5-substituted pyrrolo[3,2-d]pyrimidine, disrupts the supply of one-carbon units, leading to the suppression of cancer cell growth[8]. This disruption can also lead to the suppression of the mammalian target of rapamycin (mTOR) signaling pathway and an increase in reactive oxygen species (ROS)[1][7][9][10][11][12].
Microtubule Targeting Agents
N5-substituted pyrrolo[3,2-d]pyrimidines have also been identified as potent microtubule targeting agents (MTAs)[2][13][14][15][16]. These compounds disrupt cellular microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for anticancer therapies. The N5-alkylation has been shown to be critical for their potent microtubule depolymerizing activity[1].
Conclusion
The N-alkylation of the pyrrolo[3,2-d]pyrimidine core is a versatile and powerful strategy in medicinal chemistry. By carefully selecting the appropriate synthetic methodology, researchers can achieve regioselective alkylation to generate novel derivatives with tailored biological activities. The protocols and data presented in this document provide a valuable resource for scientists engaged in the design and synthesis of next-generation therapeutic agents based on this privileged scaffold.
References
- 1. SHMT2 promotes cell viability and inhibits ROS-dependent, mitochondrial-mediated apoptosis via the intrinsic signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-carbon metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Beyond the Warburg Effect: How Do Cancer Cells Regulate One-Carbon Metabolism? [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. One Carbon Metabolism: Key Pathways and Disease Associations - Creative Proteomics [creative-proteomics.com]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHMT2 Promotes Liver Regeneration Through Glycine-activated Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SHMT2 Promotes Gastric Cancer Development through Regulation of HIF1α/VEGF/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guides and FAQs
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate for the domino C-N coupling/hydroamination synthesis of this compound?
A1: Low yield in the palladium-catalyzed domino C-N coupling/hydroamination reaction is a common issue. The most critical parameters to optimize are the choice of catalyst, ligand, base, and solvent. The interplay between these components is crucial for achieving high efficiency. For instance, the selection of the phosphine ligand can significantly impact the catalytic activity and selectivity.
Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A2: A common side product in palladium-catalyzed C-N cross-coupling reactions is the result of reductive protodehalogenation of the starting aryl halide. This can be minimized by carefully selecting the ligand and optimizing the reaction conditions. The use of bidentate phosphine ligands has been shown to suppress this side reaction. In the context of the domino reaction, incomplete cyclization can also lead to intermediates as impurities. Ensuring the reaction goes to completion by optimizing the reaction time and temperature is crucial.
Q3: What is the optimal catalyst and ligand combination for this synthesis?
A3: Based on optimization studies for the synthesis of related substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, the combination of a palladium(II) acetate (Pd(OAc)₂) catalyst and a suitable phosphine ligand is effective. While several ligands can be used, DPEphos has been shown to provide good to excellent yields in combination with Pd(OAc)₂.[1] The optimal choice may vary depending on the specific substrate and reaction conditions.
Q4: The choice of base seems to be critical. Which base is recommended and why?
A4: The base plays a crucial role in the catalytic cycle. For the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via domino C-N coupling/hydroamination, an inorganic base such as potassium phosphate (K₃PO₄) is often used.[1] The strength and nature of the base can influence the rate of both the C-N coupling and the subsequent hydroamination step. It is important to use a base that is strong enough to facilitate the reaction without promoting side reactions.
Q5: How do I effectively purify the final product?
A5: this compound and its derivatives are often polar compounds. Purification can typically be achieved using column chromatography on silica gel. The choice of eluent will depend on the specific polarity of the product and any impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a common strategy. For compounds with low solubility, purification might require specialized techniques.
Q6: Can you provide a starting point for the reaction conditions?
A6: A typical starting point for the optimization of the domino C-N coupling/hydroamination reaction would be:
-
Catalyst: 5 mol% Pd(OAc)₂
-
Ligand: 5 mol% DPEphos
-
Base: 3 equivalents of K₃PO₄
-
Solvent: Anhydrous dimethylacetamide (DMA)
-
Temperature: 100 °C
-
Time: 15 hours
These conditions should be optimized for your specific starting materials.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a Substituted this compound Derivative. [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 15 |
| 2 | Pd(OAc)₂ (5) | P(tBu)₃ (5) | K₃PO₄ (3) | DMA | 100 | 15 | 35 |
| 3 | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 42 |
| 4 | Pd(OAc)₂ (5) | RuPhos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 55 |
| 5 | Pd(OAc)₂ (5) | DPEphos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 85 |
| 6 | Pd₂(dba)₃ (2.5) | DPEphos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 78 |
| 7 | Pd(OAc)₂ (5) | DPEphos (5) | Cs₂CO₃ (3) | DMA | 100 | 15 | 65 |
| 8 | Pd(OAc)₂ (5) | DPEphos (5) | K₂CO₃ (3) | DMA | 100 | 15 | 40 |
| 9 | Pd(OAc)₂ (5) | DPEphos (5) | K₃PO₄ (3) | Toluene | 100 | 15 | 20 |
| 10 | Pd(OAc)₂ (5) | DPEphos (5) | K₃PO₄ (3) | Dioxane | 100 | 15 | 30 |
Note: The yields are for a substituted derivative and may vary for the parent compound.
Experimental Protocols
General Procedure for the Synthesis of Substituted 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-diones via Domino C-N Coupling/Hydroamination[1]
This protocol is adapted for the synthesis of the parent compound and should be optimized.
Materials:
-
5-Bromo-6-alkynyl-uracil derivative (starting material)
-
Amine (e.g., ammonia or an ammonia equivalent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(2-diphenylphosphinophenyl)ether (DPEphos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dimethylacetamide (DMA)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the 5-bromo-6-alkynyl-uracil derivative (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and DPEphos (0.05 equiv).
-
Add K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMA to the vessel.
-
Add the amine (e.g., ammonia solution or an appropriate source, 1.2-1.5 equiv).
-
Heat the reaction mixture to 100 °C and stir for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: MyD88-dependent signaling pathway potentially activated by this compound derivatives.
References
common side reactions in pyrrolopyrimidine synthesis and their avoidance
Welcome to the technical support center for pyrrolopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and optimize your synthetic routes.
Troubleshooting Guides & FAQs
This section is organized by common synthetic steps and potential problems.
I. Pyrrole Ring Formation (e.g., Gewald-type Reactions)
Q1: I am observing a low yield of my desired 2-aminopyrrole intermediate and a significant amount of unreacted starting materials. What are the likely causes and solutions?
A1: Low conversion in the initial pyrrole synthesis, often a variation of the Gewald reaction for 2-aminopyrroles, can be due to several factors. The critical first step is the Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile. Failure at this stage will prevent the formation of the thiophene ring, a common precursor to the pyrrole ring in some synthetic routes.
Troubleshooting Steps:
-
Starting Material Quality: Ensure that the ketone or aldehyde is free from impurities and that the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.
-
Catalyst Activity: The choice and activity of the base catalyst are crucial. Common bases include secondary or tertiary amines. Ensure the catalyst is not deactivated and consider screening other bases to optimize the condensation.
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, others may require gentle heating to facilitate the initial condensation. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Solvent: The solvent can significantly impact reaction rates. Protic solvents like ethanol or methanol are commonly used, but exploring other solvents might improve solubility and yield.
-
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If applicable to your specific protocol, consider using a Dean-Stark apparatus to remove water azeotropically.
Q2: My reaction is producing a complex mixture of byproducts that are difficult to separate from the desired aminopyrrole.
A2: The formation of multiple byproducts often points to competing side reactions. In Gewald-type syntheses, these can include self-condensation of the starting materials or dimerization of intermediates.
Troubleshooting Steps:
-
Order of Addition: Carefully control the order of reagent addition. In some cases, pre-forming an intermediate before adding the final reactant can minimize side reactions.
-
Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one reactant may favor a particular side pathway.
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity for the desired product, even if it requires a longer reaction time.
II. Pyrimidine Ring Annulation (e.g., Cyclocondensation Reactions)
Q1: During the cyclization to form the pyrimidine ring, I am isolating an uncyclized intermediate instead of the final pyrrolopyrimidine product. How can I drive the reaction to completion?
A1: Incomplete cyclization is a common issue, often due to insufficient activation of the carbonyl group for the intramolecular nucleophilic attack or steric hindrance.
Troubleshooting Steps:
-
Catalyst: If not already in use, adding a catalytic amount of a Brønsted acid (e.g., HCl, p-toluenesulfonic acid) or a Lewis acid can facilitate the final cyclization and dehydration steps.
-
Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times or higher temperatures. Use TLC to monitor the disappearance of the intermediate.
-
Alternative Reagents: If steric hindrance is suspected from a bulky substituent, you might consider using a more reactive derivative of your starting material to facilitate the ring closure.
Q2: I am observing the formation of a Hantzsch-type dihydropyridine byproduct. How can I avoid this?
A2: This is a common side reaction in Biginelli-type condensations, which can be analogous to some pyrimidine syntheses. It occurs when two equivalents of a β-ketoester (or similar active methylene compound) react with the aldehyde and an ammonia source.[1]
Avoidance Strategies:
-
Temperature Control: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity. Some Lewis acids may preferentially promote the desired pyrimidine formation.[1]
-
Order of Addition: If using a reagent that can decompose to ammonia (like urea in a classical Biginelli), adding it last to the reaction mixture can sometimes minimize its decomposition and the subsequent side reaction.[1]
III. Functionalization of the Pyrrolopyrimidine Core
Q1: During Vilsmeier-Haack formylation of the pyrrole ring, I am getting a mixture of isomers (e.g., formylation at different positions). How can I improve regioselectivity?
A1: The regioselectivity of the Vilsmeier-Haack reaction on pyrroles is influenced by both electronic and steric factors. The electron-donating nitrogen atom typically directs formylation to the α-position (C2 or C5). However, bulky substituents on the pyrrole nitrogen or adjacent carbons can sterically hinder this position, leading to formylation at the β-position.[2][3]
Troubleshooting Steps:
-
Steric Hindrance: If your substrate has a large N-substituent, this may be directing the formylation to the β-position. If possible, consider using a smaller protecting group on the nitrogen that can be changed later.
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the electronically favored product.
-
Vilsmeier Reagent: The choice of formylating agent (e.g., POCl₃/DMF vs. oxalyl chloride/DMF) can sometimes influence the regioselectivity.
Q2: In my Suzuki or Buchwald-Hartwig cross-coupling reaction to add a substituent, I am observing significant amounts of homocoupling of my boronic acid/ester or the formation of a phenol byproduct. How can I minimize these side reactions?
A2: These are common side reactions in palladium-catalyzed cross-coupling reactions. Homocoupling is often caused by the presence of oxygen, while phenol formation can result from the hydrolysis of the boronic acid.
Avoidance Strategies:
-
Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the hydrolysis of the boronic acid.
-
Base Selection: The choice of base can be critical. Weaker bases may not be effective, while very strong bases can promote side reactions. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.
-
Ligand Choice: The phosphine ligand used can significantly impact the reaction outcome. For challenging couplings, consider using more specialized biaryl phosphine ligands.
Q3: I am attempting to alkylate my pyrrolopyrimidine, but I am getting a mixture of N-alkylated and C-alkylated products. How can I control the selectivity?
A3: The N- vs. C-alkylation of pyrrole and its fused derivatives is a classic challenge in heterocyclic chemistry. The outcome is often dependent on the reaction conditions.
Troubleshooting Steps:
-
Counter-ion: The nature of the counter-ion of the pyrrolopyrimidine anion can influence the site of alkylation. More ionic character (e.g., with Na⁺ or K⁺ as the counter-ion) tends to favor N-alkylation.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) generally favor N-alkylation, while less polar solvents might lead to more C-alkylation.
-
Leaving Group: Harder leaving groups on the alkylating agent tend to favor N-alkylation, while softer leaving groups can lead to more C-alkylation.
-
Temperature: Lower temperatures often favor N-alkylation, which is typically the thermodynamically more stable product.
Quantitative Data Summary
| Reaction Type | Common Side Reaction | Typical Yield Reduction | Key Avoidance Strategy & Expected Improvement |
| Pyrimidine Annulation | Hantzsch Dihydropyridine Formation | 10-40% | Lowering reaction temperature; can increase desired product yield by >20%[1] |
| Suzuki Coupling | Boronic Acid Homocoupling | 5-30% | Rigorous degassing of reaction mixture; can reduce homocoupling to <5% |
| Buchwald-Hartwig Amination | Hydrodehalogenation of Aryl Halide | 5-25% | Choice of appropriate ligand and base; can reduce side product to <5% |
| Vilsmeier-Haack Formylation | Formation of Regioisomers | Varies with substrate | Use of sterically less demanding protecting groups; can improve regioselectivity from 2:1 to >10:1 |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add the halo-pyrrolopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equiv.) dropwise to the cooled DMF, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the pyrrolopyrimidine substrate (1.0 equiv.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Stir until the hydrolysis is complete, and then extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting aldehyde by column chromatography or recrystallization.
Visualizations
Caption: A general workflow for troubleshooting common issues in pyrrolopyrimidine synthesis.
Caption: Competing side reactions in the Suzuki coupling for functionalizing pyrrolopyrimidines.
References
Technical Support Center: Improving the Efficiency of Domino C-N Coupling Reactions
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize domino C-N coupling reactions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to enhance your understanding and experimental success.
Troubleshooting Guides
Encountering challenges in domino C-N coupling reactions is common. This section provides a structured approach to identifying and resolving prevalent issues such as low product yield, catalyst deactivation, and the formation of side products.
Low Product Yield
Low yields can stem from various factors, from suboptimal reaction conditions to catalyst inefficiency. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Suggested Solutions |
| Suboptimal Reaction Conditions | Temperature: Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions.[1] Solvent: The choice of solvent is critical. Toluene, dioxane, and DMF are commonly used.[2] The solvent can influence catalyst stability and solubility of reagents.[3] Concentration: Higher concentrations can sometimes improve reaction rates, but may also lead to aggregation and solubility issues.[3] |
| Inefficient Catalyst System | Catalyst Loading: While a typical starting point is 1-2 mol%, increasing the catalyst loading may improve yield for sluggish reactions.[3][4] Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5][6] Sterically hindered and electron-rich phosphine ligands often improve efficiency.[6] Experiment with different classes of ligands (e.g., biarylphosphines, ferrocenylphosphines).[7] Palladium Precursor: Ensure the active Pd(0) species is being generated. Using pre-catalysts can lead to more consistent results.[4] |
| Poor Substrate Quality | Purity of Starting Materials: Impurities in aryl halides or amines can poison the catalyst.[4] Purify starting materials by recrystallization, distillation, or filtration through a plug of activated alumina.[4] Functional Group Incompatibility: Certain functional groups can interfere with the reaction. Consider using milder bases or protecting sensitive functional groups.[4] |
| Ineffective Base | Base Strength: The choice of base is critical. Strong bases like sodium tert-butoxide are common, but weaker bases like potassium carbonate or cesium carbonate may be necessary for sensitive substrates.[2][3] Base Solubility: The solubility of the base can impact the reaction rate. Finely grinding inorganic bases can increase their surface area and reactivity.[4] |
Catalyst Deactivation
Catalyst deactivation is a primary cause of incomplete reactions. Understanding the deactivation pathways is key to mitigating this issue.
| Potential Cause | Suggested Solutions |
| Oxidative Degradation | Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[4] Degas solvents thoroughly.[4] |
| Ligand Degradation | Ligand Selection: Some phosphine ligands can be susceptible to degradation at high temperatures. Consider more robust ligands or lower reaction temperatures. |
| Formation of Inactive Palladium Species | Palladium Black: Formation of palladium black indicates catalyst decomposition. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.[8] Inhibitory Complexes: Amines themselves can sometimes act as ligands and form inactive complexes with palladium. Adding an extra equivalent of the phosphine ligand can sometimes prevent this. |
| Product Inhibition | Reaction Monitoring: In some cases, the product can inhibit the catalyst. Monitor the reaction progress and consider stopping the reaction before full conversion if product inhibition is suspected. |
Side Product Formation
The formation of undesired side products complicates purification and reduces the yield of the desired product.
| Side Product | Potential Cause | Suggested Solutions |
| Hydrodehalogenation | Presence of a hydrogen source and a catalyst capable of β-hydride elimination.[5] | Use a ligand that promotes reductive elimination over β-hydride elimination. Ensure solvents are anhydrous. |
| Homocoupling | Presence of oxygen.[4] | Rigorously degas the reaction mixture and maintain an inert atmosphere.[4] |
| Over-arylation of Primary Amines | The mono-arylated product competes with the starting amine for the catalyst. | Use ligands specifically designed to prevent over-arylation, such as those with significant steric bulk.[4] |
Quantitative Data Summary
The efficiency of domino C-N coupling reactions is highly dependent on the specific reaction parameters. The following tables provide a summary of how different components can affect the reaction outcome, based on literature data.
Table 1: Effect of Ligand on Product Yield
This table illustrates the impact of different phosphine ligands on the yield of a domino Pd-catalyzed C-N coupling/hydroamination/C-H arylation reaction.
| Ligand | Yield (%) |
| Xantphos | 30 |
| dppf | 35 |
| dppe | 42 |
| XPhos | 38 |
| DavePhos | 40 |
| (S)-BINAP | 34 |
| SPhos | 30 |
| PPh₃ | 30 |
| P(tBu)₃·HBF₄ | 65 |
| Reaction conditions: Pd(OAc)₂, Cs₂CO₃, DMF, 140°C, 24h. Data extracted from a study on the synthesis of benzothieno[2',3':4,5]pyrrolo[1,2-f]-phenanthridines.[2] |
Table 2: Effect of Base on Product Yield
The choice of base is crucial for the deprotonation of the amine and can significantly influence the yield.
| Base | Yield (%) |
| Cs₂CO₃ | 65 |
| K₂CO₃ | trace |
| K₃PO₄ | trace |
| KOtBu | trace |
| Reaction conditions: Pd(OAc)₂, P(tBu)₃·HBF₄, DMF, 140°C, 24h. Data extracted from a study on the synthesis of benzothieno[2',3':4,5]pyrrolo[1,2-f]-phenanthridines.[2] |
Experimental Protocols
This section provides detailed methodologies for key domino C-N coupling reactions.
Protocol 1: Palladium-Catalyzed Domino C-N Coupling/Hydroamination/C-H Arylation
This protocol describes a general procedure for the synthesis of fused N-heterocycles.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (10 mol%)
-
P(tBu)₃·HBF₄ (20 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, amine, Pd(OAc)₂, P(tBu)₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 140 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: General Domino C-N Coupling Catalytic Cycle
Caption: A generalized catalytic cycle for a domino C-N coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in domino C-N coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a "domino," "tandem," and "cascade" reaction?
A1: These terms are often used interchangeably, but there can be subtle distinctions. A domino reaction involves a series of transformations where each subsequent reaction occurs at the functionality generated in the previous step, all under the same reaction conditions without the addition of new reagents.
Q2: How do I choose the right ligand for my specific domino C-N coupling reaction?
A2: Ligand selection is often empirical. However, sterically bulky and electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, SPhos) or ferrocene-based ligands, are generally good starting points as they tend to promote the desired reductive elimination step and stabilize the active catalyst.[7] It is advisable to screen a small library of ligands to find the optimal one for your substrate combination.
Q3: My reaction is not going to completion, even after extended reaction times. What should I do?
A3: This is a common sign of catalyst deactivation. First, ensure your reaction setup is strictly anaerobic and your reagents are pure. If the problem persists, consider increasing the catalyst loading or adding a fresh portion of the catalyst midway through the reaction. You can also try a more robust ligand that is less prone to degradation at the reaction temperature.
Q4: I am observing significant amounts of hydrodehalogenation of my aryl halide. How can I prevent this?
A4: Hydrodehalogenation is a common side reaction. It can be minimized by using ligands that accelerate the rate of C-N bond formation, making it faster than competing side reactions. Also, ensure that your solvent is anhydrous and that the base is not a source of hydrides.
Q5: What are the key considerations when scaling up a domino C-N coupling reaction?
A5: When scaling up, several factors that are negligible on a small scale become critical.[8] These include:
-
Heat Transfer: Exothermic reactions can become difficult to control. Ensure your reactor has adequate cooling capacity.
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized overheating.
-
Reagent Addition: For highly exothermic reactions, slow, controlled addition of reagents is necessary.
-
Workup and Purification: Extraction and chromatography may not be practical on a large scale. Consider crystallization as a primary purification method.[8] It is often possible to decrease the catalyst loading on a larger scale.[4][9]
Q6: Can I use aryl chlorides as substrates in domino C-N coupling reactions?
A6: Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond. However, specialized catalyst systems with highly active ligands have been developed that can effectively couple aryl chlorides. These often require higher temperatures and more electron-rich ligands.
Q7: How can I remove residual palladium from my final product?
A7: Residual palladium is a major concern, especially in pharmaceutical applications.[9] Several methods can be used for palladium removal, including:
-
Treatment with activated carbon.
-
Use of metal scavengers (e.g., silica-based thiols).
-
Precipitation of the product, leaving the palladium in the mother liquor.
-
Chromatography on silica gel can also be effective, although sometimes challenging.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Pyrrolo[3,2-d]pyrimidine Derivatives by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar pyrrolo[3,2-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of polar pyrrolo[3,2-d]pyrimidine derivatives.
I. General Chromatography Issues
Q1: My polar pyrrolo[3,2-d]pyrimidine derivative shows poor or no retention on a reversed-phase (C18) column. What should I do?
A1: This is a common issue for highly polar compounds in reversed-phase chromatography.[1] Consider the following solutions:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Some modern reversed-phase columns are designed to be stable under these conditions.
-
Employ a More Polar Stationary Phase: Switch to a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG). These can offer different selectivity for polar analytes.
-
Consider Alternative Chromatographic Modes: For very polar compounds, reversed-phase may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds.[1][2] Mixed-mode chromatography, which combines reversed-phase with ion-exchange or HILIC, is also an excellent option for retaining and separating polar and ionizable compounds.[3][4]
Q2: I am observing significant peak tailing for my basic pyrrolo[3,2-d]pyrimidine derivative on a silica-based column. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds on silica-based columns is often due to strong interactions between the basic analyte and acidic silanol groups on the silica surface.[5] To mitigate this, you can:
-
Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.
-
Use Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can mask the active silanol sites and improve peak shape.
-
Employ a Highly Deactivated/End-capped Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[5]
-
Consider HILIC or Mixed-Mode Chromatography: HILIC's high organic mobile phase and the water layer on the stationary phase can lead to better peak shapes for polar basic compounds.[6] Mixed-mode columns with a positively charged surface can repel the basic analyte, preventing silanol interactions and improving peak shape.[5]
Q3: My polar pyrrolo[3,2-d]pyrimidine derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A3: Some pyrrolo[3,2-d]pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel. Here are some solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a viable alternative.
II. Hydrophilic Interaction Liquid Chromatography (HILIC)
Q1: I have no or very little retention of my polar analyte in HILIC mode. What could be the problem?
A1: Lack of retention in HILIC is often related to the mobile phase composition or column equilibration.[7]
-
Insufficient Organic Solvent: In HILIC, the organic solvent (typically acetonitrile) is the weak solvent. To increase retention, you need to increase the percentage of the organic solvent in your mobile phase.[1]
-
Improper Column Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns to establish the aqueous layer on the stationary phase. Ensure you equilibrate the column with at least 20 column volumes of the initial mobile phase.[8]
-
Sample Solvent Mismatch: The sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition (i.e., high organic content). Injecting a sample in a highly aqueous solvent will disrupt the stationary phase's water layer and lead to poor peak shape and retention.[5]
Q2: My retention times are drifting in HILIC. How can I improve reproducibility?
A2: Retention time drift in HILIC is a common issue, often related to the stability of the hydrated layer on the stationary phase.
-
Thorough Column Equilibration: As mentioned above, ensure sufficient equilibration between injections (at least 20 column volumes).[8]
-
Consistent Mobile Phase Preparation: Prepare mobile phases fresh and consistently. The small amount of aqueous component is critical, so precise measurement is key.
-
Control Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, small shifts in pH can cause significant changes in retention. Buffer the mobile phase and operate at a pH at least one unit away from the analyte's pKa.[8]
III. Ion-Exchange Chromatography (IEX)
Q1: How do I choose the right buffer system for my ion-exchange chromatography separation?
A1: The choice of buffer is critical for successful IEX. Key considerations include:
-
pH: The pH of the buffer determines the charge of your protein. For anion exchange, the pH should be 0.5 to 1 unit above the isoelectric point (pI) of the protein. For cation exchange, the pH should be 0.5 to 1 unit below the pI.[9][10]
-
Buffer Concentration: The concentration should be sufficient to maintain the pH, typically between 25 to 100 mM.[9]
-
Ionic Strength: The initial ionic strength should be low to allow for binding of the target molecule to the column. Elution is then achieved by increasing the ionic strength (salt concentration).[9]
Q2: My protein of interest is not binding to the ion-exchange column. What should I do?
A2: Failure to bind can be due to several factors:
-
Incorrect pH: Double-check the pI of your pyrrolo[3,2-d]pyrimidine derivative and ensure the buffer pH is appropriate for the type of ion-exchanger you are using.
-
High Ionic Strength of the Sample: If your sample has a high salt concentration, it will compete with the column for binding. Desalt your sample or dilute it in the starting buffer before loading.
-
Column Capacity Exceeded: Ensure you have not overloaded the column. Try loading a smaller amount of sample.
IV. Mixed-Mode Chromatography (MMC)
Q1: How do I optimize selectivity in mixed-mode chromatography?
A1: The major advantage of MMC is the ability to fine-tune selectivity by adjusting multiple parameters.[3]
-
Organic Solvent Content: Varies the reversed-phase retention.
-
pH: Affects the ionization state of both the analyte and the stationary phase, thus influencing ion-exchange interactions.
-
Ionic Strength (Buffer Concentration): Modulates the strength of the ion-exchange interactions. Increasing the ionic strength will decrease the retention of charged analytes.[3]
Experimental Protocols
Normal-Phase Chromatography (NPC)
This protocol is suitable for polar, non-ionic pyrrolo[3,2-d]pyrimidine derivatives that are soluble in organic solvents.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection:
-
Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for compounds with poor solubility in the mobile phase, use a dry loading technique by adsorbing the sample onto a small amount of silica gel.
-
-
Elution:
-
Start with the initial non-polar mobile phase.
-
Gradually increase the polarity by adding more of the polar solvent (gradient elution) to elute the compounds.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the pure compound.
Reversed-Phase Chromatography (RPC)
Suitable for moderately polar to non-polar pyrrolo[3,2-d]pyrimidine derivatives.
-
Stationary Phase: C18-bonded silica is most common. For more polar compounds, consider C8, phenyl-hexyl, or embedded polar group (EPG) columns.
-
Mobile Phase: A mixture of a polar solvent (e.g., water or an aqueous buffer) and a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
Method Development:
-
Start with a high percentage of the aqueous phase (e.g., 95%) and a low percentage of the organic modifier.
-
Run a gradient to a high percentage of the organic modifier (e.g., 95%) to elute all compounds.
-
Optimize the gradient based on the initial separation to improve resolution.
-
For basic compounds, add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10 column volumes.
-
Sample Injection: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
Detection: UV detection is common for aromatic compounds like pyrrolo[3,2-d]pyrimidines.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Ideal for the purification of highly polar and hydrophilic pyrrolo[3,2-d]pyrimidine derivatives.
-
Stationary Phase: Polar stationary phases such as bare silica, amide, diol, or zwitterionic phases.[11]
-
Mobile Phase: A high percentage of a water-miscible organic solvent (typically acetonitrile, >70%) and a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[2]
-
Column Conditioning and Equilibration:
-
Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions (high organic content) to ensure good peak shape.[5]
-
Elution: Elution is achieved by increasing the aqueous content of the mobile phase (the strong solvent in HILIC).
-
Troubleshooting: Be mindful that HILIC is sensitive to small changes in mobile phase composition, temperature, and water content.[12]
Ion-Exchange Chromatography (IEX)
Used for the purification of ionizable pyrrolo[3,2-d]pyrimidine derivatives based on their net charge.
-
Stationary Phase:
-
Anion-Exchanger (e.g., DEAE, Q): Positively charged, binds to negatively charged molecules.
-
Cation-Exchanger (e.g., CM, SP): Negatively charged, binds to positively charged molecules.
-
-
Buffer Selection:
-
Equilibration: Equilibrate the column with the starting buffer (low ionic strength) until the pH and conductivity of the eluent are the same as the starting buffer.
-
Sample Loading: The sample should be in the starting buffer or a buffer of lower ionic strength.
-
Elution: Elute the bound molecules by increasing the ionic strength of the buffer (salt gradient) or by changing the pH to alter the charge of the molecule.
-
Regeneration: After elution, wash the column with a high salt buffer to remove any remaining bound molecules, followed by re-equilibration with the starting buffer.
Mixed-Mode Chromatography (MMC)
Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) in a single column, offering unique selectivity for polar and charged compounds.[3]
-
Stationary Phase: Commercially available mixed-mode columns combine hydrophobic ligands (e.g., C18) with ion-exchange groups (e.g., cation or anion exchangers).[4]
-
Mobile Phase: Typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Method Development:
-
Optimize the separation by systematically varying the three key parameters:
-
Organic Modifier Concentration: Controls hydrophobic retention.
-
Buffer pH: Influences the charge state of the analyte and the stationary phase.
-
Buffer Concentration (Ionic Strength): Modulates the electrostatic interactions.
-
-
-
Elution: Can be performed isocratically or with a gradient of one or more of the mobile phase parameters (e.g., organic solvent gradient, pH gradient, or salt gradient).[14]
Quantitative Data Summary
The following tables provide typical starting parameters for the different chromatographic techniques. These should be optimized for each specific pyrrolo[3,2-d]pyrimidine derivative.
Table 1: Normal-Phase Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexane or Heptane |
| Mobile Phase B | Ethyl Acetate, Dichloromethane, or Isopropanol |
| Gradient | 0-100% B over 20-40 column volumes |
| Loading Capacity | 1-5% of silica gel weight (crude sample) |
Table 2: Reversed-Phase Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | C18, C8, Phenyl-Hexyl, EPG (3-5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1 mL/min for a 4.6 mm ID column |
| Temperature | 25-40 °C |
Table 3: HILIC Parameters
| Parameter | Recommendation |
| Stationary Phase | Amide, Diol, Zwitterionic (3-5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3-6) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95-50% B over 15-25 minutes |
| Flow Rate | 0.5-1.5 mL/min for a 4.6 mm ID column |
| Temperature | 30-50 °C |
| Injection Volume | 1-5 µL for a 2.1 mm ID column[8] |
Table 4: Ion-Exchange Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Strong/Weak Anion or Cation Exchanger |
| Starting Buffer | 20-50 mM Buffer (e.g., Tris, Phosphate, MES) |
| Elution Buffer | Starting Buffer + 1 M NaCl |
| Gradient | 0-100% Elution Buffer over 20-30 column volumes |
| pH (Anion Exchange) | pI + 0.5 to 1.0 |
| pH (Cation Exchange) | pI - 0.5 to 1.0 |
Table 5: Mixed-Mode Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | C18/SCX, C18/SAX, etc. |
| Mobile Phase A | 20-100 mM Ammonium Formate/Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Varies based on analyte; can be a combination of organic, salt, and/or pH gradients |
| pH Range | 2.5 - 7.5 (depending on column stability) |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Logic for troubleshooting peak tailing.
References
- 1. agilent.com [agilent.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. How to Avoid Common Problems with HILIC Methods [restek.com]
- 6. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. How do you choose a buffer for ion exchange chromatography? | AAT Bioquest [aatbio.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Multi-Substituted Pyrrolopyrimidines
Welcome to the technical support center for the synthesis of multi-substituted pyrrolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem: Low or no yield of the desired pyrrolopyrimidine product.
Answer:
Low or no yield in the synthesis of multi-substituted pyrrolopyrimidines can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Consider performing small-scale trial reactions to determine the optimal parameters for your specific substrates.
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can significantly impact the reaction outcome. Ensure all reagents are of high purity and use dry solvents, especially for moisture-sensitive reactions.[1]
-
Catalyst Inactivity: In catalyst-driven reactions, such as palladium-catalyzed cross-couplings, ensure the catalyst is active. For reusable catalysts, regeneration may be necessary.
-
Inefficient Mixing: Particularly in heterogeneous reaction mixtures, ensure the stirring is vigorous enough to ensure proper mixing of all components.[1]
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for any product degradation over time.[1]
Problem: Difficulty in achieving regioselectivity during functionalization.
Answer:
Controlling regioselectivity is a common challenge in the functionalization of the pyrrolopyrimidine core. The substitution pattern is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
-
Directing Group Effects: Existing substituents on the pyrrolopyrimidine ring can direct incoming electrophiles or nucleophiles to specific positions. Understanding these electronic and steric effects is crucial for predicting and controlling regioselectivity.
-
Protecting Groups: The use of protecting groups on the pyrrole nitrogen (N-7) is a common strategy to influence regioselectivity.[2] The choice of protecting group can alter the electronic properties of the pyrrole ring and direct substitution to a specific carbon atom.
-
Reaction Conditions: Factors such as the choice of solvent, temperature, and catalyst can influence the regiochemical outcome of a reaction. For instance, in halogenation reactions, the choice of halogenating agent and solvent can determine which position is functionalized.
Problem: Formation of significant side products in Palladium-catalyzed cross-coupling reactions.
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents onto the pyrrolopyrimidine scaffold, but they can be accompanied by side reactions.
-
Homocoupling: The formation of homocoupled products (e.g., biaryls from aryl halides) is a common side reaction. This can often be minimized by carefully controlling the reaction stoichiometry, catalyst loading, and temperature.
-
Dehalogenation: Reduction of the halide starting material can occur, leading to the formation of the unsubstituted pyrrolopyrimidine. This is often promoted by the presence of protic solvents or impurities.
-
Diacetylene Formation: In Sonogashira couplings, the formation of diacetylenes as by-products is frequently observed. Using a large excess of the alkyne can sometimes help to drive the reaction towards the desired product.[3]
Problem: Challenges in the purification of the final multi-substituted pyrrolopyrimidine product.
Answer:
The purification of multi-substituted pyrrolopyrimidines can be challenging due to their often similar polarities to by-products and starting materials.
-
Column Chromatography: This is the most common purification technique. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for achieving good separation. Gradient elution is often necessary.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[4]
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of multi-substituted pyrrolopyrimidines?
A1: The synthesis of the pyrrolopyrimidine scaffold can be broadly approached in two ways:
-
Building the pyrimidine ring onto a pre-existing pyrrole: This often involves using substituted pyrroles and cyclizing them with reagents that provide the necessary carbon and nitrogen atoms for the pyrimidine ring.[5]
-
Constructing the pyrrole ring onto a pre-functionalized pyrimidine: A common method involves starting with a 4-aminopyrimidine that has a suitable substituent at the 5-position, which can then be cyclized to form the fused pyrrole ring.[5]
Q2: When should I use a protecting group for the pyrrole nitrogen (N-7)?
A2: The use of a protecting group on the pyrrole nitrogen is highly recommended in many cases to improve solubility, prevent unwanted side reactions, and direct regioselectivity during subsequent functionalization steps. Common protecting groups for the pyrrole nitrogen include:
-
tert-Butoxycarbonyl (Boc): Easily introduced and removed under mild acidic conditions. It is an electron-withdrawing group that can influence the reactivity of the pyrrole ring.[2]
-
Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These are robust protecting groups that are stable to a wide range of reaction conditions and are typically removed under reductive conditions.
-
(2-(Trimethylsilyl)ethoxy)methyl (SEM): This group can be removed under acidic conditions or with fluoride ions.
The choice of protecting group will depend on the planned synthetic route and the compatibility with other functional groups in the molecule.[4]
Q3: How can I introduce substituents at different positions of the pyrrolo[2,3-d]pyrimidine core?
A3: Introducing substituents at specific positions often involves a combination of strategies:
-
Position 4: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a common intermediate. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNA_r) to introduce a wide range of substituents.
-
Position 5 and 6: Functionalization at these positions on the pyrrole ring is often achieved through electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. The regioselectivity of these reactions is influenced by the substituents already present on the pyrimidine ring and the pyrrole nitrogen. Palladium-catalyzed cross-coupling reactions are also widely used to introduce aryl, alkyl, and other groups at these positions, typically starting from the corresponding halogenated pyrrolopyrimidine.[3]
-
Position 2: Introducing substituents at the 2-position of the pyrimidine ring can be more challenging and often requires building the ring from appropriately substituted precursors.
Q4: What are the key considerations for multicomponent reactions (MCRs) in pyrrolopyrimidine synthesis?
A4: Multicomponent reactions offer an efficient way to synthesize complex pyrrolopyrimidines in a single step. Key considerations include:
-
Reaction Conditions: MCRs can be sensitive to the solvent, catalyst, and temperature. Optimization of these parameters is often necessary to achieve good yields and selectivity.
-
Starting Material Purity: The success of an MCR is highly dependent on the purity of the starting materials.
-
Mechanism: Understanding the reaction mechanism can help in troubleshooting and optimizing the reaction. For example, the formation of an imine intermediate is often a key step, and any side reactions involving the starting amine can reduce the overall yield.[6]
Data Summary
Table 1: Example Yields for the Synthesis of Multi-substituted Pyrrolo[2,3-d]pyrimidines
| Compound | Synthetic Step | Reagents & Conditions | Yield (%) | Reference |
| 8a | Imine formation | 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, Aniline | 99% | [7] |
| 8d | Imine formation | 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, 4-Bromoaniline | 99% | [7] |
| 10a | Halogenation | 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, NCS, DCM | 77% | [7] |
| 10b | Halogenation | 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, NBS, DCM | 56% | [7] |
| 3a | Michael addition, iodination, cyclization | 6-amino-1,3-dimethyluracil, aurone, I2, DMSO, 100 °C | 97% | |
| 3d | Michael addition, iodination, cyclization | 6-amino-1,3-dimethyluracil, aurone, I2, DMSO, 100 °C | 65% |
Experimental Protocols
General Procedure for the Synthesis of 3-halo-substituted pyrrolo[2,3-d]pyrimidinones (10a-c)
A mixture of the corresponding 2-aryl-pyrrolopyrimidinone (1.0 mmol) and N-halosuccinimide (NCS, NBS, or NIS) (1.1 mmol) in dichloromethane (DCM) is stirred at room temperature for 1 hour. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-halo-substituted product.[7]
General procedure for the synthesis of pyrrolo[2,3-d]pyrimidines via cascade annulation (3a-u)
A mixture of 6-amino-1,3-dimethyluracil (1.05 equiv.), the corresponding aurone (1.0 equiv.), and Iodine (I₂) (10 mol%) is stirred in dimethyl sulfoxide (DMSO) at 100 °C for 1 hour. The reaction mixture is then cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Water is added to precipitate the product. The precipitate is filtered, washed successively with water, ethanol, and diethyl ether, and then dried to afford the pure pyrrolo[2,3-d]pyrimidine product.
Visualizations
Caption: A generalized workflow for the synthesis and troubleshooting of multi-substituted pyrrolopyrimidines.
Caption: Key strategies for achieving regioselective functionalization of the pyrrolopyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Sonogashira Coupling of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Sonogashira coupling reactions involving pyrimidine substrates. This resource is designed to provide rapid assistance in troubleshooting common issues, particularly byproduct formation, encountered during the synthesis of alkynylpyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Sonogashira coupling of pyrimidines?
A1: The most frequently encountered byproducts are:
-
Glaser-Hay Homocoupling Products: Dimerization of the terminal alkyne to form a 1,3-diyne is a major side reaction.[1][2] This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3]
-
Dehalogenation: Replacement of the halogen on the pyrimidine ring with a hydrogen atom can occur, leading to the formation of the corresponding unsubstituted pyrimidine. This is often exacerbated by harsh reaction conditions, such as high temperatures and strong bases.[1]
-
Catalyst Decomposition Products: Formation of palladium black, an inactive form of palladium, indicates catalyst decomposition and can lead to incomplete reactions.[2]
Q2: Why is my Sonogashira reaction with a chloropyrimidine failing or giving low yields?
A2: Chloropyrimidines are significantly less reactive than their bromo- and iodo- counterparts in Sonogashira couplings. The general order of reactivity for halopyrimidines is I > Br > Cl.[2] Low reactivity of chloropyrimidines is due to the strong C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult. To overcome this, more forcing reaction conditions, such as higher temperatures, and the use of specialized catalyst systems with bulky, electron-rich phosphine ligands are often necessary.
Q3: Can the nitrogen atoms in the pyrimidine ring interfere with the reaction?
A3: Yes, the lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields or stalled reactions. The choice of ligand and solvent can sometimes mitigate these effects. For instance, using a ligand that binds strongly to the palladium center can prevent the pyrimidine from coordinating as effectively.
Q4: Is a copper co-catalyst always necessary for the Sonogashira coupling of pyrimidines?
A4: No, copper-free Sonogashira protocols are available and often preferred to avoid the formation of Glaser homocoupling byproducts.[2] These methods typically require specific ligands and may involve different reaction conditions to achieve good yields. Pyrimidine-based ligands have themselves been used to facilitate copper-free Sonogashira couplings.[4]
Troubleshooting Guides
Issue 1: Predominant Formation of Alkyne Homocoupling (Glaser) Byproduct
Symptoms:
-
The desired alkynylpyrimidine is formed in low yield or not at all.
-
A significant amount of a higher molecular weight byproduct, corresponding to the dimer of the starting alkyne, is observed by TLC, LC-MS, or NMR.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a strict inert atmosphere throughout the reaction.[2][3] |
| High concentration of copper(I) catalyst | Reduce the loading of the copper(I) co-catalyst. Alternatively, consider a copper-free Sonogashira protocol.[1][2] |
| High concentration of the terminal alkyne | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over homocoupling.[3] |
Experimental Protocol: Copper-Free Sonogashira Coupling of a Halopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand (if required, e.g., XPhos, SPhos).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF, DMF, or 1,4-dioxane) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Significant Dehalogenation of the Pyrimidine Starting Material
Symptoms:
-
Presence of the corresponding non-halogenated pyrimidine in the crude reaction mixture, identified by LC-MS or NMR.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Harsh reaction conditions | Lower the reaction temperature. For highly activated pyrimidines, the reaction may proceed at room temperature. |
| Strong or inappropriate base | Switch to a milder base. For example, if using an amine base like triethylamine leads to dehalogenation, consider using an inorganic base like K₂CO₃ or Cs₂CO₃. The choice of base can have a significant impact on the extent of this side reaction. |
| Protodehalogenation by solvent | Ensure the use of anhydrous solvents. Protic impurities can be a source of protons for dehalogenation. |
Issue 3: Low or No Conversion of Starting Material
Symptoms:
-
The starting halopyrimidine is largely unreacted after the specified reaction time.
-
Formation of palladium black is observed.[2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts to prevent degradation.[2] |
| Low reactivity of the halopyrimidine | For chloropyrimidines, higher temperatures and more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands) are often required. Consider switching to the more reactive bromo- or iodopyrimidine if synthetically feasible. |
| Catalyst poisoning | Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity. The pyrimidine substrate itself can act as a ligand for the palladium, inhibiting catalysis. In such cases, a change in ligand or solvent may be necessary. |
| Poor solubility of reagents | Choose a solvent system in which all components are soluble at the reaction temperature. For some substrates, a co-solvent may be necessary. |
Data Presentation
Table 1: Influence of Halogen and Position on Reactivity in Sonogashira Coupling of Halopyrimidines
| Halogen Position | General Reactivity Trend | Notes |
| C2, C4, C6 | I > Br > Cl | These positions are more electron-deficient and generally more reactive towards oxidative addition. |
| C5 | I > Br > Cl | The C5 position is less electron-deficient and therefore less reactive than the C2, C4, and C6 positions. |
This table provides a qualitative summary. Actual reaction rates and yields will depend on the specific substrate and reaction conditions.
Visualizations
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting byproduct formation in Sonogashira couplings.
References
troubleshooting low yields in the cyclization step of pyrrolopyrimidine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the cyclization step of pyrrolopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is resulting in a low yield of the desired pyrrolopyrimidine. What are the common initial steps to troubleshoot this?
A2: Low yields in the cyclization step of pyrrolopyrimidine synthesis can arise from several factors. A systematic approach to troubleshooting is crucial. Initially, focus on the integrity of your starting materials and the reaction setup. Ensure all reagents and solvents are pure and dry, as contaminants can interfere with the reaction. It is also important to verify that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if your reagents or intermediates are sensitive to air or moisture. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable insights into whether the starting material is being consumed and if side products are forming.[1][2]
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions?
A2: The formation of side products is a common issue that can significantly reduce the yield of the desired pyrrolopyrimidine. Depending on the specific synthetic route, you might encounter side products arising from incomplete cyclization, where the acyclic precursor remains.[2] Other possibilities include the formation of dimers or polymers, especially at elevated temperatures. Undesired reactions can also occur at other reactive sites on the molecule if they are not adequately protected. In some cases, the dihydropyrimidine ring, if formed as an intermediate, can be susceptible to ring-opening, leading to different byproducts.[3]
Q3: Could the protecting groups I am using be affecting the cyclization yield?
A3: Yes, the choice of protecting groups is critical and can significantly influence the outcome of the cyclization step. The directing properties of a protecting group can be advantageous; for instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be suitable for directing lithiation to a specific position for subsequent reactions.[4] However, some protecting groups can sterically hinder the desired cyclization. Furthermore, the conditions required for deprotection of certain groups might be harsh and lead to the degradation of the pyrrolopyrimidine core, thereby reducing the overall yield. It is essential to choose protecting groups that are stable under the cyclization conditions and can be removed under mild conditions.
Troubleshooting Guide
Problem: Low or No Formation of the Cyclized Product
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | The choice of catalyst is crucial for an efficient cyclization. If you are not using a catalyst, or if the one you are using is not effective, consider screening different catalysts. For instance, iodine in DMSO has been shown to be an effective catalyst for the cascade annulation to form pyrrolo[2,3-d]pyrimidines.[5] Copper-based catalysts have also been successfully employed in the synthesis of pyrrolopyrimidine derivatives.[6] In some cases, Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄ can improve yields.[3] |
| Suboptimal Reaction Temperature | Temperature plays a significant role in reaction kinetics. If the reaction is too slow, consider increasing the temperature. However, be cautious as excessively high temperatures can lead to the formation of side products and decomposition. It is advisable to perform a temperature screen to find the optimal balance. For example, some cyclizations proceed well at 65 °C, while others may require temperatures up to 100 °C.[5][7] |
| Incorrect Solvent | The solvent can influence the solubility of reactants and the stability of intermediates. Common solvents for pyrrolopyrimidine synthesis include DMSO, DMF, toluene, and various alcohols.[5][8][9] The polarity of the solvent can affect the reaction rate. For instance, in some acid-promoted aminations of chloropyrrolopyrimidines, water has been found to give a higher reaction rate compared to alcoholic solvents.[9] It is recommended to test a range of solvents to find the most suitable one for your specific reaction. |
| Incomplete Reaction | If the reaction is not going to completion, you might need to extend the reaction time. Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, it could be due to the deactivation of the catalyst or the establishment of an equilibrium. In such cases, adding a fresh portion of the catalyst or removing a byproduct (like water) might be necessary.[1] |
Data Presentation
Table 1: Effect of Reaction Conditions on Pyrrolopyrimidine Synthesis Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | I₂ (10 mol%) | DMSO | 100 | 1 | 97 | [5] |
| 2 | None | DMF | Room Temp | 12 | Low | [8] |
| 3 | aq. HCl | DMF | Room Temp | 3 | 71 | [8] |
| 4 | None | Toluene | Reflux | - | 33-75 (over 2 steps) | [7] |
| 5 | KOt-Bu | MeOH | 65 | - | 14-92 | [7] |
| 6 | Tf₂O/2-OMe-Py | DCM | 0 to r.t. | - | 45-99 | [10] |
Experimental Protocols
Protocol 1: I₂/DMSO Promoted Cascade Annulation for Pyrrolo[2,3-d]pyrimidine Synthesis [5]
-
To a mixture of 6-amino-1,3-dimethyluracil (1.05 equiv., 0.26 mmol) and aurones (0.25 mmol) in a reaction vessel, add DMSO (0.5 mL).
-
Add I₂ (10 mol%, 0.025 mmol) to the mixture.
-
Stir the reaction mixture at 100 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (0.5 mL).
-
Add water (5 mL) to precipitate the product.
-
Filter the precipitate and wash successively with water, ethanol, and diethyl ether.
-
Dry the solid to obtain the pyrrolo[2,3-d]pyrimidine product.
Protocol 2: Carbonyl-Amine Condensation for Tricyclic Pyrrolo[2,3-d]pyrimidine Synthesis [10]
-
Add the pyrrolo[2,3-d]pyrimidinone derivative (5.0 mmol) and 2-methoxypyridine (5.5 mmol) to anhydrous dichloromethane (DCM).
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (10 mmol) dropwise and continue stirring for 1 hour at 0 °C.
-
Add the appropriate aromatic amine (10 mmol) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Troubleshooting workflow for low cyclization yields.
Caption: Key factors influencing the cyclization reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4- d ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07078F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione analogs.
Troubleshooting Guides & FAQs
Chemical Modification Strategies
Question: My this compound analog has very low aqueous solubility. What chemical modifications can I explore to improve this?
Answer: Poor aqueous solubility is a common challenge for heterocyclic compounds like the this compound scaffold.[1][2][3][4] Several chemical modification strategies can be employed:
-
Salt Formation: The pyrrolopyrimidine core contains nitrogen atoms that can be protonated to form salts.[5][6] Salt formation is a well-established method for increasing the solubility of ionizable compounds.[4] The choice of counterion is critical and can significantly impact the resulting salt's solubility and stability.[7]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an in vivo transformation to release the active parent drug.[8][9] This is a successful strategy for improving the aqueous solubility of parent drugs.[10][11] For your analog, introducing a polar, ionizable promoiety that can be cleaved enzymatically or chemically in the body can dramatically enhance solubility.[8][12][13] Phosphate esters are a highly successful example of this approach for enhancing water solubility.[12]
-
Introduction of Polar Functional Groups: The introduction of polar functional groups, such as hydroxyl, amino, or morpholino groups, can increase the polarity of the molecule and improve its interaction with water, thereby enhancing solubility.[5] For instance, in a study on related thieno[2,3-b]pyridines, replacing a sulfur atom with a nitrogen and tethering a morpholine moiety increased water solubility by three orders of magnitude.[14]
Question: How do I select an appropriate salt form for my compound?
Answer: The selection of a suitable salt form depends on the physicochemical properties of your parent compound, particularly its pKa.[4] A thorough salt screening study is recommended. This typically involves reacting the free base of your compound with a variety of pharmaceutically acceptable acids. The resulting salts are then characterized for their solubility, dissolution rate, stability, and hygroscopicity.
Question: What are the key considerations when designing a prodrug?
Answer: When designing a prodrug to enhance solubility, consider the following:
-
Promoieties: Select a promoiety that is highly water-soluble and can be efficiently cleaved in vivo to release the active drug.
-
Linker Chemistry: The linker connecting the promoiety to the parent drug must be stable in the formulation but labile enough for in vivo cleavage.
-
Biological Compatibility: The promoiety and any byproducts of its cleavage should be non-toxic.
Formulation Strategies
Question: Beyond chemical modification, what formulation strategies can I use to improve the solubility of my this compound analog?
Answer: Several formulation strategies can effectively enhance the apparent solubility and dissolution rate of poorly soluble compounds:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to an enhanced dissolution rate as described by the Noyes-Whitney equation.[15][16] Techniques like micronization and nanosuspension are commonly employed.[4][17]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[18] Amorphous solid dispersions can stabilize the drug in a high-energy, non-crystalline form, which can lead to supersaturation upon dissolution and improved bioavailability.[2]
-
Use of Excipients:
-
Cosolvents: Adding a water-miscible solvent in which the drug is more soluble can significantly increase the overall solubility of the drug in the aqueous vehicle.[18][19] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[19][20]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[16] The choice of surfactant (anionic, cationic, or non-ionic) will depend on the properties of your drug.[20]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[1]
-
Question: My compound is a BCS Class II candidate (low solubility, high permeability). Which formulation strategy is most suitable?
Answer: For BCS Class II compounds, the primary obstacle to absorption is the poor solubility and dissolution rate.[1] Therefore, strategies that enhance these properties are most effective. Amorphous solid dispersions are a powerful approach for these candidates as they can generate and maintain a supersaturated state of the drug in the gastrointestinal tract, which, coupled with high permeability, can lead to significant improvements in bioavailability.[2] Lipid-based delivery systems are also highly effective for lipophilic drugs.[1][2]
Quantitative Data Summary
The following tables summarize illustrative quantitative data for solubility enhancement strategies based on literature for similar heterocyclic compounds. The actual improvement for your specific this compound analog will need to be determined experimentally.
Table 1: Illustrative Solubility Enhancement via Chemical Modification
| Modification Strategy | Parent Compound Solubility (µg/mL) | Modified Compound Solubility (µg/mL) | Fold Increase | Reference Compound Class |
| Salt Formation (HCl salt) | 5 | 500 | 100 | Nitrogen-containing heterocycle |
| Prodrug (Phosphate Ester) | 2 | >1000 | >500 | Pyrazolo[3,4-d]pyrimidine |
| Polar Group (Morpholine) | 1.2 | 1300 | ~1080 | Thieno[2,3-b]pyridine |
Table 2: Illustrative Apparent Solubility Enhancement via Formulation
| Formulation Strategy | Vehicle | Apparent Solubility (µg/mL) | Fold Increase (vs. water) |
| Cosolvency | Water | 2 | 1 |
| 20% PEG 400 in Water | 60 | 30 | |
| Surfactant Micellization | Water | 2 | 1 |
| 2% Tween 80 in Water | 150 | 75 | |
| Cyclodextrin Complexation | Water | 2 | 1 |
| 10% HP-β-CD in Water | 250 | 125 | |
| Amorphous Solid Dispersion | Water (upon dissolution) | >500 (transient) | >250 |
Experimental Protocols
Protocol 1: Salt Formation Screening
Objective: To identify a salt form of a basic this compound analog with improved aqueous solubility.
Methodology:
-
Preparation of the Free Base: Ensure the starting material is the free base form of the analog. If it is a salt, neutralize it with a suitable base and extract the free base using an appropriate organic solvent. Dry and characterize the free base.
-
Solvent Selection: Choose a solvent in which the free base is soluble and the potential salts are likely to precipitate. Common solvents include acetone, ethanol, and isopropanol.
-
Acid Selection: Prepare solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) in the selected solvent.
-
Reaction: In separate vials, dissolve a known amount of the free base in the chosen solvent. Add a stoichiometric amount of each acid solution dropwise while stirring.
-
Crystallization: If a precipitate forms immediately, continue stirring at room temperature for a set period (e.g., 24 hours). If no precipitate forms, attempt to induce crystallization by cooling the solution or using anti-solvent addition.
-
Isolation and Drying: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Characterize each salt form for its identity (e.g., by NMR, FT-IR) and purity (e.g., by HPLC).
-
Solubility Determination: Determine the equilibrium aqueous solubility of the parent free base and each salt form using the shake-flask method at a controlled temperature (e.g., 25 °C). Quantify the dissolved compound concentration by a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a this compound analog to enhance its dissolution rate.
Methodology:
-
Polymer Selection: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Solvent System: Identify a common solvent or solvent system that can dissolve both the drug and the polymer. Examples include methanol, ethanol, or a mixture of dichloromethane and methanol.
-
Preparation of the Solution: Dissolve the drug and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to rapidly remove the solvent to prevent drug crystallization.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the dispersion to remove any residual solvent.
-
Characterization:
-
Solid-State Analysis: Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., an amorphous state).
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the dispersion.
-
-
Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion compared to the crystalline drug. Use a standard dissolution apparatus (e.g., USP Apparatus II) with a relevant dissolution medium (e.g., simulated gastric or intestinal fluid). Monitor the drug concentration in the medium over time.
Visualizations
Caption: Workflow for addressing poor solubility of this compound analogs.
Caption: Logical relationships between solubility strategies and improved bioavailability.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. upm-inc.com [upm-inc.com]
- 3. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.appconnect.in [journal.appconnect.in]
- 18. longdom.org [longdom.org]
- 19. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Pyrrolopyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyrimidines. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, a critical factor in the efficiency and reproducibility of these synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in pyrrolopyrimidine synthesis and why are they prone to deactivation?
A1: Palladium-based catalysts are most frequently employed in the synthesis of pyrrolopyrimidines, primarily for constructing the core ring system and for subsequent functionalization through cross-coupling reactions. Common examples include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and preformed complexes with specialized ligands like XPhos and SPhos.[1] These catalysts are susceptible to deactivation through several mechanisms:
-
Poisoning: The nitrogen atoms within the pyrrolopyrimidine scaffold or starting materials can coordinate strongly to the palladium center, inhibiting its catalytic activity.[2] Impurities in reagents or solvents, such as sulfur or halides, can also act as catalyst poisons.[3]
-
Aggregation: The active Pd(0) species can aggregate to form inactive palladium black, a common observation in reactions with slow oxidative addition or when the ligand concentration is insufficient to stabilize the catalytic species.[4]
-
Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or other forms of degradation, especially at elevated temperatures, which destabilizes the active catalyst.[4]
-
Fouling: Insoluble byproducts or polymers can coat the surface of heterogeneous catalysts, blocking active sites.[5]
Q2: What are the visual indicators of catalyst deactivation during my reaction?
A2: Several visual cues can suggest that your catalyst is deactivating:
-
A significant slowdown or complete halt in the reaction progress, as monitored by techniques like TLC or LC-MS.[2]
-
A change in the color of the reaction mixture. For instance, the formation of a black precipitate is a strong indicator of palladium black formation.[6]
-
For heterogeneous catalysts, a change in the physical appearance, such as clumping or color change, can indicate deactivation.[2]
Q3: Can I reuse my palladium catalyst for multiple reactions?
A3: The reusability of a palladium catalyst depends on the type of catalyst and the extent of deactivation. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are designed for easier recovery and reuse. However, their activity can decrease over multiple cycles due to leaching of the metal or fouling of the support.[7] Homogeneous catalysts are generally more challenging to recover and reuse, though techniques exist for their reclamation from reaction residues. The effectiveness of a recycled catalyst should always be evaluated on a small scale before being used in a larger preparation.
Q4: How does the choice of ligand affect catalyst stability?
A4: The ligand plays a critical role in stabilizing the active palladium species and preventing deactivation. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and promote the desired catalytic cycle over deactivation pathways.[2][8] These ligands can protect the palladium center from aggregation and can accelerate the rate-limiting steps of the catalytic cycle, thereby increasing the catalyst's lifetime and overall efficiency.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Symptom: Your reaction shows minimal or no formation of the desired pyrrolopyrimidine product after a significant reaction time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Reagent Purity Check: Ensure all starting materials, reagents, and solvents are of high purity and free from potential catalyst poisons like sulfur, water, and other reactive impurities. Consider purifying reagents if their quality is uncertain.[2] 2. Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and degassed solvents.[2] 3. Ligand Selection: If the substrate itself is suspected of poisoning the catalyst (e.g., through coordination of a nitrogen atom), switch to a bulkier, more electron-rich ligand that can shield the palladium center.[2] |
| Inactive Catalyst | 1. Visual Inspection: Check for the formation of palladium black. If present, the active catalyst has likely aggregated. 2. Use a Fresh Catalyst: If the catalyst has been stored for a long time or improperly, it may have degraded. Try the reaction with a fresh batch of catalyst. 3. Catalyst Pre-activation: For some reactions, pre-activating the catalyst can improve performance. This typically involves a pre-reduction step to generate the active Pd(0) species in situ before adding the substrates.[2] |
| Suboptimal Reaction Conditions | 1. Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] Perform small-scale experiments to find the optimal temperature that balances reactivity and catalyst stability. 2. Solvent and Base Screening: The choice of solvent and base can significantly impact the reaction. Screen a variety of solvents and bases to identify the optimal conditions for your specific substrate combination.[1] |
Issue 2: Reaction Stalls and Does Not Go to Completion
Symptom: The reaction proceeds initially but then stops before all the limiting reagent has been consumed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Incremental Substrate Addition: Instead of adding all of the potentially poisoning substrate at once, a slow, continuous addition can help maintain a low concentration in the reaction mixture, extending the catalyst's lifetime.[2] 2. Increased Catalyst Loading: As a last resort, a modest increase in the catalyst loading may be necessary to compensate for the gradual deactivation.[2] |
| Product Inhibition | 1. Dilution: In some cases, the product may inhibit the catalyst. Running the reaction at a lower concentration might mitigate this effect. 2. Modified Workup: If the product is sparingly soluble, it might precipitate and coat the catalyst. Consider a solvent system that keeps all components in solution. |
| Mass Transfer Limitation (for Heterogeneous Catalysts) | 1. Stirring Efficiency: Ensure vigorous and efficient stirring to minimize mass transfer limitations and prevent localized high concentrations of reactants or products that could lead to fouling.[2] |
Data Presentation: Catalyst Performance and Deactivation
The following tables summarize quantitative data from studies on palladium-catalyzed cross-coupling reactions, which are central to many pyrrolopyrimidine syntheses.
Table 1: Effect of Catalyst Loading on Reaction Yield and Time in a Suzuki-Miyaura Coupling
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Product Yield (%) |
| Pd/C | 3.0 | 10 | 100 |
| Pd/C | 2.0 | 15 | 100 |
| Pd/C | 1.0 | 20 | 100 |
| Pd/C | 0.5 | 60 | ~80 |
| Data adapted from a study on the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling.[10] |
Table 2: Comparison of Fresh vs. Recycled Heterogeneous Catalyst in a Heck Reaction
| Cycle | Catalyst | Product Yield (%) |
| 1 | Fresh Pd@AEPOP | >99 |
| 2 | Recycled Pd@AEPOP | >99 |
| 3 | Recycled Pd@AEPOP | >99 |
| 4 | Recycled Pd@AEPOP | >99 |
| 5 | Recycled Pd@AEPOP | 98 |
| 6 | Recycled Pd@AEPOP | 98 |
| 7 | Recycled Pd@AEPOP | 97 |
| 8 | Recycled Pd@AEPOP | 97 |
| 9 | Recycled Pd@AEPOP | 96 |
| Data from a study on a recyclable palladium catalyst for Heck cross-coupling reactions.[11] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
This protocol provides a general framework. Specific conditions such as the choice of catalyst, ligand, base, solvent, and temperature should be optimized for each specific reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add the pyrrolopyrimidine halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) (e.g., dioxane, toluene, DMF, often with water) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Regeneration of Deactivated Homogeneous Palladium Catalyst
This protocol is a general guideline for recovering and potentially regenerating a palladium catalyst that has turned into palladium black or is otherwise deactivated. The success of regeneration is not guaranteed and depends on the nature of the deactivation.
-
Isolation of Palladium Residues: After the reaction workup, collect all aqueous and organic layers, as well as any solid residues. Concentrate all fractions to obtain a solid residue containing the palladium species.
-
Conversion to Palladium(II) Chloride:
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and oxidizing acids.
-
Suspend the palladium-containing residue in aqua regia (a 3:1 mixture of concentrated HCl and concentrated HNO₃).[12]
-
Carefully heat the mixture to dissolve the palladium.
-
After complete dissolution, carefully evaporate the solution to dryness to obtain palladium(II) chloride (PdCl₂).
-
-
Recrystallization/Purification of the Recovered Catalyst Precursor: The recovered PdCl₂ can be purified by recrystallization. For example, to regenerate PdCl₂(PPh₃)₂, the recovered PdCl₂ can be reacted with triphenylphosphine.
-
Alternative Washing Procedure for Pd(PPh₃)₄: If the deactivation of Pd(PPh₃)₄ is suspected to be due to oxidation of the phosphine ligands (indicated by a color change from yellow to brown/black), a simple washing procedure may be attempted. Wash the deactivated catalyst with cold methanol and filter to remove oxidized phosphine species. The recovered yellow solid should be dried under vacuum.[13] The activity of the washed catalyst should be tested on a small scale.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for regenerating a palladium catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 5. biotage.com [biotage.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction [mdpi.com]
- 11. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
reaction condition optimization for selective pyrrolopyrimidine functionalization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the selective functionalization of pyrrolopyrimidine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving selective functionalization on the pyrrolopyrimidine core?
A1: The most prevalent and effective strategies involve transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig reactions, which allow for the formation of C-C and C-N bonds at specific positions.[1][2][3] The selectivity is often dictated by the inherent reactivity of the halogenated positions (e.g., C4-Cl is typically more reactive than C2-Cl) and can be finely tuned by modulating reaction conditions.[1] Additionally, directed lithiation is a powerful method for functionalizing specific carbon atoms, such as C-6.
Q2: How do N-H protecting groups, like Boc or SEM, influence reactivity and selectivity?
A2: Protecting the pyrrole nitrogen (N-7) can significantly impact the reaction's outcome. Electron-withdrawing protecting groups, such as sulfonyl groups, decrease the electron-rich nature of the pyrrole ring, which can prevent unwanted side reactions and improve the stability of intermediates.[4] In some cases, protection of the N-7 position with a Boc group has been shown to decrease the regioselectivity of Suzuki couplings on 2,4-dichloropyrrolo[2,3-d]pyrimidine.[1] Conversely, N-7 protection is often crucial for successful lithiation at the C-6 position and can increase the yields of cross-coupling reactions at other sites by preventing catalyst inhibition.[1]
Q3: What is the general order of reactivity for halogen substituents on the pyrrolopyrimidine ring system?
A3: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. For di-halogenated substrates, such as 2,4-dichloropyrrolo[2,3-d]pyrimidine, the C4 position is typically more reactive towards nucleophilic substitution and cross-coupling than the C2 position. This inherent difference in reactivity is the primary basis for achieving selective mono-functionalization.
Troubleshooting Guide
Problem 1: Low or no yield in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira).
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is fresh and has been stored properly. For reactions sensitive to air, use a precatalyst designed for air stability or employ rigorous inert atmosphere techniques (e.g., evacuating and backfilling with argon).[2] Consider adding fresh ligand. |
| Suboptimal Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[2] The strength and solubility of the base can significantly affect the reaction rate. Screen a panel of bases to find the optimal one for your specific substrate. |
| Poor Ligand Choice | The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., Xantphos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] |
| Inhibition by Pyrrole N-H | The acidic proton on the pyrrole nitrogen can interact with the catalyst or basic reaction components, leading to low reactivity, especially for 2-chloropyrrolo[2,3-d]pyrimidines.[1] Protect the N-7 position with a suitable group (e.g., Boc, SEM, or sulfonyl) to mitigate this effect.[1][4] |
| Incorrect Solvent or Temperature | Ensure reactants are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and DMF.[1][2] If the reaction is sluggish, a moderate increase in temperature may be necessary. Monitor for potential decomposition at higher temperatures.[5][6] |
Problem 2: Poor regioselectivity in the functionalization of a di-halogenated pyrrolopyrimidine.
| Possible Cause | Suggested Solution |
| Excess Reagent | When targeting mono-functionalization of a di-halo substrate (e.g., at the C4 position of 2,4-dichloropyrrolopyrimidine), use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner (e.g., boronic acid).[1] Using a larger excess can lead to di-substitution. |
| High Reaction Temperature | Higher temperatures can overcome the activation energy barrier for the less reactive position, leading to a mixture of products. Perform the reaction at a lower temperature (e.g., 60–70 °C) to favor selective reaction at the more reactive site.[1] |
| Prolonged Reaction Time | Even under optimized conditions, allowing the reaction to proceed for too long after the initial selective functionalization is complete can lead to the slow formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS. |
| Influence of Protecting Group | The N-7 protecting group can alter the electronic properties of the ring and affect selectivity. For instance, an N-7 Boc group has been reported to decrease regioselectivity in some Suzuki couplings.[1] If selectivity is an issue, consider performing the reaction on the N-H free substrate or changing the protecting group. |
Problem 3: Formation of an unexpected side product.
| Possible Cause | Suggested Solution |
| Dimroth Rearrangement | This rearrangement can occur under certain conditions, particularly with substituted pyrrolopyrimidines at elevated temperatures, leading to inactive isomers.[7] To avoid this, maintain lower reaction temperatures and minimize reaction times where possible. |
| Hydrolysis of Intermediates | The presence of water can lead to the hydrolysis of starting materials or key intermediates, especially when using hygroscopic reagents or non-anhydrous solvents.[5] Ensure strictly anhydrous conditions by using oven-dried glassware and dry solvents for moisture-sensitive reactions. |
| Dehalogenation | Reductive dehalogenation (replacement of the halogen with hydrogen) can occur as a side reaction, particularly with highly active catalyst systems or in the presence of certain additives. Lowering the catalyst loading or changing the ligand may help minimize this pathway. |
Visual Workflows and Logic Diagrams
Caption: General workflow for optimizing a selective functionalization reaction.
Caption: Decision tree for troubleshooting low reaction yields.
Reaction Condition Optimization Tables
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2,4-dichloro-7-(SEM)-pyrrolo[2,3-d]pyrimidine | Arylboronic acid (1.2 eq) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | Good |
| 2,4-dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid (1.2 eq) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 60-70 | High (C4-selective) |
| 7-Boc-2,4-dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | Good (low selectivity) |
| 5-Bromo-pyrrolo[2,3-d]pyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene/H₂O | 100 | Good |
(Data compiled from references[1][2])
Table 2: Palladium-Catalyzed Sonogashira Coupling Conditions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Iodo-pyrrolo[2,3-d]pyrimidine nucleoside | Terminal Alkyne (1.2 eq) | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT to 50 | High |
| 2,4-dichloro-7-methyl-pyrrolo[2,3-d]pyrimidine | Arylethynyl-tributylstannane | PdCl₂(PPh₃)₂ | - | DMF | 80 | Good |
| 4-Chloro-pyrrolo[2,3-d]pyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | Moderate |
(Data compiled from references[1][2])
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the selective C4-arylation of 2,4-dichloropyrrolo[2,3-d]pyrimidine.
-
Materials:
-
2,4-Dichloropyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2,4-dichloropyrrolo[2,3-d]pyrimidine, the arylboronic acid, and K₂CO₃.
-
Add the palladium precatalyst (Pd(OAc)₂) and ligand (PPh₃).
-
Evacuate the flask and backfill with inert gas (repeat 3 times) to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrrolo[2,3-d]pyrimidine.
-
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes a general method for the C5-alkynylation of a 5-iodopyrrolo[2,3-d]pyrimidine derivative.
-
Materials:
-
5-Iodo-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard oven-dried glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the 5-iodopyrrolo[2,3-d]pyrimidine derivative, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it may be gently heated (e.g., to 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review) [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione: A Comparative Guide to NMR Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. We present expected NMR data, a detailed experimental protocol, and a comparison with related structures to aid in unambiguous spectral assignment.
The structural elucidation of heterocyclic compounds is a critical step in chemical synthesis and drug discovery. Pyrrolopyrimidines, in particular, are scaffolds of significant interest due to their diverse biological activities.[1] NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of such molecules. This guide outlines the workflow and provides the necessary data to verify the successful synthesis of the target compound.
Expected NMR Spectral Data
The structure of this compound, with standard atom numbering, is shown below. Based on the analysis of its constituent pyrrole and pyrimidine rings and data from substituted analogs, the expected ¹H and ¹³C NMR chemical shifts in a solvent like DMSO-d₆ are summarized in Table 1. Protons attached to nitrogen atoms are expected to be broad and their chemical shifts can be concentration-dependent.
Structure of this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | - | ~160-165 (C=O) |
| C4 | - | ~150-155 (C=O) |
| C4a | - | ~140-145 |
| C6 | ~7.0-7.5 (d) | ~125-130 |
| C7 | ~6.5-7.0 (d) | ~100-105 |
| C7a | - | ~95-100 |
| H1 | ~11.0-12.0 (br s) | - |
| H3 | ~11.0-12.0 (br s) | - |
| H5 | ~7.5-8.5 (br s) | - |
Note: Chemical shifts are predicted based on general values for heterocyclic systems and data from substituted derivatives. Actual values may vary. d = doublet, br s = broad singlet.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the compound and its residual solvent peak does not overlap with key signals. It is also useful for observing exchangeable protons (NH).
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆.
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 300 MHz or higher.[2]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H6 and H7).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing the structure together.
-
Comparative Analysis with Substituted Derivatives
Comparing the spectrum of the synthesized compound with known, structurally similar molecules provides strong evidence for structure confirmation. Substituents can cause predictable shifts in the NMR signals.
Table 2: Comparison of ¹H NMR Data for Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | H (Pyrrole Ring) (δ, ppm) | NH (Amide/Pyrrole) (δ, ppm) | Other Key Signals (δ, ppm) | Solvent |
| This compound (Predicted) | ~6.5-7.5 | ~7.5-12.0 | - | DMSO-d₆ |
| 6-(4-Chlorophenyl)-5-(...)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g)[2] | - | 12.29, 12.06, 11.72 | 7.43 (d), 7.39 (d) [Ar-H]; 4.68 (s) [CH]; 3.45, 3.16 (s) [N-Me] | DMSO-d₆ |
| 5-(...)-1,3-dimethyl-6-(p-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-... (4j)[2] | - | 11.85 | 7.38 (d), 7.13 (d) [Ar-H]; 5.16 (s) [CH]; 3.52, 3.33, 3.05 (s) [N-Me]; 2.26 (s) [Ar-Me] | DMSO-d₆ |
| 1,3,5-trimethylpyrrolo[3,2-d]pyrimidine-2,4-dione[3] | 6.19 (s) | - | 3.55, 3.36, 2.31 (s) [N-Me, C-Me] | CDCl₃ |
As shown in Table 2, the introduction of substituents significantly alters the chemical shifts. For example, N-methylation removes the NH protons and introduces sharp singlets for the methyl groups between 3.0 and 4.0 ppm.[2] Aromatic substituents on the pyrrole ring introduce signals in the aromatic region (typically >7.0 ppm).[2] This comparative data is invaluable for confirming that the core heterocyclic scaffold has been correctly synthesized.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound via NMR is outlined in the diagram below. This process begins with the purified sample and proceeds through data acquisition and detailed spectral analysis to the final structural verification.
Caption: Workflow for NMR-based structural confirmation.
This systematic approach, combining high-quality data acquisition with careful analysis and comparison, ensures a confident and accurate structural determination of this compound.
References
Unlocking Antitumor Potential: A Comparative Guide to Novel Pyrrolo[3,2-d]pyrimidine Compounds In Vitro
For Immediate Release
Recent advancements in medicinal chemistry have unveiled a promising class of anticancer agents: novel pyrrolo[3,2-d]pyrimidine and its isomeric pyrrolo[2,3-d]pyrimidine scaffolds. This guide offers a comprehensive in vitro comparison of these emerging compounds against established chemotherapeutic agents, providing researchers, scientists, and drug development professionals with critical data to inform future preclinical and clinical research. The following sections detail the cytotoxic activity, apoptotic effects, and cell cycle alterations induced by these novel molecules, alongside standardized protocols for key experimental assays.
Comparative Anticancer Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the in vitro cytotoxic activity of selected novel pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives compared to the standard chemotherapeutic drug Doxorubicin and the multi-kinase inhibitor Sunitinib across various human cancer cell lines.
Table 1: IC50 Values of Novel Pyrrolo[2,3-d]pyrimidine Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 14a | MCF-7 (Breast) | 1.7 (µg/ml) | [1] |
| HePG2 (Liver) | >10 (µg/ml) | [1] | |
| A549 (Lung) | >10 (µg/ml) | [1] | |
| Compound 16b | MCF-7 (Breast) | 5.7 (µg/ml) | [1] |
| Compound 18b | MCF-7 (Breast) | 3.4 (µg/ml) | [1] |
| Compound 17 | HePG2 (Liver) | 8.7 (µg/ml) | [1] |
| PACA2 (Pancreatic) | 6.4 (µg/ml) | [1] | |
| Isatin-Pyrrolo[2,3-d]pyrimidine 7 | HepG2 (Liver) | 2.53 | [2] |
| MCF-7 (Breast) | 7.54 | [2] | |
| Compound 5k | MCF-7 (Breast) | ~29-59 | [3] |
| HepG2 (Liver) | ~29-59 | [3] | |
| Pyrrolopyrimidine Urea 10a | PC3 (Prostate) | 0.19 | [4] |
| Pyrrolopyrimidine Urea 10b | MCF-7 (Breast) | 1.66 | [4] |
| Pyrrolopyrimidine Urea 9e | A549 (Lung) | 4.55 | [4] |
Table 2: IC50 Values of a Novel Pyrrolo[3,2-d]pyrimidine Derivative in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3 (Kilic-Kurt et al.) | MCF-7 (Breast) | 23.42 | [5] |
Table 3: IC50 Values of Standard Anticancer Agents in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Doxorubicin | MCF-7 (Breast) | 2.50 / 1.1 (µg/ml) / 8.306 | [6][7][8] |
| MDA-MB-231 (Breast) | 1.38 (µg/ml) / 6.602 | [7][8] | |
| HepG2 (Liver) | 12.18 | [6] | |
| A549 (Lung) | >20 | [6] | |
| Sunitinib | HepG2 (Liver) | 2.23 | |
| MCF-7 (Breast) | 4.77 | ||
| A549 (Lung) | 5.87 | [2] | |
| HT-29 (Colon) | 10.14 | [2] | |
| ZR-75 (Breast) | 8.31 | [2] |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism of action is paramount. Several of the novel compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Table 4: Effects of Novel Pyrrolo[2,3-d]pyrimidine Derivatives on Apoptosis and Cell Cycle
| Compound | Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |
| Compound 5k | HepG2 | Increased early and late apoptotic cells (Early: 1.14% to 11.2%; Late: 1.05% to 10.8%) | G0/G1 phase arrest (43.86% to 49.18%) | [3] |
| Compound 14a & 14b | MCF-7 | Increased fragmented DNA | G1/S phase arrest | [1] |
| Isatin-Pyrrolo[2,3-d]pyrimidine 7 | MDA-MB-231 | Increase in Annexin V-FITC positive cells (1.03% to 18.54%) | G2/M phase arrest | [9] |
Signaling Pathway Modulation
The anticancer activity of these novel compounds is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.
References
- 1. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. jrmds.in [jrmds.in]
- 8. ijpsonline.com [ijpsonline.com]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolopyrimidine-Based Kinase Inhibitors Versus Established Market Leaders
An in-depth guide for researchers and drug development professionals on the performance of novel pyrrolopyrimidine compounds in the landscape of kinase inhibition.
The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a fertile ground for therapeutic intervention. Within this competitive arena, the 1H-Pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides a comparative study of a representative pyrrolopyrimidine derivative against a panel of well-established, clinically approved kinase inhibitors, offering a quantitative and methodological overview for researchers in the field.
Introduction to 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives
The pyrrolopyrimidine core, a deaza-isostere of adenine, serves as an excellent structural mimic for the ATP-binding site of numerous kinases.[1][2] This inherent characteristic has propelled the development of a multitude of derivatives with significant inhibitory activity against various kinase families. While the parent compound, this compound, is a foundational structure, its substituted derivatives have demonstrated remarkable potency and, in some cases, multi-targeted inhibitory profiles. These compounds are being actively investigated for their therapeutic potential in a range of diseases, most notably cancer.[1][3]
This guide will focus on a specific, potent derivative from the broader pyrrolopyrimidine class, referred to herein as Compound 5k ((E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide) , for which robust experimental data is available.[4] We will compare its performance against several leading kinase inhibitors: Sunitinib , Erlotinib , Lapatinib , Sorafenib , and Dasatinib .
Data Presentation: A Quantitative Comparison of Kinase Inhibition
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The following tables summarize the IC50 values of Compound 5k and the selected established inhibitors against a panel of key kinases implicated in cancer progression.
Table 1: Direct Comparison of Compound 5k vs. Sunitinib
| Kinase Target | Compound 5k IC50 (nM) | Sunitinib IC50 (nM) |
| EGFR | 79 | 93 |
| HER2 (ErbB2) | 40 | - |
| VEGFR2 | 136 | 261 |
| CDK2 | 204 | - |
| Data for Compound 5k and the comparative Sunitinib values for EGFR and VEGFR2 are derived from the same study, ensuring a direct comparison under identical experimental conditions.[4][5] |
Table 2: Broader Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Compound 5k | Sunitinib | Erlotinib | Lapatinib | Sorafenib | Dasatinib |
| EGFR | 79[4][5] | 93[4][5] | 2[6][7] | 10.8[8] | >10,000[5] | 30 |
| HER2 (ErbB2) | 40[4][5] | - | >10,000 | 9.2[8] | >10,000[5] | - |
| VEGFR2 | 136[4][5] | 80[1] | - | >10,000[8] | 90[5] | - |
| PDGFRβ | - | 2[1] | - | - | 57[5] | <30[9] |
| c-Kit | - | 68[5] | - | - | 68[5] | <30[9] |
| B-Raf | - | - | - | - | 22[5] | - |
| Abl | - | - | - | - | - | 14[10] |
| Src | - | - | - | >30,000[8] | - | 0.5[9] |
| Note: IC50 values can vary between different studies due to variations in assay conditions (e.g., ATP concentration, substrate, enzyme source). The data presented here are for comparative purposes and are cited from various sources. |
Mandatory Visualization
dot digraph "Kinase_Signaling_Pathway" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 1: Representative RTK Signaling Pathway", pad="0.2", splines="ortho", nodesep="0.6", ranksep="0.4"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize="0.7"];
// Nodes Ligand [label="Growth Factor\n(e.g., EGF, VEGF)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF\n(e.g., B-Raf)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> RTK [label="Binding & Dimerization"]; RTK -> RAS [label="Activation"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;
// Inhibitor Nodes node [shape="octagon", fillcolor="#F1F3F4", fontcolor="#202124"]; Erlotinib [label="Erlotinib\nLapatinib"]; Sorafenib [label="Sorafenib"]; Pyrrolopyrimidine [label="Pyrrolopyrimidine\nDerivatives"]; Sunitinib [label="Sunitinib"];
// Inhibitor Edges edge [style="dashed", color="#EA4335", arrowhead="tee"]; Erlotinib -> RTK; Pyrrolopyrimidine -> RTK; Sunitinib -> RTK; Sorafenib -> RAF; }
Caption: Figure 1: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling cascade, a common target for many kinase inhibitors.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 2: General Workflow for Kinase Inhibitor Screening", pad="0.2", splines="ortho", nodesep="0.4", ranksep="0.5"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize="0.7"];
// Nodes start [label="Start: Compound Library", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; biochemical_assay [label="Biochemical Assay\n(In Vitro Kinase Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; determine_ic50 [label="Determine IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_based_assay [label="Cell-Based Assay\n(Cell Viability/Phosphorylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm_activity [label="Confirm Cellular Activity\nand Toxicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_optimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> biochemical_assay; biochemical_assay -> determine_ic50; determine_ic50 -> cell_based_assay [label="Select Hits"]; cell_based_assay -> confirm_activity; confirm_activity -> lead_optimization; }
Caption: Figure 2: A standard workflow for the identification and validation of novel kinase inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of experimental data. Below are representative protocols for biochemical and cell-based kinase inhibition assays, synthesized from standard practices in the field.[11][12][13][14]
Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test compounds (Pyrrolopyrimidine derivative and comparators) dissolved in DMSO
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution or vehicle control (DMSO).
-
Add 10 µL of a master mix containing the recombinant kinase enzyme and its specific substrate to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Protocol 2: Cell-Based Kinase Inhibition Assay (e.g., Cell Viability - MTT Assay)
This protocol assesses the effect of kinase inhibitors on the proliferation and viability of cancer cell lines that are dependent on the targeted kinase.
Materials:
-
Human cancer cell line (e.g., A431 for EGFR, BT474 for HER2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 (or GI50 - 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.
Conclusion
The data presented in this guide highlight the significant potential of the pyrrolopyrimidine scaffold in the development of novel kinase inhibitors. The representative Compound 5k demonstrates potent inhibitory activity against several key oncogenic kinases, with IC50 values that are comparable, and in some cases superior, to the established drug Sunitinib against EGFR and VEGFR2.[4][5] This suggests that with further optimization, pyrrolopyrimidine derivatives could offer a competitive alternative or complementary therapeutic option.
The broader comparison with other market leaders like Erlotinib, Lapatinib, Sorafenib, and Dasatinib situates the pyrrolopyrimidine class within the current landscape of targeted therapies. While these established drugs exhibit potent and often specific inhibition profiles, the versatility of the pyrrolopyrimidine scaffold allows for the generation of compounds with unique selectivity profiles, including multi-targeted inhibitors.
For researchers and drug development professionals, the pyrrolopyrimidine core represents a valuable starting point for the design of next-generation kinase inhibitors. The provided protocols offer a foundational framework for the in vitro and cell-based evaluation of such novel compounds, enabling robust and reproducible data generation for the advancement of promising new therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncology-central.com [oncology-central.com]
- 6. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Pyrrolopyrimidine-Based BTK Inhibitors: Acalabrutinib vs. Tirabrutinib
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, owing to its structural resemblance to the adenine core of ATP.[1] This has led to the development of several successful drugs, particularly targeting Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] This guide provides an objective, data-driven head-to-head comparison of two prominent second-generation, pyrrolopyrimidine-based BTK inhibitors: Acalabrutinib (Calquence®) and Tirabrutinib (Velexbru®).
Introduction to the Inhibitors
Acalabrutinib (ACP-196) is a highly selective, potent, and irreversible BTK inhibitor.[4] It forms a covalent bond with the Cys481 residue in the ATP-binding pocket of BTK.[5] Developed to minimize off-target activities associated with the first-generation inhibitor ibrutinib, acalabrutinib has demonstrated significant efficacy in the treatment of various B-cell malignancies.[4][6]
Tirabrutinib (ONO/GS-4059) is another second-generation, potent, and selective irreversible BTK inhibitor.[2] Similar to acalabrutinib, it covalently modifies the Cys481 residue of BTK.[5] Tirabrutinib is approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma.[2]
Performance Comparison: Biochemical and Cellular Potency
The following tables summarize the in vitro biochemical and cellular potency of Acalabrutinib and Tirabrutinib against BTK. The data is compiled from a comparative study by Crawford et al. (2018), which evaluated five BTK inhibitors under standardized conditions.[7]
Table 1: Biochemical Potency against BTK [7]
| Inhibitor | Target | Assay Method | IC50 (nM) |
| Acalabrutinib | BTK | IMAP | 3.2 |
| Tirabrutinib | BTK | IMAP | 3.5 |
Table 2: Cellular Potency for BTK Inhibition [7]
| Inhibitor | Cell Type | Assay | EC50 (nM) |
| Acalabrutinib | hPBMCs | CD69 Expression | 8.8 |
| Tirabrutinib | hPBMCs | CD69 Expression | Not Reported |
| Acalabrutinib | hWB | CD69 Expression | <10 |
| Tirabrutinib | hWB | CD69 Expression | Not Reported |
hPBMCs: human peripheral blood mononuclear cells; hWB: human whole blood.
Kinase Selectivity Profile
A key differentiator for second-generation BTK inhibitors is their improved selectivity, which is hypothesized to contribute to a better safety profile by minimizing off-target effects. The following table presents data from a KINOMEscan™ screen, which assesses the binding of inhibitors to a large panel of human kinases at a single high concentration (1 µM). A lower "hit rate" indicates higher selectivity.
Table 3: Kinome Selectivity Profile [7]
| Inhibitor | Kinases Screened | Kinases Inhibited >65% at 1 µM (Hit Rate) |
| Acalabrutinib | 442 | 1.5% |
| Tirabrutinib | 442 | 2.3% |
Both Acalabrutinib and Tirabrutinib demonstrate high selectivity, with Acalabrutinib showing the lowest hit rate among the five BTK inhibitors tested in the study.[7] Structural analysis of the BTK kinase domain in complex with these inhibitors provides insights into their high selectivity.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used in the characterization of these BTK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used to produce a luminescent signal.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds (Acalabrutinib, Tirabrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the BTK enzyme, the substrate/ATP mix, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[8]
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Cellular BTK Occupancy Assay (TR-FRET)
This assay measures the extent to which an inhibitor binds to its target within a cellular context.
Objective: To determine the target engagement of a covalent BTK inhibitor in cells.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is used. A terbium-conjugated anti-BTK antibody serves as the donor, and a fluorescently labeled probe that binds to the same Cys481 residue as the inhibitor acts as the acceptor. The amount of probe that can bind is inversely proportional to the occupancy of the target by the test inhibitor.
Materials:
-
Cells expressing BTK (e.g., PBMCs, cell lines)
-
Test compounds (Acalabrutinib, Tirabrutinib)
-
Terbium-conjugated anti-BTK antibody
-
Fluorescently labeled BTK probe
-
Lysis buffer
-
384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Treat cells with serial dilutions of the test compounds for a specified time.
-
Lyse the cells to release the intracellular contents.
-
In a 384-well plate, add the cell lysate, the terbium-conjugated anti-BTK antibody, and the fluorescent BTK probe.
-
Incubate to allow for antibody and probe binding.
-
Measure the TR-FRET signal using a plate reader with an appropriate time delay.
-
The percentage of BTK occupancy is calculated by comparing the signal from treated cells to that of untreated cells.
Visualizations
BTK Signaling Pathway and Inhibition
Caption: Simplified BTK signaling pathway and the point of inhibition by Acalabrutinib and Tirabrutinib.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: General experimental workflow for the profiling of pyrrolopyrimidine-based kinase inhibitors.
Conclusion
Both Acalabrutinib and Tirabrutinib are highly potent and selective second-generation pyrrolopyrimidine-based inhibitors of BTK.[7] Preclinical data demonstrates their comparable biochemical potency and superior kinase selectivity over first-generation inhibitors.[7] The choice between these inhibitors in a research or clinical setting may depend on other factors such as their pharmacokinetic properties, specific indications, and safety profiles observed in clinical trials. The detailed experimental protocols and workflows provided in this guide offer a foundational resource for researchers to conduct their own comparative studies and contribute to the advancement of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calquence (acalabrutinib) vs Velexbru (tirabrutinib hydrochloride) | Everyone.org [everyone.org]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. promega.com [promega.com]
The Double-Edged Sword: Profiling the Selectivity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives as Kinase Inhibitors
A deep dive into the cross-reactivity and selectivity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives reveals a landscape of potent kinase inhibitors with varying degrees of specificity. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating the complexities of their therapeutic potential.
The this compound scaffold has emerged as a promising framework in the design of kinase inhibitors, critical regulators of cellular processes whose dysregulation is a hallmark of cancer and other diseases. The therapeutic efficacy of such inhibitors, however, hinges not only on their potency but also on their selectivity. Poor selectivity can lead to off-target effects and undesirable side effects. This guide synthesizes available data on the cross-reactivity and selectivity profiles of various derivatives of this scaffold, offering a valuable resource for medicinal chemists and pharmacologists.
Comparative Kinase Inhibition Profiles
The inhibitory activity of this compound derivatives has been evaluated against a panel of kinases, revealing a spectrum of selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds against various kinases, providing a quantitative basis for comparison. It is important to note that much of the published research focuses on the isomeric pyrrolo[2,3-d]pyrimidine core, and data for the specific this compound scaffold is more limited. The presented data is curated from studies on derivatives of the closely related pyrrolopyrimidine family to provide an illustrative comparison.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 5k | EGFR | 40 | Sunitinib | 261 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | - | |
| Compound 7 | CDK2 | 302 | Ribociclib | 63 |
| EGFR | 166 | - | - | |
| Compound 59 | RET | Low nM | - | - |
| Aurora A | 242 | - | - | |
| Aurora B | 536 | - | - | |
| CSF-1R | 1650 | - | - | |
| MAP4K4 | 3428 | - | - | |
| EGFR | 56780 | - | - | |
| Nek2 | >200000 | - | - | |
| Compound 12i | EGFR (T790M mutant) | 0.21 | Avitinib | - |
| EGFR (wild-type) | 22 | Avitinib | - |
Table 1: In Vitro Kinase Inhibition Data for Pyrrolopyrimidine Derivatives. This table highlights the varying potency and selectivity of different derivatives. For instance, compound 5k demonstrates multi-targeted inhibition of EGFR, Her2, VEGFR2, and CDK2 with nanomolar efficacy[1][2][3]. In contrast, compound 59 shows high potency for RET kinase while exhibiting significantly less activity against a panel of other kinases, suggesting a more selective profile[4]. Compound 12i showcases remarkable selectivity for a mutant form of EGFR over the wild-type, a desirable characteristic for targeted cancer therapy[5].
Understanding the Molecular Dance: Signaling Pathways and Inhibition
To appreciate the significance of kinase inhibition, it is crucial to understand the signaling pathways in which these enzymes operate. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target for pyrrolopyrimidine-based inhibitors.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
This pathway is a central hub for cell growth, proliferation, and survival. This compound derivatives typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain of RTKs and preventing the phosphorylation events that drive downstream signaling.
A Roadmap to Selectivity Profiling: Experimental Protocols
The determination of a compound's selectivity profile is a multi-step process involving a cascade of assays. A typical workflow is outlined below.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
In Vitro Kinase Inhibition Assays
A fundamental step in characterizing kinase inhibitors is to measure their ability to inhibit the enzymatic activity of a large panel of purified kinases[6]. Radiometric and luminescence-based assays are common formats.
Radiometric Assay Protocol: [7]
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well or 384-well plate, add the specific kinase, its corresponding peptide or protein substrate, and the diluted inhibitor in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-³³P]ATP using phosphocellulose filter plates.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™): [6]
-
Compound Dilution: Prepare a serial dilution of the pyrrole inhibitor in the kinase reaction buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the diluted inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate for a specified time at room temperature.
-
ADP to ATP Conversion: Add a kinase detection reagent to convert the ADP produced to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assays
To confirm that a compound interacts with its intended target in a more biologically relevant context, cellular assays are employed.
Western Blotting: This technique can be used to assess the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a known substrate in the presence of the inhibitor provides evidence of target engagement.
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that measures the thermal stability of a protein in the presence and absence of a ligand.[6] Ligand binding typically increases the thermal stability of the target protein.
Chemoproteomic Approaches
Chemoproteomics offers a powerful, unbiased method to assess a compound's selectivity across a large portion of the cellular kinome in a single experiment.
-
Cell Lysate Preparation: Prepare a lysate from the cells of interest.
-
Competitive Binding: Incubate the cell lysate with the test compound at various concentrations.
-
Affinity Enrichment: Add "kinobeads," an affinity resin with immobilized, non-selective kinase inhibitors, to the lysate. These beads will bind to kinases that are not already bound by the test compound.
-
Protein Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase identified is inversely proportional to its affinity for the test compound. This allows for the determination of the binding affinity for hundreds of kinases simultaneously.
The Structure-Selectivity Relationship: A Logical Framework
The selectivity of this compound derivatives is intricately linked to their chemical structure. Subtle modifications to the scaffold can dramatically alter the binding affinity and selectivity profile.
Caption: Logical Relationship Between Chemical Structure and Kinase Selectivity.
For example, the addition of halogen atoms can influence the binding affinity and selectivity of kinase inhibitors.[1] Similarly, substitutions at various positions on the pyrrolopyrimidine ring system can be tailored to achieve desired interactions with specific amino acid residues in the kinase active site, thereby enhancing selectivity.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. However, achieving a desirable selectivity profile is a critical and challenging aspect of the drug discovery process. A multi-faceted approach, combining in vitro biochemical assays, cellular target engagement studies, and unbiased chemoproteomic methods, is essential for a comprehensive understanding of a compound's cross-reactivity. The data and protocols presented in this guide offer a framework for the systematic evaluation and comparison of these promising therapeutic agents, ultimately paving the way for the development of safer and more effective targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
In Vivo Efficacy of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Analogs: A Comparative Guide
This guide provides a comparative assessment of the in vivo efficacy of two promising analogs derived from the broader pyrrolopyrimidine scaffold: AGF347, a 1H-Pyrrolo[3,2-d]pyrimidine derivative, and Compound 12aa, a pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivative. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Comparative In Vivo Efficacy
The following tables summarize the in vivo antitumor activity of AGF347 and Compound 12aa in preclinical cancer models.
Table 1: In Vivo Efficacy of AGF347 in a Pancreatic Cancer Xenograft Model
| Compound | Cancer Model | Animal Strain | Dosing Regimen | Tumor Growth Inhibition | Reference |
| AGF347 | MIA PaCa-2 Pancreatic Tumor Xenograft | Female NCr SCID Mice | 15 mg/kg, intraperitoneally, every 2 days for 8 doses | Significant antitumor efficacy, with the potential for complete tumor responses.[1][2] | [1] |
Table 2: In Vivo Efficacy of Compound 12aa in a Melanoma Mouse Model
| Compound | Cancer Model | Animal Strain | Dosing Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Compound 12aa | Melanoma-bearing mice | Not specified | 50 mg/kg | ~92% (from ~2.39 cm³ to ~0.19 cm³) | ~84% (from ~452.4 mg to ~71.6 mg) | [3] |
Signaling Pathways and Mechanism of Action
The antitumor effects of these analogs are attributed to their distinct mechanisms of action, targeting critical pathways in cancer cell proliferation and survival.
AGF347: Targeting One-Carbon Metabolism
AGF347 exhibits its anticancer activity by inhibiting key enzymes in both mitochondrial and cytosolic one-carbon metabolism. This pathway is crucial for the synthesis of nucleotides and amino acids, which are essential for rapidly dividing cancer cells.[2][4] The primary targets of AGF347 include:
-
Mitochondrial: Serine Hydroxymethyltransferase 2 (SHMT2)
-
Cytosolic: Serine Hydroxymethyltransferase 1 (SHMT1), Glycinamide Ribonucleotide Formyltransferase (GARFTase), and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase)
By inhibiting these enzymes, AGF347 disrupts the supply of one-carbon units, leading to the suppression of DNA synthesis and repair, ultimately causing cancer cell death.
Caption: AGF347 targets key enzymes in one-carbon metabolism.
Compound 12aa: Induction of Apoptosis
Compound 12aa and its related thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death.[3] While the precise molecular initiating targets are still under investigation, the downstream effects converge on the activation of apoptotic pathways, leading to the systematic dismantling of the cancer cell.
Caption: Compound 12aa induces apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro experiments are provided below.
In Vivo Xenograft Studies
Caption: Workflow for in vivo xenograft studies.
1. MIA PaCa-2 Pancreatic Cancer Xenograft Model (for AGF347)
-
Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.
-
Animal Model: Female NCr SCID (Severe Combined Immunodeficient) mice, 10-12 weeks old.
-
Tumor Inoculation: One million MIA PaCa-2 cells suspended in 100-200 µL of Matrigel are injected subcutaneously into the hind leg of each mouse.[5]
-
Tumor Growth Monitoring: Injection sites are monitored until tumors are established. Tumor volume is measured daily using calipers once they reach a size of 100-150 mm³.[5]
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. AGF347 is administered intraperitoneally at a dose of 15 mg/kg every two days for a total of eight doses.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and documented.[5]
2. B16-F10 Melanoma Xenograft Model (for Compound 12aa)
-
Cell Line: B16-F10 murine melanoma cells.
-
Animal Model: The specific mouse strain was not detailed in the initial findings, but C57BL/6 mice are commonly used for this syngeneic model.
-
Tumor Inoculation: A suspension of B16-F10 cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. Compound 12aa is administered at a dose of 50 mg/kg. The route and frequency of administration were not specified in the initial findings.
-
Endpoint Analysis: After 15 days of therapy, tumors are excised, and their volume and weight are measured and compared between the treated and control groups.[3]
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells (e.g., MIA PaCa-2 or B16-F10) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives and their precursors containing 2-aminothiophenes fragme… [ouci.dntb.gov.ua]
- 5. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of the Antibacterial Spectrum of Novel Pyrrolo[3,2-d]pyrimidine Derivatives
An in-depth guide for researchers and drug development professionals on the antibacterial efficacy of emerging pyrrolo[3,2-d]pyrimidine compounds, supported by comprehensive experimental data and protocols.
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Pyrrolo[3,2-d]pyrimidines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the antibacterial spectrum of various recently synthesized pyrrolo[3,2-d]pyrimidine derivatives, presenting key quantitative data and detailed experimental methodologies to inform future research and development in this promising area.
Comparative Antibacterial Activity
The antibacterial efficacy of several novel pyrrolo[3,2-d]pyrimidine derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antibacterial potency, was determined for each compound. The results are summarized in the table below, alongside data for standard reference antibiotics for comparison.
| Compound | Target Bacterium | Gram Stain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Derivative 4a | Staphylococcus aureus | Positive | 62.5 | Ciprofloxacin | 31.25 |
| Pseudomonas aeruginosa | Negative | 125 | Ceftizoxime | 62.5 | |
| Escherichia coli | Negative | 125 | Ciprofloxacin | 31.25 | |
| Salmonella spp. | Negative | 250 | Ceftizoxime | 62.5 | |
| Derivative 4b | Staphylococcus aureus | Positive | 125 | Ciprofloxacin | 31.25 |
| Pseudomonas aeruginosa | Negative | 250 | Ceftizoxime | 62.5 | |
| Escherichia coli | Negative | 250 | Ciprofloxacin | 31.25 | |
| Salmonella spp. | Negative | >250 | Ceftizoxime | 62.5 | |
| Derivative 4c | Staphylococcus aureus | Positive | 31.25 | Ciprofloxacin | 31.25 |
| Pseudomonas aeruginosa | Negative | 62.5 | Ceftizoxime | 62.5 | |
| Escherichia coli | Negative | 62.5 | Ciprofloxacin | 31.25 | |
| Salmonella spp. | Negative | 125 | Ceftizoxime | 62.5 | |
| Derivative 4d | Staphylococcus aureus | Positive | 125 | Ciprofloxacin | 31.25 |
| Pseudomonas aeruginosa | Negative | 125 | Ceftizoxime | 62.5 | |
| Escherichia coli | Negative | 250 | Ciprofloxacin | 31.25 | |
| Salmonella spp. | Negative | 250 | Ceftizoxime | 62.5 | |
| Derivative 4e | Staphylococcus aureus | Positive | 62.5 | Ciprofloxacin | 31.25 |
| Pseudomonas aeruginosa | Negative | 125 | Ceftizoxime | 62.5 | |
| Escherichia coli | Negative | 125 | Ciprofloxacin | 31.25 | |
| Salmonella spp. | Negative | >250 | Ceftizoxime | 62.5 | |
| Derivative 4f | Staphylococcus aureus | Positive | 31.25 | Ciprofloxacin | 31.25 |
| Pseudomonas aeruginosa | Negative | 62.5 | Ceftizoxime | 62.5 | |
| Escherichia coli | Negative | 125 | Ciprofloxacin | 31.25 | |
| Salmonella spp. | Negative | 125 | Ceftizoxime | 62.5 |
Data compiled from studies on novel pyrrolo[3,2-d]pyrimidine derivatives.[1][2]
From the data, it is evident that derivatives 4c and 4f exhibit the most promising antibacterial activity.[1][2] Notably, derivative 4c demonstrates an MIC of 31.25 µg/mL against Staphylococcus aureus, which is comparable to the reference antibiotic Ciprofloxacin.[1][2] Furthermore, both 4c and 4f show significant activity against the Gram-negative bacterium Pseudomonas aeruginosa, with an MIC of 62.5 µg/mL, matching the efficacy of Ceftizoxime.[1][2]
Experimental Protocols
The antibacterial activity of the pyrrolo[3,2-d]pyrimidine derivatives was determined using standardized microdilution and agar diffusion methods. A detailed description of these protocols is provided below.
1. Preparation of Bacterial Inoculum: Bacterial strains, including Staphylococcus aureus (ATCC 25923), Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922), and a Salmonella species (ATCC 1730), were obtained from a certified culture collection.[1] The strains were cultured on appropriate agar plates, and colonies were suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
2. Agar Well Diffusion Method: This method was utilized for the preliminary screening of antibacterial activity.[1][2]
-
Muller-Hinton agar plates were uniformly inoculated with the prepared bacterial suspension.
-
Wells of a specific diameter were created in the agar using a sterile borer.
-
A stock solution of the test compounds and reference drugs was prepared in 99.5% Dimethyl Sulfoxide (DMSO) at a concentration of 1000 µg/mL.[1]
-
A defined volume of each test compound solution was added to the wells.
-
The plates were incubated under appropriate conditions.
-
The diameter of the inhibition zone around each well was measured in millimeters. The activity was categorized as weak (≤12 mm), moderate (>12 and <20 mm), or strong (≥20 mm).[2]
3. Agar Dilution Method (for MIC Determination): The Minimum Inhibitory Concentration (MIC) was determined using the agar dilution method.[1][2]
-
Serial two-fold dilutions of the test compounds and reference drugs were prepared in molten Muller-Hinton agar.
-
The agar-diluted compounds were poured into sterile Petri dishes and allowed to solidify.
-
The standardized bacterial inoculums were then spotted onto the surface of the agar plates.
-
The plates were incubated, and the MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of the antibacterial spectrum of the pyrrolo[3,2-d]pyrimidine derivatives.
This guide highlights the potential of pyrrolo[3,2-d]pyrimidine derivatives as a promising class of antibacterial agents. The provided data and methodologies offer a solid foundation for researchers to build upon in the quest for novel therapeutics to combat bacterial infections. Further structure-activity relationship (SAR) studies are warranted to optimize the antibacterial potency and spectrum of this versatile scaffold.
References
Validating Molecular Docking Studies of Pyrrolo[3,2-d]pyrimidine Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods and experimental data for validating molecular docking studies of pyrrolo[3,2-d]pyrimidine inhibitors. This class of compounds has garnered significant interest for its therapeutic potential, particularly as kinase inhibitors in oncology.
Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of small molecules to a protein target. However, the reliability of these predictions is paramount. This guide outlines common validation techniques, presents comparative data from published studies on pyrrolo[3,2-d]pyrimidine inhibitors, and provides detailed experimental protocols to ensure the accuracy and reproducibility of in silico results.
Core Validation Techniques: A Comparative Overview
The validation of a molecular docking protocol is a critical step to ensure that the computational model can accurately reproduce experimentally observed binding modes and distinguish between active and inactive compounds. The primary methods for this validation include re-docking, cross-docking, and virtual screening, often supplemented by a correlation analysis between docking scores and experimental binding affinities.
Re-docking: Assessing Positional Accuracy
Re-docking involves extracting a co-crystallized ligand from a protein-ligand complex, and then docking it back into the binding site of the same protein structure. The accuracy of the docking protocol is then quantified by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. A lower RMSD value indicates a more accurate prediction of the binding mode.
Virtual Screening: Evaluating Discriminatory Power
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In a validation context, a library of known active compounds and a set of presumed inactive molecules (decoys) are screened against the target protein. The success of the virtual screen is often measured by the Enrichment Factor (EF), which quantifies how well the active compounds are ranked higher than the decoys.
Cross-Docking: Testing Robustness Across Conformations
Cross-docking challenges the docking protocol further by docking a ligand from one crystal structure into the binding site of the same protein from a different crystal structure (often bound to a different ligand). This method assesses the ability of the docking algorithm to account for the inherent flexibility of the protein and still produce an accurate binding pose.
Correlation with Experimental Data: The Ultimate Litmus Test
A strong correlation between the predicted binding affinities (docking scores) from the molecular docking study and the experimentally determined biological activities (e.g., IC50 or Ki values) for a series of compounds provides compelling evidence for the predictive power of the computational model.
Quantitative Validation Data for Pyrrolo[3,2-d]pyrimidine Inhibitors
The following tables summarize quantitative data from various studies that have validated molecular docking protocols for pyrrolo[3,2-d]pyrimidine and related pyrrolopyrimidine inhibitors against different protein targets.
| Target Protein | Ligand(s) | Docking Software | Validation Method | RMSD (Å) | Reference(s) |
| KDR | Co-crystallized inhibitor | Surflex-Dock (Sybyl 7.3) | Re-docking | 0.58 | [1][2] |
| EGFR | Erlotinib | Not specified | Re-docking | 0.88 | [3][4] |
| CDK2 | AZD5438 | Not specified | Re-docking | 0.54 | [4] |
| VEGFR | Pyrrolopyrimidine | Not specified | Re-docking | 0.19 | [5] |
Table 1: Re-docking Validation Data. This table presents RMSD values from re-docking experiments of pyrrolo[3,2-d]pyrimidine and other relevant inhibitors into their respective kinase targets. An RMSD value below 2.0 Å is generally considered a successful validation. The presented data showcases excellent positional accuracy in these studies.
| Target Protein | Active Ligands | Decoy Ligands | Docking Software | Validation Metric | Result | Reference(s) |
| Protein Kinases | Experimentally determined actives | Property-matched decoys | Glide (Schrödinger) | ROC-Enrichment Factor (ROC-EF) | Statistically significant early enrichment | [6] |
Table 2: Virtual Screening Validation Data. This table highlights the use of virtual screening to validate docking protocols for kinase inhibitors. The enrichment of known active compounds over decoys is a key indicator of a reliable screening model.
| Inhibitor Class | Target Protein | Docking Score | Experimental Activity (IC50) | Correlation (r²) | Reference(s) |
| Flavan-3-ol derivatives | EBOV-GP | Inversely correlated | Inversely correlated | -0.919 (Pearson correlation) | [7] |
| P4-Benzoxaborolesubstituted ligands | HCV NS3/4A protease | p-docking score | IC50 | 0.519 | [8] |
Table 3: Correlation of Docking Scores and Experimental Activity. This table provides examples of studies that have investigated the correlation between docking scores and experimental IC50 values. A strong correlation, as seen in some studies, enhances the confidence in the predictive ability of the docking protocol. However, it is important to note that a direct one-to-one correlation is not always expected due to the complexities of biological systems not fully captured by docking algorithms.[9]
Experimental Protocols for Molecular Docking Validation
Detailed and consistent experimental protocols are crucial for the reproducibility of molecular docking studies. Below are examples of protocols used in the validation of docking for pyrrolo[3,2-d]pyrimidine and related inhibitors.
Protocol 1: Re-docking of a KDR Inhibitor using Surflex-Dock
This protocol describes the re-docking validation for a pyrrolo[3,2-d]pyrimidine inhibitor against the Kinase Insert Domain Receptor (KDR).
-
Protein Preparation: The crystal structure of KDR in complex with an inhibitor (PDB ID: 2OH4) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning atomic charges.
-
Ligand Preparation: The co-crystallized inhibitor was extracted from the protein-ligand complex. Hydrogen atoms were added, and the geometry was optimized.
-
Docking Simulation: The Surflex-Dock program within the Sybyl 7.3 molecular modeling package was used for the docking simulation. The prepared ligand was docked back into the active site of the prepared KDR structure.
-
Validation: The root mean square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand was calculated to assess the accuracy of the docking protocol. An RMSD of 0.58 Å was achieved, indicating a high level of accuracy.[1][2]
Protocol 2: Docking of EGFR/CDK2 Inhibitors using Schrödinger Suite
This protocol outlines the docking of pyrrolo[3,2-d]pyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
-
Protein and Ligand Preparation: The crystal structures of EGFR and CDK2 were obtained from the Protein Data Bank. The Protein Preparation Wizard in the Schrödinger software suite was used to prepare the proteins, which included adding hydrogen atoms, assigning bond orders, and minimizing the structure. Ligands were prepared using the LigPrep module.
-
Receptor Grid Generation: A receptor grid was generated around the active site of each protein, defined by the co-crystallized ligand.
-
Docking and Scoring: The prepared ligands were docked into the generated receptor grids using the Glide module. The docking poses were evaluated using a scoring function to predict the binding affinity.
-
Validation: The docking protocol was validated by re-docking the co-crystallized ligands (erlotinib for EGFR and AZD5438 for CDK2) and calculating the RMSD between the docked and original poses. The obtained RMSD values were 0.88 Å for EGFR and 0.54 Å for CDK2, confirming the validity of the docking procedure.[4]
Visualizing the Validation Workflow
To further clarify the process, the following diagrams illustrate the key workflows in molecular docking validation.
Caption: A generalized workflow for a molecular docking study.
Caption: The workflow for re-docking validation of a molecular docking protocol.
Caption: An example signaling pathway targeted by pyrrolo[3,2-d]pyrimidine inhibitors.
Conclusion
The validation of molecular docking studies is a non-negotiable step in computational drug discovery. For pyrrolo[3,2-d]pyrimidine inhibitors, the literature provides strong evidence that with careful protocol selection and rigorous validation, molecular docking can be a highly effective tool for understanding ligand-protein interactions and guiding the design of novel therapeutic agents. By employing techniques such as re-docking, virtual screening, and cross-docking, and by critically evaluating the correlation between computational predictions and experimental results, researchers can significantly increase the confidence in their in silico findings. This comparative guide serves as a valuable resource for scientists working in this exciting and rapidly evolving field.
References
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Virtual Screening Performance of Protein Kinases with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
benchmarking the performance of new pyrrolopyrimidine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold is a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds, including kinase inhibitors and antifolates. The continuous development of novel synthetic methodologies that offer improved efficiency, atom economy, and substrate scope is crucial for advancing drug discovery programs centered on this important pharmacophore. This guide provides an objective comparison of the performance of several modern methods for the synthesis of pyrrolopyrimidines, supported by experimental data.
Performance Benchmarking of Pyrrolopyrimidine Synthesis Methods
The following table summarizes the quantitative performance of selected modern synthetic methods for pyrrolopyrimidine derivatives. The data highlights key metrics such as reaction time, temperature, and yield, allowing for a direct comparison of their efficiency under various conditions.
| Synthesis Method | Key Reagents & Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| I2/DMSO Promoted Cascade Annulation | 6-amino-1,3-dimethyluracil, Aurones, I2, DMSO | 1-3 h | 120 °C | up to 99% | [1][2] |
| Suzuki-Miyaura Cross-Coupling | 2-halo-1H-pyrrolo[2,3-b]pyridines, Arylboronic acids, Pd catalyst | 4-24 h | 80-120 °C | 60-95% | [3] |
| Buchwald-Hartwig Amination | Aryl halides, Amines, Pd catalyst, Ligands (e.g., BINAP) | 0.33-24 h | 100-120 °C | 54-95% | [4] |
| Microwave-Assisted Condensation | 4-aminopyrrolo[2,3-d]pyrimidine, Benzaldehydes | 8 min - 5 h | 100-150 °C | 68-82% | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and offer a starting point for researchers looking to implement these methods.
I2/DMSO Promoted Cascade Annulation of 6-amino-1,3-dimethyluracil with Aurones
This method provides an efficient, one-pot synthesis of pyrrolo[2,3-d]pyrimidines through a cascade reaction involving Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening.[1][2]
General Procedure: A mixture of 6-amino-1,3-dimethyluracil (0.5 mmol), aurone (0.5 mmol), and I2 (0.75 mmol) in DMSO (3 mL) is stirred and heated at 120 °C for the time specified in the literature (typically 1-3 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and then purified by column chromatography on silica gel to afford the desired pyrrolo[2,3-d]pyrimidine derivative.[2]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds and has been widely applied to the synthesis of aryl-substituted pyrrolopyrimidines.[3]
General Procedure: To a reaction vessel is added the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (4-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of N-substituted pyrrolopyrimidines.[4]
General Procedure: In a glovebox or under an inert atmosphere, a reaction flask is charged with the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.4-2.2 equiv). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated at 100-120 °C for the specified time (0.33-24 hours). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is then purified by column chromatography to yield the desired N-aryl or N-alkyl pyrrolopyrimidine.[4]
Microwave-Assisted Condensation
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for the synthesis of pyrrolopyrimidine derivatives, particularly in condensation reactions.[5]
General Procedure: A mixture of 4-aminopyrrolo[2,3-d]pyrimidine (1.0 equiv) and a substituted benzaldehyde (1.0-1.2 equiv) in a suitable solvent (e.g., DMF) is placed in a microwave reactor vessel. The reaction is irradiated with microwaves at a set temperature (e.g., 150 °C) for a short period (typically 8 minutes). After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or another anti-solvent. The solid is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.[5]
Visualizations
The following diagrams illustrate a key signaling pathway involving pyrrolopyrimidine-based inhibitors and a general workflow for benchmarking new synthesis methods.
Caption: EGFR Signaling Pathway often targeted by pyrrolopyrimidine inhibitors.
Caption: Workflow for benchmarking new chemical synthesis methods.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation | Semantic Scholar [semanticscholar.org]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Novel Pyrrolo[3,2-d]pyrimidine Analogs as HER2/EGFR Dual Inhibitors
A detailed analysis of the pharmacokinetic profiles of next-generation pyrrolo[3,2-d]pyrimidine derivatives, providing essential data for researchers and drug development professionals in oncology.
This guide offers a comparative analysis of the pharmacokinetic (PK) properties of two key pyrrolo[3,2-d]pyrimidine analogs designed as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). The progression from early-stage lead compounds to clinically promising candidates often hinges on optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles. Here, we compare a representative initial lead compound, Analog 1a , with a structurally refined successor, Analog 2cb , which incorporates modifications designed to enhance its physicochemical and pharmacokinetic characteristics.[1] The data presented underscores the impact of targeted chemical modifications on improving drug-like properties, leading to enhanced in vivo performance.
Data Presentation: Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters of Analog 1a and Analog 2cb following oral administration in rats. The data clearly illustrates the superior profile of the optimized compound, 2cb, which exhibits significantly improved oral bioavailability and plasma exposure.
| Parameter | Analog 1a | Analog 2cb | Units |
| Dose | 10 | 10 | mg/kg (p.o.) |
| Cmax | 0.8 | 4.2 | µg/mL |
| Tmax | 2.0 | 1.5 | h |
| AUC (0-t) | 3.5 | 25.8 | µg·h/mL |
| t1/2 | 2.5 | 4.1 | h |
| Oral Bioavailability (F%) | 15 | 72 | % |
Data is representative and compiled for comparative analysis based on preclinical studies.
Mandatory Visualization
The pyrrolo[3,2-d]pyrimidine analogs discussed are potent inhibitors of the HER2/EGFR signaling cascade, a critical pathway in cell proliferation and survival that is often dysregulated in various cancers.[2][3][4][5][6] The diagram below illustrates the targeted mechanism of action.
Caption: Inhibition of HER2/EGFR signaling by pyrrolo[3,2-d]pyrimidine analogs.
Experimental Protocols
The pharmacokinetic data presented were generated using standard, validated methodologies in preclinical animal models. The following protocol describes a representative in vivo pharmacokinetic study in rats.
1. Animal Models
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old, weighing 250-300g.
-
Housing: Animals are housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are cannulated (jugular vein) for serial blood sampling and acclimated for at least 48 hours before the study.
2. Compound Formulation and Administration
-
Formulation: The test compound (e.g., Analog 1a or 2cb) is formulated as a suspension in a vehicle appropriate for oral administration, typically a mixture of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Dose: A single dose of 10 mg/kg is administered via oral gavage (p.o.). For intravenous (i.v.) administration to determine bioavailability, a 1-2 mg/kg dose is formulated in a solubilizing vehicle (e.g., 20% Solutol HS 15 in saline) and administered via the tail vein.
3. Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein cannula into heparinized tubes at predefined time points: pre-dose (0), and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are immediately centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
4. Bioanalytical Method
-
Sample Preparation: Plasma samples are prepared for analysis via protein precipitation. An aliquot of plasma is mixed with 3-4 volumes of cold acetonitrile containing an internal standard (a structurally similar compound). The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Chromatographic separation is achieved on a C18 reverse-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and the internal standard.
5. Pharmacokinetic Analysis
-
Data Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental methods with pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Parameters Calculated:
-
Cmax (Maximum Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
References
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper management and disposal of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a heterocyclic compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its disposal, tailored for researchers, scientists, and drug development professionals. The information is based on the known hazards associated with this compound and general best practices for chemical waste management.
Hazard Identification and Safety Precautions
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection if handling fine powders or generating dust.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound can inform safe handling and disposal decisions.
| Property | Value |
| CAS Number | 65996-50-1 |
| Molecular Formula | C₆H₅N₃O₂ |
| Molecular Weight | 151.12 g/mol |
| Appearance | Solid |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated waste is through a licensed chemical waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Experimental Workflow for Disposal
Personal protective equipment for handling 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Essential Safety and Handling Guide for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that poses several health risks. The primary hazards include:
-
Skin irritation : Causes skin irritation upon contact.[2][3]
-
Serious eye irritation : Can cause significant eye damage.[2][3]
-
Respiratory irritation : May cause irritation to the respiratory tract if inhaled.[2][3]
The Globally Harmonized System (GHS) pictogram associated with these hazards is the exclamation mark (GHS07)[3].
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a suitable initial choice, but always consult the manufacturer's compatibility data).[4] | Prevents skin contact and irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of the powdered chemical. |
Operational and Disposal Plans
Strict adherence to the following procedures for handling, spill management, and disposal is crucial for minimizing risk.
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.
-
Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Secure : Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Don PPE : Before attempting any cleanup, don the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill : For a solid spill, carefully cover the material with a damp paper towel or use a spill kit absorbent to prevent the powder from becoming airborne.[5]
-
Clean Up : Gently sweep or scoop the contained material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Decontaminate : Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste : All cleanup materials, including contaminated gloves and paper towels, must be disposed of as hazardous waste.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization : Collect all solid waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and puncture-resistant container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal : Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
